Hydromorphone 3-glucuronide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(4R,4aR,7aR,12bS)-3-methyl-7-oxo-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO9/c1-24-7-6-23-10-3-4-12(25)20(23)32-18-13(5-2-9(14(18)23)8-11(10)24)31-22-17(28)15(26)16(27)19(33-22)21(29)30/h2,5,10-11,15-17,19-20,22,26-28H,3-4,6-8H2,1H3,(H,29,30)/t10-,11+,15-,16-,17+,19-,20-,22+,23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSHIBYUEOPPRX-NSSRKTJTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)OC3C(=O)CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O[C@H]3C(=O)CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201018777 | |
| Record name | Hydromorphone-3-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40505-76-8 | |
| Record name | Hydromorphone-3-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROMORPHONE 3-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3A3GA26VJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Metabolic Conversion of Hydromorphone to Hydromorphone-3-Glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic pathway leading to the formation of hydromorphone-3-glucuronide (B1257947) (H3G) from hydromorphone. Hydromorphone, a potent semi-synthetic opioid analgesic, is primarily metabolized through glucuronidation, a phase II metabolic reaction. This process is predominantly mediated by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7) in the liver. The resulting major metabolite, H3G, is devoid of analgesic activity but has been shown to possess neuroexcitatory properties. Understanding the kinetics, influencing factors, and experimental methodologies for studying this pathway is crucial for drug development, clinical pharmacology, and toxicological assessments. This document details the enzymatic conversion, presents quantitative kinetic data, outlines relevant experimental protocols, and provides visual representations of the metabolic and experimental workflows.
The Metabolic Pathway: Glucuronidation of Hydromorphone
The primary route of hydromorphone metabolism in humans is hepatic glucuronidation.[1][2] This process involves the covalent attachment of a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the 3-hydroxyl group of the hydromorphone molecule. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT2B7 being the principal isoform responsible for this biotransformation.[3][4][5] The conversion of hydromorphone to H3G is extensive, with over 95% of a hydromorphone dose being metabolized through this pathway.[1] Unlike many other opioids, hydromorphone does not undergo significant metabolism by the cytochrome P450 (CYP) enzyme system.[6][7]
The resulting metabolite, H3G, is more water-soluble than the parent drug, facilitating its renal excretion.[2] While H3G lacks analgesic effects, its accumulation, particularly in patients with renal impairment, has been associated with neuroexcitatory effects such as allodynia, myoclonus, and seizures.[7][8]
Key Enzyme: UDP-Glucuronosyltransferase 2B7 (UGT2B7)
UGT2B7 is a phase II metabolizing enzyme primarily expressed in the liver, but also found in other tissues such as the kidneys and the gastrointestinal tract.[9] It plays a critical role in the metabolism of a wide range of endogenous and exogenous compounds, including opioids like morphine and hydromorphone.[5] The activity of UGT2B7 can be influenced by genetic polymorphisms, which may contribute to inter-individual variability in hydromorphone metabolism and response.[5][9] The regulation of UGT2B7 expression is complex and can be influenced by various factors, including nuclear receptors like the constitutive androstane (B1237026) receptor (CAR) and microRNAs such as miR-216b-5p.[1][6]
Quantitative Data
The following table summarizes the available quantitative data for the metabolism of hydromorphone to H3G.
| Parameter | Value | System | Reference |
| Enzyme Kinetics | |||
| Km (Hydromorphone) | 330 µM | Recombinant UGT2B7268His | [10] |
| Km (Hydromorphone) | 120 µM | Recombinant UGT2B7268Tyr | [10] |
| Pharmacokinetics | |||
| H3G:Hydromorphone Molar Ratio (Steady State) | ~27:1 | Humans | [1] |
| H3G Accumulation Factor (between dialysis) | 12.5 (12.1) | Hemodialysis Patients | [2][11] |
| H3G Removal during Hemodialysis | Effective | Hemodialysis Patients | [2][11] |
Experimental Protocols
In Vitro Hydromorphone Glucuronidation Assay
This protocol is adapted from studies on UGT2B7-mediated drug glucuronidation.[10]
Objective: To determine the kinetic parameters (Km and Vmax) of hydromorphone glucuronidation by UGT2B7.
Materials:
-
Recombinant human UGT2B7 or human liver microsomes (HLM)
-
Hydromorphone hydrochloride
-
Uridine 5'-diphospho-glucuronic acid (UDPGA)
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl2)
-
Bovine serum albumin (BSA)
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
Internal standard (e.g., deuterated hydromorphone)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and UGT2B7/HLM.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a range of hydromorphone concentrations and UDPGA.
-
Incubate at 37°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for H3G formation using a validated LC-MS/MS method.
-
Calculate reaction velocities and determine kinetic parameters using non-linear regression analysis (e.g., Michaelis-Menten equation).
Biochemical Synthesis of Hydromorphone-3-Glucuronide
This protocol is based on the biochemical synthesis of H3G using rat liver microsomes.[12]
Objective: To synthesize and purify H3G for use as a reference standard or for pharmacological studies.
Materials:
-
Rat liver microsomes
-
Hydromorphone hydrochloride
-
Uridine-5'-diphosphoglucuronic acid (UDPGA)
-
Phosphate (B84403) buffer (pH 7.4)
-
Ethyl acetate
-
Acetonitrile
-
β-glucuronidase
-
Semi-preparative HPLC system with UV detection
-
LC-MS/MS system for confirmation
Procedure:
-
Incubate hydromorphone with rat liver microsomes and UDPGA in phosphate buffer at 37°C.
-
After incubation, precipitate the crude H3G product using ethyl acetate.
-
Wash the precipitate with acetonitrile to remove unreacted hydromorphone and other impurities.
-
Purify the crude H3G using semi-preparative HPLC with UV detection.
-
Confirm the chemical structure and purity of the final product using:
-
Enzymatic hydrolysis with β-glucuronidase, which should yield hydromorphone.
-
LC-MS/MS to determine the molecular mass.
-
Proton-NMR to confirm the attachment of the glucuronide moiety at the 3-phenolic position.
-
Quantification of Hydromorphone and H3G in Biological Samples
This protocol outlines a general method for the simultaneous quantification of hydromorphone and H3G in plasma or serum using LC-MS/MS.[4][13][14]
Objective: To accurately measure the concentrations of hydromorphone and H3G in biological matrices for pharmacokinetic and other studies.
Materials:
-
Plasma or serum samples
-
Internal standards (deuterated hydromorphone and deuterated H3G if available)
-
Protein precipitation solvent (e.g., methanol (B129727) or acetonitrile)
-
HPLC column (e.g., C18)
-
Mobile phases (e.g., water and methanol with formic acid)
-
Tandem mass spectrometer with electrospray ionization (ESI)
Procedure:
-
To a known volume of plasma/serum, add the internal standards.
-
Precipitate proteins by adding a protein precipitation solvent.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a clean tube and evaporate to dryness or directly inject a diluted aliquot.
-
Reconstitute the dried extract in the mobile phase.
-
Inject the sample onto the LC-MS/MS system.
-
Perform chromatographic separation using a suitable gradient elution.
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) mode.
-
Construct calibration curves using standards of known concentrations to determine the concentrations in the unknown samples.
Visualizations
Metabolic Pathway of Hydromorphone to H3G
Caption: Metabolic conversion of hydromorphone to H3G via UGT2B7.
Experimental Workflow for In Vitro Glucuronidation Assay
Caption: Workflow for in vitro hydromorphone glucuronidation assay.
Logical Relationship of Factors Influencing Hydromorphone Metabolism
Caption: Factors influencing hydromorphone metabolism and H3G accumulation.
References
- 1. Regulation of UGT2B Expression and Activity by miR-216b-5p in Liver Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pain management in chronic kidney disease: the pharmacokinetics and pharmacodynamics of hydromorphone and hydromorphone-3-glucuronide in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The development of a high-performance liquid chromatography-tandem mass spectrometric method for simultaneous quantification of morphine, morphine-3-β-glucuronide, morphine-6-β-glucuronide, hydromorphone, and normorphine in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Human UGT2B7 Gene Expression in Transgenic Mice by the Constitutive Androstane Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of UGT2B Expression and Activity by miR-216b-5p in Liver Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroexcitatory effects of morphine and hydromorphone: evidence implicating the 3-glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UGT2B7 - Wikipedia [en.wikipedia.org]
- 10. UGT2B7-mediated drug–drug interaction between cannabinoids and hydromorphone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pain management in chronic kidney disease: The pharmacokinetics and pharmacodynamics of hydromorphone and hydromorphone-3-glucuronide in hemodialysis patients | Journal of Opioid Management [wmpllc.org]
- 12. Hydromorphone-3-glucuronide: biochemical synthesis and preliminary pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. Long-Term Stability of Hydromorphone in Human Plasma Frozen at −20°C for Three Years Quantified by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Hydromorphone-3-Glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydromorphone-3-glucuronide (B1257947) (H3G) is the primary metabolite of the potent opioid analgesic, hydromorphone. Unlike its parent compound, H3G is devoid of analgesic properties and is recognized as a neuroexcitatory agent.[1][2] Accumulation of H3G in the central nervous system has been implicated in adverse effects such as allodynia, myoclonus, and seizures, particularly in patients receiving high doses of hydromorphone or those with compromised renal function.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of H3G, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing proposed signaling pathways and experimental workflows.
Introduction
Hydromorphone is a semi-synthetic opioid agonist widely used for the management of moderate to severe pain. It is metabolized in the liver primarily through glucuronidation to hydromorphone-3-glucuronide (H3G).[2] While initially considered an inactive metabolite, emerging evidence has demonstrated that H3G possesses intrinsic neuroexcitatory properties.[1][3] Understanding the pharmacological profile of H3G is crucial for optimizing the safe and effective use of hydromorphone, particularly in clinical scenarios where metabolite accumulation is a concern.
Pharmacodynamics
Receptor Binding Affinity
Hydromorphone-3-glucuronide exhibits negligible affinity for classical opioid receptors, which explains its lack of analgesic activity.[1] Its neuroexcitatory effects are believed to be mediated through non-opioid pathways. While direct binding studies on H3G are limited, research on the analogous compound, morphine-3-glucuronide (B1234276) (M3G), suggests potential interactions with the Toll-like receptor 4 (TLR4) and indirect modulation of the N-methyl-D-aspartate (NMDA) receptor complex.
| Receptor/Site | Ligand | Preparation | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| Mu-Opioid | [³H]-DAMGO | Rat Brain Homogenates | > 10,000 | Not Reported | Implied from multiple sources stating no significant affinity.[1][2] |
| Delta-Opioid | [³H]-DPDPE | Not Reported | Not Reported | Not Reported | Generally accepted to have no significant affinity. |
| Kappa-Opioid | [³H]-U69593 | Not Reported | Not Reported | Not Reported | Generally accepted to have no significant affinity. |
| Toll-Like Receptor 4 (TLR4) | Not Reported | Not Reported | Not Reported | Not Reported | Interaction is inferred from studies on the analogous M3G.[4][5] |
| NMDA Receptor | Not Reported | In vitro binding studies for M3G | Very Low Affinity | Not Reported | H3G is presumed to act similarly to M3G, which has very low affinity for known binding sites on the NMDA receptor complex.[6] |
Table 1: Receptor Binding Affinities of Hydromorphone-3-glucuronide.
In Vivo Neuroexcitatory Effects
Intracerebroventricular (i.c.v.) administration of H3G in rats has been shown to induce a dose-dependent range of neuroexcitatory behaviors. These effects are not attenuated by opioid antagonists, further supporting a non-opioid mediated mechanism.
| Species | Route of Administration | Observed Effects | ED₅₀ | Reference |
| Rat (Sprague-Dawley) | Intracerebroventricular (i.c.v.) | Chewing, rearing, myoclonus, ataxia, tonic-clonic convulsions. | 2.3 (± 0.1) µg | [7] |
Table 2: In Vivo Neuroexcitatory Effects of Hydromorphone-3-glucuronide.
Proposed Mechanisms of Neuroexcitation
The precise signaling pathways underlying H3G-induced neuroexcitation are still under investigation. However, based on studies of the structurally similar M3G, a leading hypothesis involves the activation of the innate immune receptor Toll-like receptor 4 (TLR4).
References
- 1. benchchem.com [benchchem.com]
- 2. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 101.200.202.226 [101.200.202.226]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Select steroid hormone glucuronide metabolites can cause Toll-like receptor 4 activation and enhanced pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 101.200.202.226 [101.200.202.226]
- 7. ClinPGx [clinpgx.org]
The Neuroexcitatory Profile of Hydromorphone-3-Glucuronide: An In-Depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydromorphone, a potent semi-synthetic opioid analgesic, undergoes extensive hepatic metabolism, primarily through glucuronidation, to form hydromorphone-3-glucuronide (B1257947) (H3G).[1][2] Unlike its parent compound, H3G lacks analgesic properties and has been identified as a potent neuroexcitant.[3] Accumulation of H3G in the central nervous system (CNS) has been implicated in a range of adverse neuroexcitatory effects observed in clinical settings, particularly with high doses or prolonged administration of hydromorphone, and in patients with renal impairment.[4][5] These effects can include myoclonus, allodynia, seizures, and general agitation.[6][7] This technical guide provides a comprehensive overview of the in vivo neuroexcitatory effects of H3G, detailing experimental methodologies, presenting quantitative data, and illustrating key pathways and workflows.
Introduction
While hydromorphone is an effective analgesic, the clinical utility of its long-term, high-dose administration can be limited by the emergence of neuroexcitatory side effects.[6][7] A growing body of evidence points to the active metabolite, H3G, as a primary contributor to this phenomenon.[8][9] Understanding the pharmacological profile and mechanism of action of H3G is crucial for optimizing pain management strategies, developing safer opioid analgesics, and managing patient populations at higher risk for metabolite accumulation, such as the elderly and those with compromised renal function.[4][10] This document synthesizes the current in vivo research on H3G's neuroexcitatory properties.
In Vivo Neuroexcitatory Effects of H3G
Intracerebroventricular (i.c.v.) administration of H3G in animal models, primarily Sprague-Dawley rats, has been shown to induce a dose-dependent spectrum of neuroexcitatory behaviors.[8][11] These manifestations are indicative of CNS hyperexcitability and are summarized in the tables below.
Quantitative Analysis of H3G-Induced Neuroexcitation
Studies have quantified the neuroexcitatory potency of H3G, often in comparison to morphine-3-glucuronide (B1234276) (M3G), the analogous metabolite of morphine.
| Parameter | Hydromorphone-3-glucuronide (H3G) | Morphine-3-glucuronide (M3G) | Reference |
| ED50 (µg, i.c.v.) | 2.3 (± 0.1) | 6.1 (± 0.6) | [8] |
| Relative Potency | Approximately 2.5-fold more potent than M3G | - | [8][12] |
Table 1: Comparative Potency of H3G and M3G in Inducing Neuroexcitation in Rats.
| Observed Behavior | Description | Dose Range (H3G, i.c.v.) | Reference |
| Myoclonic Jerks | Sudden, brief, involuntary muscle twitching. | 1 - 3 µg | [8] |
| Chewing | Stereotyped, non-nutritive chewing movements. | 1 - 3 µg | [8][11] |
| Wet-Dog-Shakes | Rapid, rotational shaking of the head and body. | 1 - 3 µg | [8] |
| Rearing | Standing on hind legs, often unsupported. | 1 - 3 µg | [8][11] |
| Tonic-Clonic Convulsions | Severe seizures with loss of consciousness and violent muscle contractions. | 1 - 3 µg | [8][11] |
| Explosive Motor Behavior | Sudden, uncontrolled bursts of movement. | 1 - 3 µg | [8] |
| Grooming | Repetitive cleaning and licking behaviors. | 1 - 3 µg | [8] |
| Exploring | Increased locomotion and investigation of the environment. | 1 - 3 µg | [8] |
| General Activity | Overall increase in motor activity. | 1 - 3 µg | [8] |
| Eating | Pica or non-nutritive eating behavior. | 1 - 3 µg | [8] |
| Staring | Fixed gaze, unresponsive to external stimuli. | 1 - 3 µg | [8] |
| Ataxia | Lack of voluntary coordination of muscle movements. | 1 - 3 µg | [8][11] |
| Righting Reflex | Altered ability to return to an upright position. | 1 - 3 µg | [8] |
| Body Posture | Abnormal postures, such as hunched back. | 1 - 3 µg | [8] |
| Touch Evoked Agitation | Hyper-reactivity and agitation in response to tactile stimuli (allodynia). | 1 - 3 µg | [8] |
Table 2: Dose-Dependent Neuroexcitatory Behaviors Induced by Intracerebroventricular H3G in Rats.
Experimental Protocols
The following sections detail the methodologies employed in key in vivo studies to characterize the neuroexcitatory effects of H3G.
Animal Model and Surgical Preparation
-
Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Food and water provided ad libitum.
-
Surgical Implantation: Rats are anesthetized, and a stainless steel guide cannula is stereotaxically implanted into the lateral cerebral ventricle. The cannula is secured to the skull with dental cement. Animals are allowed a recovery period of at least seven days prior to drug administration.[8][9]
Drug Administration
-
Procedure: A 1 µL volume of H3G, M3G, or vehicle (saline) is injected directly into the cerebral ventricle via the implanted cannula.[8][9]
-
Dosage: Doses for H3G typically range from 1 to 3 µg, while M3G doses range from 2 to 7 µg for comparative studies.[8][12]
Behavioral Assessment
-
Scoring: A comprehensive behavioral scoring system is utilized to quantify the extent of neuroexcitation. This involves observing and scoring a predefined list of behaviors.
-
Observation Period: Behavioral assessments are conducted immediately before the i.c.v. injection and at specified time points post-injection (e.g., 5, 15, 25, 35, 50, 65, and 80 minutes).[8][9]
-
Parameters: Fifteen different behaviors are typically monitored, including myoclonic jerks, chewing, wet-dog-shakes, rearing, tonic-clonic-convulsions, explosive motor behavior, grooming, exploring, general activity, eating, staring, ataxia, righting reflex, body posture, and touch-evoked agitation.[8][12]
Visualizations: Pathways and Workflows
To better illustrate the processes and proposed mechanisms, the following diagrams have been generated using the DOT language.
Caption: Metabolic pathway of hydromorphone to H3G and its entry into the CNS.
Caption: Workflow for in vivo assessment of H3G-induced neuroexcitation.
Caption: Proposed (non-opioid) mechanism of H3G-induced neuroexcitation.
Mechanism of Action
The neuroexcitatory effects of H3G are not mediated through classical opioid receptors.[13][14] This is supported by the observation that naloxone, an opioid antagonist, does not reverse the symptoms. The structural similarity of H3G to M3G suggests a comparable mechanism of action. Research on M3G indicates that its excitatory effects may involve modulation of the N-methyl-D-aspartate (NMDA) and γ-aminobutyric acid (GABA) receptor systems.[13] It is hypothesized that these metabolites may act as functional antagonists at inhibitory neurotransmitter receptors or as positive modulators at excitatory receptors, thereby disrupting the balance of neuronal activity in the CNS.[13][14] However, direct binding studies have shown low affinity for these receptors, suggesting an indirect mechanism of action.[14]
Clinical Implications and Future Directions
The accumulation of H3G is a significant clinical concern, particularly in patients receiving high-dose or long-term hydromorphone therapy, and in those with renal insufficiency where clearance of the metabolite is impaired.[15][10] The neuroexcitatory syndrome associated with H3G can be misdiagnosed as worsening pain, leading to an inappropriate escalation of the opioid dose, which in turn exacerbates the neurotoxicity.[6]
Opioid rotation, the practice of switching to a structurally different opioid (e.g., fentanyl or methadone), can be an effective strategy to manage H3G-induced neuroexcitation.[6] This allows for the clearance of H3G from the CNS while maintaining analgesia.
Future research should focus on:
-
Elucidating the precise molecular targets and signaling pathways of H3G in the CNS.
-
Developing strategies to mitigate H3G accumulation, such as co-administration of agents that enhance its clearance or block its neuroexcitatory effects.
-
Identifying genetic polymorphisms, for instance in the UGT2B7 enzyme, that may predispose individuals to higher rates of H3G formation and subsequent neurotoxicity.[10]
Conclusion
Hydromorphone-3-glucuronide is a pharmacologically active metabolite of hydromorphone that produces dose-dependent neuroexcitatory effects in vivo. These effects are independent of opioid receptor activity and are likely mediated through modulation of major excitatory and inhibitory neurotransmitter systems. A thorough understanding of H3G's pharmacology is essential for the safe and effective use of hydromorphone in the management of pain, and for the development of novel analgesics with improved safety profiles. The data and protocols summarized in this guide provide a foundational resource for researchers and clinicians in the field of pain management and drug development.
References
- 1. Hydromorphone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Hydromorphone | C17H19NO3 | CID 5284570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydromorphone - Wikipedia [en.wikipedia.org]
- 5. Evidence for Neurotoxicity Due to Morphine or Hydromorphone Use in Renal Impairment: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroexcitatory effects of morphine and hydromorphone: evidence implicating the 3-glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydromorphone neuroexcitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydromorphone-3-glucuronide: a more potent neuro-excitant than its structural analogue, morphine-3-glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydromorphone-3-glucuronide: biochemical synthesis and preliminary pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. UQ eSpace [espace.library.uq.edu.au]
- 13. The excitatory effects of morphine-3-glucuronide are attenuated by LY274614, a competitive NMDA receptor antagonist, and by midazolam, an agonist at the benzodiazepine site on the GABAA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. UQ eSpace [espace.library.uq.edu.au]
- 15. researchgate.net [researchgate.net]
The Central Activity of Hydromorphone-3-Glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydromorphone-3-glucuronide (H3G), the primary metabolite of the potent opioid analgesic hydromorphone, is a centrally active compound. However, unlike its parent drug, H3G is devoid of analgesic properties and instead elicits a range of neuroexcitatory effects.[1][2][3] This technical guide provides an in-depth analysis of the central activity of H3G, summarizing key quantitative data, detailing experimental protocols, and visualizing the proposed mechanisms of action. While direct research on H3G is somewhat limited, a strong body of evidence from studies on its structural and pharmacological analogue, morphine-3-glucuronide (B1234276) (M3G), provides significant insight into its function. This guide synthesizes the available information to present a comprehensive overview for researchers and professionals in drug development.
Central Nervous System Effects of H3G
Intracerebroventricular (i.c.v.) administration of H3G in animal models has been shown to induce a dose-dependent spectrum of neuroexcitatory behaviors. These effects are not mediated by classical opioid receptors and are not reversed by opioid antagonists.
Observed Neuroexcitatory Phenomena
Studies in rats have demonstrated that direct central administration of H3G can lead to:
-
Myoclonus (sudden, involuntary muscle jerks)
-
Allodynia (pain due to a stimulus that does not normally provoke pain)
-
Seizures (including tonic-clonic convulsions)
-
Agitation and behavioral irritability
The accumulation of H3G in the central nervous system (CNS) is considered a likely contributor to the neuroexcitatory side effects observed in some patients receiving high doses of hydromorphone, particularly those with renal impairment which can lead to metabolite accumulation.[1]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data regarding the neuroexcitatory potency, blood-brain barrier permeability, and opioid receptor binding affinity of H3G and its analogues.
Table 1: Neuroexcitatory Potency of H3G and M3G
| Compound | Animal Model | Route of Administration | ED₅₀ (µg) for Behavioral Excitation | Relative Potency | Reference |
| Hydromorphone-3-glucuronide (H3G) | Sprague-Dawley Rat | Intracerebroventricular (i.c.v.) | 2.3 ± 0.1 | ~2.5x more potent than M3G | [3] |
| Morphine-3-glucuronide (M3G) | Sprague-Dawley Rat | Intracerebroventricular (i.c.v.) | 6.1 ± 0.6 | - | [3] |
Table 2: Blood-Brain Barrier Permeability
| Compound | Animal Model | Method | Permeability-Surface Area (PS) Product (µl/min/g) | Brain-to-Plasma Ratio | Reference |
| Morphine-3-glucuronide (M3G) | Rat | In situ brain perfusion | 0.14 | - | [5][6] |
| Morphine-3-glucuronide (M3G) | Rat | Intravenous bolus injection | 0.14 ± 0.02 | - | [6] |
| Morphine-3-glucuronide (M3G) | Guinea Pig | - | - | 0.02 | [5] |
| Morphine-3-glucuronide (M3G) | Mouse | - | - | 0.05 | [5] |
It is important to note that the low BBB permeability of M3G suggests that under normal physiological conditions, its entry into the CNS is limited. However, factors such as high systemic concentrations, prolonged exposure, or compromised BBB integrity could lead to clinically significant accumulation.
Table 3: Opioid Receptor Binding Affinity
H3G, much like M3G, exhibits a notable lack of affinity for the classical opioid receptors, which is consistent with its absence of analgesic activity.
| Compound | Receptor Subtype | Ki (nM) | Reference |
| Hydromorphone | µ (mu) | 0.6 | [7] |
| Morphine | µ (mu) | 1.2 | [7] |
| Morphine-6-glucuronide | µ (mu) | 0.6 | [7] |
| Hydromorphone-3-glucuronide (H3G) | µ, δ, κ | No significant binding reported | Inferred from lack of analgesic effect and data on M3G |
| Morphine-3-glucuronide (M3G) | µ, δ, κ | Negligible affinity | [8] |
Proposed Mechanisms of Action
The neuroexcitatory effects of H3G are believed to be mediated through non-opioid pathways. The primary mechanisms, extrapolated from research on M3G, involve the activation of the innate immune receptor Toll-like receptor 4 (TLR4) and subsequent indirect activation of the N-methyl-D-aspartate (NMDA) receptor.
Toll-like Receptor 4 (TLR4) Activation
There is growing evidence that 3-glucuronide metabolites of opioids can act as agonists at TLR4.[8][9][10][11][12] Activation of TLR4 in glial cells within the CNS is known to trigger the release of pro-inflammatory cytokines and other mediators that contribute to neuronal hyperexcitability.
Indirect NMDA Receptor Activation
The downstream signaling cascade initiated by TLR4 activation is thought to lead to an environment that facilitates the activation of NMDA receptors. Studies on M3G have shown that its neuroexcitatory effects can be attenuated by NMDA receptor antagonists.[13] This suggests that H3G may not directly bind to the NMDA receptor but rather creates a state of neuronal sensitization that lowers the threshold for NMDA receptor activation by endogenous glutamate.
Signaling Pathway Diagram
Caption: Proposed signaling pathway for H3G-induced neuroexcitation.
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of H3G's central activity.
Biochemical Synthesis of H3G
-
Objective: To produce H3G for pharmacological evaluation.
-
Methodology:
-
Microsome Preparation: Liver microsomes are prepared from adult male Sprague-Dawley rats.
-
Incubation: Hydromorphone is incubated with the rat liver microsomes in the presence of uridine-5'-diphosphoglucuronic acid (UDPGA).
-
Purification: The crude product is initially purified by ethyl acetate (B1210297) precipitation and washing with acetonitrile. Final purification is achieved using semi-preparative high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection.
-
Verification: The purity of the final H3G product is confirmed by HPLC with electrochemical and UV detection. The chemical structure is verified by enzymatic hydrolysis with β-glucuronidase and analysis of the product's HPLC retention time, as well as by tandem mass spectrometry (HPLC-MS-MS) to confirm the molecular mass. Proton-NMR is used to confirm the attachment of the glucuronide moiety at the 3-phenolic position.[4]
-
In Vivo Assessment of Neuroexcitatory Effects in Rats
-
Objective: To quantify the neuroexcitatory behaviors induced by intracerebroventricular administration of H3G.
-
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Surgical Preparation: A stainless steel guide cannula is stereotaxically implanted into the lateral ventricle of the brain and secured. Animals are allowed to recover for several days.
-
Drug Administration: H3G, M3G, or vehicle is administered as a microinjection (e.g., 1 µL) into the lateral ventricle via the implanted cannula.
-
Behavioral Observation: A range of behaviors are scored by trained observers immediately before and at specified time points after the injection (e.g., 5, 15, 25, 35, 50, 65, and 80 minutes).
-
Scored Behaviors: These may include myoclonic jerks, chewing, wet-dog-shakes, rearing, tonic-clonic-convulsions, explosive motor behavior, grooming, exploring, general activity, eating, staring, ataxia, righting reflex, body posture, and touch-evoked agitation.
-
Data Analysis: The dose-response relationship is determined, and the ED₅₀ is calculated.[3]
-
Experimental Workflow Diagram
Caption: Workflow for in vivo assessment of H3G-induced neuroexcitation.
Conclusion and Future Directions
Hydromorphone-3-glucuronide is a centrally active metabolite that produces neuroexcitatory effects, likely through a non-opioid mechanism involving TLR4 and indirect NMDA receptor activation. While it has limited ability to cross the blood-brain barrier, its accumulation in the CNS can lead to adverse effects.
For drug development professionals, understanding the pharmacological profile of H3G is crucial for designing safer opioid analgesics and for managing the side effects of existing medications. Future research should focus on:
-
Directly quantifying the BBB permeability of H3G.
-
Confirming the interaction of H3G with TLR4 and elucidating the downstream signaling cascade.
-
Investigating potential strategies to mitigate H3G-induced neuroexcitation, such as the co-administration of TLR4 or NMDA receptor antagonists.
-
Exploring the genetic variability in H3G metabolism and transport, which may explain inter-individual differences in susceptibility to its neurotoxic effects.
By addressing these knowledge gaps, the scientific community can work towards developing more effective and safer pain management strategies.
References
- 1. Neuroexcitatory effects of morphine and hydromorphone: evidence implicating the 3-glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Hydromorphone-3-glucuronide: a more potent neuro-excitant than its structural analogue, morphine-3-glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydromorphone-3-glucuronide: biochemical synthesis and preliminary pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modelling of the blood-brain barrier transport of morphine-3-glucuronide studied using microdialysis in the rat: involvement of probenecid-sensitive transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poor permeability of morphine 3-glucuronide and morphine 6-glucuronide through the blood-brain barrier in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroexcitatory effects of morphine-3-glucuronide are dependent on Toll-like receptor 4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Select steroid hormone glucuronide metabolites can cause Toll-like receptor 4 activation and enhanced pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The TLR4-Active Morphine Metabolite Morphine-3-Glucuronide Does Not Elicit Macrophage Classical Activation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interaction of Opioids with TLR4—Mechanisms and Ramifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The excitatory effects of morphine-3-glucuronide are attenuated by LY274614, a competitive NMDA receptor antagonist, and by midazolam, an agonist at the benzodiazepine site on the GABAA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Blood-Brain Barrier: A Technical Guide to the Permeability of Hydromorphone-3-Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydromorphone-3-glucuronide (B1257947) (H3G) is the primary metabolite of the potent opioid analgesic, hydromorphone. While hydromorphone exerts its therapeutic effects through interaction with opioid receptors in the central nervous system (CNS), the accumulation of H3G has been associated with neuroexcitatory phenomena, including allodynia, myoclonus, and seizures.[1][2] A critical determinant of the CNS effects of H3G is its ability to cross the blood-brain barrier (BBB), a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the CNS. This technical guide provides an in-depth analysis of the current understanding of H3G's BBB permeability, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key pathways.
Given the limited direct research on H3G's BBB permeability, data from its close structural analogue, morphine-3-glucuronide (B1234276) (M3G), is frequently referenced in the scientific literature to infer the properties of H3G. This guide will similarly leverage data on M3G where direct H3G data is unavailable, with clear indications of this substitution.
Data Presentation: Quantitative Assessment of Opioid-3-Glucuronide BBB Permeability
The permeability of the BBB to opioid metabolites like H3G is generally low due to their hydrophilic nature. The following tables summarize the available quantitative data for M3G, which serves as the primary surrogate for understanding H3G's BBB transport characteristics.
| Parameter | Value | Species | Method | Reference |
| Permeability-Surface Area (PS) Product | ||||
| M3G | 0.14 ± 0.02 µL/min/g | Rat | Intravenous Bolus Injection | [3] |
| Morphine (for comparison) | 3.52 ± 0.61 µL/min/g | Rat | Internal Carotid Perfusion | [3] |
| Brain Uptake (% injected dose per g) | ||||
| M3G (at 60 min) | 0.0060 ± 0.0003 % | Rat | Intravenous Bolus Injection | [3] |
| Brain-to-Plasma Concentration Ratio | ||||
| M3G (Total) | 0.02 | Guinea Pig | Morphine Administration | [4] |
| M3G (Total) | 0.05 | Mouse | Morphine Administration | [4] |
| Cerebrospinal Fluid (CSF)-to-Plasma Ratio | ||||
| M3G | 0.06 | Rabbit | [4] | |
| Unbound Brain ECF-to-Blood Ratio (Steady State) | ||||
| M3G | 0.08 ± 0.02 | Rat | Microdialysis | [5] |
| M3G (with Probenecid) | 0.16 ± 0.05 | Rat | Microdialysis | [5] |
Experimental Protocols
The study of H3G's BBB permeability and its neuroexcitatory effects involves a variety of sophisticated in vivo and in vitro techniques. Below are detailed methodologies for key experiments cited in the literature.
In Vivo Methodologies
1. Intracerebral Microdialysis for Unbound Brain Extracellular Fluid (ECF) Concentration
This technique allows for the in vivo sampling of unbound molecules in the brain's extracellular space, providing a direct measure of the concentration of a substance that has crossed the BBB.
-
Surgical Procedure: Male Sprague-Dawley rats are anesthetized, and a guide cannula is stereotaxically implanted into the target brain region (e.g., striatum). The animals are allowed to recover for a minimum of 24 hours post-surgery.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe (e.g., CMA 12, 20 kDa cut-off, 2 mm membrane) is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 2 µL/min).
-
Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
Drug Administration: H3G or M3G is administered systemically, typically via intravenous infusion, to achieve steady-state plasma concentrations.
-
Analysis: The concentration of the analyte in the dialysate is determined using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
In Vivo Recovery: The in vivo recovery of the probe is determined to calculate the absolute concentration of the analyte in the ECF. This can be done using the retrodialysis method.[4]
2. In Situ Brain Perfusion
This method is used to measure the unidirectional influx of a substance across the BBB, independent of systemic circulation.
-
Animal Preparation: A rat is anesthetized, and the common carotid artery is exposed and cannulated. The external carotid artery is ligated.
-
Perfusion: The brain is perfused for a short period (e.g., 30 seconds) with a physiological buffer containing the radiolabeled or unlabeled test compound (e.g., [3H]H3G) at a known concentration.
-
Tissue Collection and Analysis: Following perfusion, the brain is removed, and the amount of the compound that has entered the brain tissue is quantified.
-
Calculation of Permeability: The brain uptake clearance (Kin) or the permeability-surface area (PS) product is calculated from the amount of substance in the brain and the concentration in the perfusate.
3. Intracerebroventricular (ICV) Administration for Neuroexcitatory Effects
This protocol directly introduces H3G into the cerebral ventricles to bypass the BBB and assess its central effects.
-
Cannula Implantation: Adult male Sprague-Dawley rats undergo stereotaxic surgery to implant a stainless steel guide cannula into a lateral ventricle. Animals are allowed a one-week recovery period.
-
Drug Administration: A specific dose of H3G (e.g., 1-10 µg) dissolved in a small volume of vehicle (e.g., 1-5 µL of saline) is injected directly into the ventricle via an injection cannula inserted into the guide cannula.
-
Behavioral Observation: Following the injection, the animals are observed for a range of neuroexcitatory behaviors, which are scored at predefined time points. These behaviors can include myoclonus (muscle jerks), chewing, wet-dog shakes, rearing, and tonic-clonic convulsions.
In Vitro Methodologies
1. Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay
MDCK cells, particularly those transfected with the human MDR1 gene (encoding P-glycoprotein), are a widely used in vitro model to assess the potential for a compound to be a substrate of this major efflux transporter at the BBB.
-
Cell Culture: MDCK-MDR1 cells are seeded on permeable filter supports (e.g., Transwell inserts) and cultured until a confluent monolayer is formed. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment: The test compound (H3G) is added to either the apical (luminal) or basolateral (abluminal) chamber of the Transwell plate.
-
Sampling: At specified time intervals, samples are taken from the receiver chamber.
-
Quantification: The concentration of H3G in the samples is determined by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The Papp is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
-
Efflux Ratio: The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An efflux ratio significantly greater than 1 suggests that the compound is a substrate for an efflux transporter like P-glycoprotein.
2. Caco-2 Cell Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions and expresses various transporters, making it another useful in vitro model for predicting drug absorption and BBB permeability. The protocol is similar to the MDCK cell assay.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative signaling pathway for H3G-induced neuroexcitation.
Caption: Experimental workflow for intracerebral microdialysis.
Caption: Workflow for MDCK-MDR1 permeability assay.
Conclusion
Future research should focus on obtaining direct quantitative data on H3G's BBB transport kinetics to confirm the inferences made from M3G studies. The use of advanced in vitro models, such as microfluidic "BBB-on-a-chip" systems, and further in vivo studies employing techniques like intracerebral microdialysis will be crucial in elucidating the precise mechanisms of H3G transport and its role in opioid-associated neurotoxicity. A more comprehensive understanding of H3G's BBB permeability is essential for the development of safer opioid therapies and for the effective management of pain in vulnerable patient populations.
References
- 1. Hydromorphone - Wikipedia [en.wikipedia.org]
- 2. Poor permeability of morphine 3-glucuronide and morphine 6-glucuronide through the blood-brain barrier in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modelling of the blood-brain barrier transport of morphine-3-glucuronide studied using microdialysis in the rat: involvement of probenecid-sensitive transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modelling of the blood-brain barrier transport of morphine-3-glucuronide studied using microdialysis in the rat: involvement of probenecid-sensitive transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Accumulation of Histamine H3 Receptor Antagonists in Patients with Renal Impairment: A Technical Guide
Disclaimer: Information regarding a specific compound designated "H3G" is not publicly available. This document uses Pitolisant (B1243001), a well-characterized histamine (B1213489) H3 receptor antagonist/inverse agonist, as a representative molecule to discuss the pharmacokinetic implications of this drug class in patients with renal impairment. The data and recommendations provided herein pertain to Pitolisant and should not be directly extrapolated to other compounds without specific clinical investigation.
This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the accumulation of histamine H3 receptor (H3R) antagonists in individuals with compromised renal function. The guide summarizes key pharmacokinetic data, details relevant experimental methodologies, and visualizes associated pathways and workflows.
Introduction to Histamine H3 Receptor Antagonism and Renal Impairment
Histamine H3 receptors are primarily expressed in the central nervous system and act as presynaptic autoreceptors, inhibiting the release of histamine and other neurotransmitters.[1] Antagonists of the H3 receptor, therefore, increase the release of these neurotransmitters, leading to enhanced wakefulness and cognitive function.[2] This mechanism has led to the development of H3R antagonists for neurological conditions such as narcolepsy.[2]
Given that the kidneys are a primary route of elimination for many pharmaceuticals, renal impairment can significantly alter the pharmacokinetic profile of drugs, leading to accumulation and potential toxicity.[3] Understanding the impact of reduced renal function on the disposition of H3R antagonists is crucial for safe and effective dosing in this patient population.
Quantitative Pharmacokinetic Data in Renal Impairment
The following table summarizes the pharmacokinetic parameters of Pitolisant in subjects with varying degrees of renal impairment compared to subjects with normal renal function. The data is derived from a dedicated renal impairment study where subjects received a single oral dose of Pitolisant.
| Renal Function Category | eGFR (mL/min/1.73 m²) | Cmax Ratio (Impaired/Normal) | AUC Ratio (Impaired/Normal) | Recommended Maximum Daily Dose |
| Mild Impairment | 60-89 | ~2-fold | ~2-fold | No dosage adjustment necessary |
| Moderate Impairment | 30-59 | ~2-fold | ~2-fold | 17.8 mg once daily |
| Severe Impairment | 15-29 | ~2-fold | ~2-fold | 17.8 mg once daily |
| End-Stage Renal Disease (ESRD) | <15 | Unknown | Unknown | Not Recommended |
Data compiled from FDA clinical pharmacology reviews and product monographs.[4][5][6]
Experimental Protocols
The following section outlines a representative experimental protocol for a clinical pharmacokinetic study of a histamine H3 receptor antagonist in patients with renal impairment, based on FDA guidance and published study designs for Pitolisant.[5][7]
Study Design
A multi-center, open-label, parallel-group, single-dose pharmacokinetic study is conducted.
-
Study Population:
-
Healthy subjects with normal renal function (eGFR ≥ 90 mL/min/1.73 m²).
-
Patients with mild renal impairment (eGFR 60-89 mL/min/1.73 m²).
-
Patients with moderate renal impairment (eGFR 30-59 mL/min/1.73 m²).
-
Patients with severe renal impairment (eGFR 15-29 mL/min/1.73 m²).
-
-
Inclusion/Exclusion Criteria: Subjects are screened based on their renal function, as determined by the estimated glomerular filtration rate (eGFR). Key exclusion criteria include any clinically significant illness other than the condition leading to renal impairment that could interfere with the study.[8]
-
Dosing: A single oral dose of the investigational drug is administered to all participants.
-
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points post-dose to determine the plasma concentrations of the parent drug and its major metabolites.
-
Bioanalytical Method: Plasma concentrations of the drug and its metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis
Pharmacokinetic parameters, including maximum plasma concentration (Cmax), area under the plasma concentration-time curve (AUC), and terminal half-life (t½), are calculated using non-compartmental analysis. Statistical comparisons are made between the renal impairment groups and the healthy control group to assess the impact of renal function on the drug's pharmacokinetics.
Visualizations
Signaling Pathway
Caption: Histamine H3 Receptor Signaling Pathway.
Experimental Workflow
Caption: Workflow of a Pharmacokinetic Study in Renal Impairment.
Conclusion and Recommendations
The accumulation of histamine H3 receptor antagonists, as exemplified by Pitolisant, is significantly increased in patients with moderate to severe renal impairment. The systemic exposure (AUC) and peak plasma concentrations (Cmax) can be approximately two-fold higher in these patient populations compared to individuals with normal renal function.[4]
Based on these findings, the following recommendations are crucial for the development and clinical use of H3R antagonists:
-
Dose Adjustment: Dose reduction is necessary for patients with moderate and severe renal impairment to avoid potential adverse effects associated with increased drug exposure.
-
Monitoring: Patients with renal impairment receiving H3R antagonists should be monitored for any signs of adverse drug reactions.
-
ESRD: The use of H3R antagonists is generally not recommended in patients with end-stage renal disease due to the lack of pharmacokinetic data in this population.
Further research is warranted to fully characterize the pharmacokinetic profiles of other H3R antagonists in the context of renal impairment to ensure their safe and effective use in this vulnerable patient population.
References
- 1. researchgate.net [researchgate.net]
- 2. allucent.com [allucent.com]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Development and validation of a method for quantitative determination of the genotoxic impurity diethyl sulfate in pitolisant hydrochloride via high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Pharmacokinetics in Patients with Impaired Renal Function — Study Design, Data Analysis, and Impact on Dosing | FDA [fda.gov]
- 7. Design and conduct considerations for studies in patients with impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
The Role of Heroin-3-Glucuronide in Opioid-Induced Hyperalgesia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opioid-induced hyperalgesia (OIH) is a paradoxical phenomenon where opioid administration, intended to relieve pain, leads to a state of heightened pain sensitivity. This complex and clinically significant problem can contribute to dose escalation, reduced analgesic efficacy, and an increased risk of overdose. While the mechanisms underlying OIH are multifactorial, a growing body of evidence points to the active metabolites of opioids as key contributors. This technical guide provides an in-depth examination of the role of heroin-3-glucuronide (H3G), a major metabolite of heroin and morphine (where it is known as morphine-3-glucuronide (B1234276) or M3G), in the pathogenesis of OIH. We will delve into the quantitative data from key preclinical studies, detail the experimental protocols used to elucidate these findings, and visualize the core signaling pathways involved.
Quantitative Data on H3G-Induced Hyperalgesia
The pro-nociceptive effects of H3G have been quantified in several rodent models of OIH. These studies typically involve the direct administration of H3G and the subsequent measurement of changes in pain thresholds. The data consistently demonstrate that H3G induces both thermal hyperalgesia (increased sensitivity to heat) and mechanical allodynia (pain in response to a normally non-painful touch).
Table 1: Effects of Intrathecal H3G (M3G) on Nociceptive Thresholds in Rats
| Parameter Measured | Animal Model | H3G (M3G) Dose (intrathecal) | Time Point | Change from Baseline | Reference |
| Thermal Hyperalgesia | Sprague-Dawley Rat | 0.75 µg | 4 hours | Significant decrease in paw withdrawal latency | [1] |
| (Paw Withdrawal Latency) | (from ~9.4s to a lower value indicating hyperalgesia) | ||||
| Mechanical Allodynia | Sprague-Dawley Rat | 0.75 µg | 4 hours | Significant decrease in paw withdrawal threshold | [1] |
| (Paw Withdrawal Threshold) | (indicating increased sensitivity to mechanical stimuli) |
Table 2: H3G (M3G)-Induced Pro-Inflammatory Cytokine Production
| Cytokine | In Vitro Model | H3G (M3G) Concentration | Outcome | Reference |
| Interleukin-1β (IL-1β) | Mouse BV-2 microglial cells | 10 µM | Increased production of IL-1β | [1] |
These data highlight the potent ability of H3G to induce a hyperalgesic state and stimulate the release of pro-inflammatory mediators from glial cells, a key cellular player in OIH.
Core Signaling Pathways in H3G-Induced Hyperalgesia
The hyperalgesic effects of H3G are not mediated by classical opioid receptors. Instead, research has identified a distinct signaling cascade initiated by the interaction of H3G with the innate immune receptor, Toll-like receptor 4 (TLR4). This interaction triggers a downstream signaling cascade within glial cells, primarily microglia and astrocytes, leading to the production of pro-inflammatory cytokines and ultimately, central sensitization and pain amplification.
H3G-TLR4 Signaling Cascade
The binding of H3G to the TLR4/MD-2 complex on the surface of microglia initiates a MyD88-dependent signaling pathway. This leads to the activation of downstream kinases, including p38 Mitogen-Activated Protein Kinase (MAPK), and the transcription factor Nuclear Factor-kappa B (NF-κB). Activated NF-κB translocates to the nucleus and drives the transcription of genes encoding pro-inflammatory cytokines such as Interleukin-1β (IL-1β), which are then released and act on neurons to enhance their excitability and contribute to the hyperalgesic state.
Glial-Neuronal Interaction in OIH
The pro-inflammatory cytokines released by activated glial cells, such as IL-1β, act on receptors on both pre- and post-synaptic neurons in the spinal cord dorsal horn. This leads to an increase in neuronal excitability, a reduction in the threshold for activation of nociceptive neurons, and an overall amplification of pain signals, manifesting as hyperalgesia.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the role of H3G in OIH.
Animal Model and Intrathecal Administration
-
Animal Model: Adult male Sprague-Dawley rats are commonly used for in vivo experiments.[1]
-
Intrathecal Catheter Implantation: For direct delivery of substances to the spinal cord, rats are anesthetized and a polyethylene (B3416737) catheter is implanted into the intrathecal space at the lumbar level. The catheter is secured and externalized at the back of the neck. Animals are allowed to recover for several days before experiments.
-
Drug Administration: H3G (M3G) is dissolved in sterile saline and administered intrathecally in a small volume, followed by a flush with saline to ensure delivery to the spinal cord.[1] A typical dose is 0.75 µg.[1]
Behavioral Testing for Hyperalgesia
A crucial aspect of OIH research is the objective measurement of pain-related behaviors. All testing should be conducted by an experimenter blinded to the treatment groups.
-
Thermal Hyperalgesia (Hargreaves Test):
-
Rats are habituated to the testing apparatus, which consists of individual plexiglass enclosures on a glass floor.
-
A radiant heat source is positioned under the glass floor, targeting the plantar surface of the hind paw.
-
The latency to paw withdrawal from the heat stimulus is recorded automatically.
-
A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.
-
Baseline measurements are taken before drug administration, and testing is repeated at specific time points after administration. A decrease in withdrawal latency indicates thermal hyperalgesia.[1]
-
-
Mechanical Allodynia (von Frey Test):
-
Rats are placed in enclosures with a wire mesh floor, allowing access to the plantar surface of the hind paws.
-
A series of calibrated von Frey filaments with increasing bending forces are applied to the mid-plantar surface of the hind paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
-
A decrease in the force required to elicit a withdrawal response indicates mechanical allodynia.[1]
-
Molecular Biology Techniques
-
Western Blotting for p38 MAPK Activation:
-
Tissue Collection and Lysis: At the end of the experiment, animals are euthanized, and the lumbar spinal cord is rapidly dissected and homogenized in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated (activated) form of p38 MAPK. A separate blot is probed with an antibody for total p38 MAPK to serve as a loading control.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The density of the bands is quantified, and the ratio of phosphorylated p38 to total p38 is calculated to determine the level of activation.
-
-
Immunohistochemistry for Glial Activation:
-
Tissue Preparation: Animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde. The spinal cord is dissected, post-fixed, and cryoprotected in sucrose (B13894) solution.
-
Sectioning: Transverse sections of the lumbar spinal cord are cut on a cryostat.
-
Staining:
-
The sections are washed and permeabilized.
-
Non-specific binding is blocked using a blocking solution (e.g., normal goat serum).
-
Sections are incubated with primary antibodies against markers of glial activation: Iba1 for microglia and Glial Fibrillary Acidic Protein (GFAP) for astrocytes.
-
After washing, sections are incubated with fluorescently labeled secondary antibodies.
-
Nuclei are counterstained with DAPI.
-
-
Imaging and Analysis: The stained sections are imaged using a fluorescence or confocal microscope. The intensity of Iba1 and GFAP staining and the morphology of the glial cells are analyzed to assess the degree of activation. Reactive microglia exhibit a more amoeboid morphology, while reactive astrocytes show hypertrophy and increased GFAP expression.
-
Conclusion and Future Directions
The evidence presented in this technical guide strongly implicates heroin-3-glucuronide as a significant contributor to opioid-induced hyperalgesia. Through its interaction with TLR4 on glial cells, H3G initiates a neuroinflammatory cascade that leads to central sensitization and a state of heightened pain. The detailed experimental protocols and signaling pathways outlined here provide a framework for researchers and drug development professionals to further investigate this phenomenon.
Future research should focus on:
-
Translational Studies: Validating the role of H3G and the TLR4 pathway in human OIH.
-
Therapeutic Targeting: Developing selective antagonists for the H3G-TLR4 interaction as a potential non-opioid therapy to prevent or reverse OIH.
-
Biomarker Discovery: Identifying biomarkers of H3G-induced glial activation that could be used to diagnose and monitor OIH in clinical settings.
A deeper understanding of the contribution of H3G to OIH is crucial for the development of safer and more effective opioid-based pain management strategies. By targeting the underlying mechanisms of this paradoxical side effect, it may be possible to uncouple the analgesic properties of opioids from their pro-nociceptive consequences.
References
The Potential Role of H3K36 Trimethylation in the Development of Opioid Tolerance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Opioid tolerance, a significant challenge in pain management, involves complex neuroadaptive changes. While epigenetic mechanisms, particularly histone acetylation and H3K9 methylation, are known to play a role, the involvement of histone H3 lysine (B10760008) 36 trimethylation (H3K36me3), colloquially referred to as H3G, remains a nascent and largely unexplored area of investigation. This technical guide synthesizes the current understanding of epigenetic regulation in opioid tolerance, highlights the known functions of H3K36me3 in neuronal processes, and extrapolates a potential role for this histone mark in the development of tolerance to opioids. We provide an overview of the key enzymes that regulate H3K36me3, detail relevant experimental protocols, and propose future research directions to elucidate the precise contribution of this epigenetic modification to opioid-induced neuroplasticity.
Introduction: The Epigenetic Landscape of Opioid Tolerance
Chronic opioid exposure leads to a state of tolerance, where the analgesic efficacy of the drug diminishes over time, necessitating dose escalation and increasing the risk of dependence and overdose. At the molecular level, tolerance is associated with profound and lasting changes in gene expression within the brain's reward and pain-processing circuits.[1] Epigenetic modifications, which are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, are increasingly recognized as key mediators of these long-term neuroadaptations.[2][3]
Current research has primarily focused on two major types of histone modifications in the context of opioid action:
-
Histone Acetylation: Generally associated with transcriptional activation, increased histone acetylation has been observed in response to chronic opioid administration.[3]
-
Histone H3 Lysine 9 (H3K9) Methylation: Primarily a repressive mark, alterations in H3K9 methylation, particularly demethylation, have been linked to changes in gene expression following opioid exposure.[4]
While these modifications have provided valuable insights, the complete epigenetic picture of opioid tolerance is far from complete. This guide focuses on a less-explored but potentially critical player: Histone H3 Lysine 36 Trimethylation (H3K36me3) .
H3K36 Trimethylation: A Primer
H3K36me3 is a highly conserved histone modification predominantly found within the body of actively transcribed genes. It is associated with several key nuclear processes:
-
Transcriptional Elongation: H3K36me3 is deposited co-transcriptionally by the histone methyltransferase SETD2 and serves as a mark of active transcription.
-
Splicing Regulation: This mark is involved in regulating alternative splicing by recruiting splicing factors.
-
DNA Repair: H3K36me3 plays a role in the DNA damage response by facilitating the recruitment of repair proteins.
-
Preventing Cryptic Transcription: It helps to suppress transcription from cryptic start sites within gene bodies.[5]
Given its fundamental roles in regulating gene expression and maintaining genomic integrity, it is plausible that dysregulation of H3K36me3 could contribute to the aberrant gene expression profiles observed in opioid tolerance.
The Machinery of H3K36me3 Regulation
The levels of H3K36me3 are dynamically regulated by the opposing activities of histone methyltransferases ("writers") and demethylases ("erasers").
Table 1: Key Regulators of H3K36 Trimethylation
| Enzyme Class | Enzyme | Function | Known Roles in the CNS |
| Writers | SETD2 | Primary H3K36 trimethyltransferase in mammals. | Essential for proper hippocampal lamination and neuronal maturation.[6] |
| NSD1 | H3K36 mono- and di-methyltransferase. | Implicated in developmental disorders with neurological features.[7] | |
| NSD2 | H3K36 mono- and di-methyltransferase. | Linked to neurodevelopmental disorders and plays a role in synaptic gene regulation.[7] | |
| Erasers | KDM4A (JMJD2A) | H3K9me3/me2 and H3K36me3/me2 demethylase. | Implicated in various cancers; role in CNS is less clear.[8] |
| KDM4B (JMJD2B) | H3K9me3/me2 and H3K36me3/me2 demethylase. | Involved in neuronal development and has been linked to depression-like phenotypes.[9] | |
| KDM4C (JMJD2C) | H3K9me3/me2 and H3K36me3/me2 demethylase. | Role in embryonic stem cell identity. | |
| KDM4D (JMJD2D) | H3K9me3/me2 and H3K36me3/me2 demethylase. | Implicated in depression and stress-related disorders.[9] |
Hypothesized Role of H3K36me3 in Opioid Tolerance
While direct evidence is currently lacking, we can formulate a hypothesis for the potential involvement of H3K36me3 in opioid tolerance based on its known functions and the pathophysiology of tolerance.
Chronic opioid exposure leads to widespread transcriptional reprogramming. It is plausible that this involves alterations in H3K36me3 patterns to facilitate or suppress the expression of genes critical for neuronal adaptation. For instance, changes in H3K36me3 could affect the expression or alternative splicing of genes encoding opioid receptors, downstream signaling molecules, or ion channels, all of which are known to be dysregulated in tolerance.
Below is a diagram illustrating the hypothesized signaling pathway.
Experimental Protocols for Investigating H3K36me3 in Opioid Tolerance
To test the hypothesis that H3K36me3 plays a role in opioid tolerance, a combination of molecular and behavioral assays is required.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This is the gold-standard technique to map the genome-wide distribution of H3K36me3.
Experimental Workflow:
Detailed Methodology:
-
Animal Model: Establish an opioid tolerance model in rodents (e.g., mice or rats) through repeated morphine or heroin administration. Include a saline-treated control group.
-
Tissue Collection: Euthanize animals and rapidly dissect brain regions of interest, such as the nucleus accumbens (NAc), ventral tegmental area (VTA), or periaqueductal gray (PAG).
-
Chromatin Preparation: Crosslink protein-DNA complexes with formaldehyde. Lyse cells and shear chromatin to fragments of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate sheared chromatin with a specific antibody against H3K36me3. Precipitate the antibody-chromatin complexes using protein A/G magnetic beads.
-
DNA Purification: Wash the beads to remove non-specific binding, elute the chromatin, and reverse the crosslinks. Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align sequencing reads to the reference genome, perform peak calling to identify regions enriched for H3K36me3, and conduct differential binding analysis between opioid- and saline-treated groups to identify genes with altered H3K36me3 levels.
Western Blotting
To assess global changes in H3K36me3 levels and the expression of its regulatory enzymes.
Table 2: Western Blotting Protocol Summary
| Step | Description |
| 1. Protein Extraction | Homogenize brain tissue and perform histone extraction or whole-cell lysis. |
| 2. Protein Quantification | Determine protein concentration using a BCA or Bradford assay. |
| 3. SDS-PAGE | Separate proteins by size on a polyacrylamide gel. |
| 4. Protein Transfer | Transfer separated proteins to a PVDF or nitrocellulose membrane. |
| 5. Blocking | Block non-specific binding sites on the membrane with BSA or non-fat milk. |
| 6. Primary Antibody Incubation | Incubate the membrane with primary antibodies against H3K36me3, SETD2, KDM4A/B, etc., and a loading control (e.g., total H3). |
| 7. Secondary Antibody Incubation | Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. |
| 8. Detection | Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. |
| 9. Quantification | Quantify band intensities and normalize to the loading control. |
Behavioral Assays for Opioid Tolerance
To assess the functional consequences of manipulating H3K36me3 levels or the activity of its regulators.
-
Tail-Flick Test: Measures the latency of a rodent to withdraw its tail from a noxious heat source. A decrease in latency in opioid-treated animals indicates the development of analgesic tolerance.
-
Hot Plate Test: Measures the latency for a rodent to show a pain response (e.g., licking a paw or jumping) when placed on a heated surface.
-
Von Frey Test: Assesses mechanical allodynia using calibrated filaments applied to the paw.
These behavioral tests should be performed in conjunction with genetic or pharmacological manipulations of H3K36me3-modifying enzymes in specific brain regions (e.g., via viral-mediated gene expression or knockdown, or local infusion of small molecule inhibitors).
Current Evidence and Future Directions
To date, the scientific literature has not established a direct, causal link between H3K36me3 and the development of opioid tolerance. Studies on the epigenetic effects of opioids have primarily focused on histone acetylation and methylation at other lysine residues, such as H3K9 and H3K27.[1][10]
However, the known roles of H3K36me3 in regulating gene expression, splicing, and DNA repair in neurons strongly suggest that it is a plausible candidate for involvement in the complex neuroadaptations underlying opioid tolerance.[5] The histone demethylase JMJD3, which targets H3K27me3, has been shown to mediate heroin-induced plasticity, indicating that specific histone demethylases are indeed involved in opioid action.[11][12][13]
Future research should focus on:
-
Genome-wide mapping of H3K36me3 in relevant brain regions of opioid-tolerant animals using ChIP-seq.
-
Investigating the expression and activity of H3K36me3 "writers" (SETD2, NSDs) and "erasers" (KDM4s) in response to chronic opioid exposure.
-
Utilizing genetic and pharmacological tools to manipulate H3K36me3 levels in vivo and assessing the impact on the development of opioid tolerance.
-
Exploring the downstream gene targets regulated by H3K36me3 in the context of opioid action.
-
Investigating potential crosstalk between H3K36me3 and other histone modifications known to be involved in opioid tolerance.[14]
Conclusion
The potential role of H3K36me3 in the development of opioid tolerance represents a significant and exciting frontier in the field of addiction epigenetics. While direct evidence is currently sparse, the fundamental importance of this histone mark in regulating neuronal gene expression makes it a highly compelling area for future investigation. A deeper understanding of how H3K36me3 and its regulatory enzymes are affected by chronic opioid exposure could unveil novel therapeutic targets for the prevention and treatment of opioid tolerance and addiction. The experimental approaches outlined in this guide provide a roadmap for researchers to begin to unravel the complexities of this epigenetic modification in the context of opioid action.
References
- 1. Adolescent binge ethanol impacts H3K36me3 regulation of synaptic genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epigenetics of μ-Opioid receptors: Intersection with HIV-1 infection of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Morphine Epigenomically Regulates Behavior through Alterations in Histone H3 Lysine 9 Dimethylation in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adolescent binge ethanol impacts H3K36me3 regulation of synaptic genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigenetic mechanisms of drug addiction [ouci.dntb.gov.ua]
- 7. NSD family proteins: Rising stars as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KDM4/JMJD2 Histone Demethylases: Epigenetic Regulators in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone Lysine Demethylases of JMJD2 or KDM4 Family are Important Epigenetic Regulators in Reward Circuitry in the Etiopathology of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epigenetic Mechanisms of Opioid Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nida.nih.gov [nida.nih.gov]
- 12. scholars.mssm.edu [scholars.mssm.edu]
- 13. A Novel Role for the Histone Demethylase JMJD3 in Mediating Heroin-Induced Relapse-Like Behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cross-talk between the H3K36me3 and H4K16ac histone epigenetic marks in DNA double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Initial Characterization of Hydromorphone Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydromorphone, a semi-synthetic opioid analgesic, is a cornerstone in the management of moderate to severe pain. A comprehensive understanding of its metabolic fate is paramount for optimizing therapeutic efficacy and ensuring patient safety. This technical guide provides an in-depth overview of the discovery and initial characterization of hydromorphone metabolites, focusing on the key metabolic pathways, quantitative analysis of metabolites, and the experimental protocols employed for their identification and characterization.
Metabolic Pathways of Hydromorphone
The biotransformation of hydromorphone is primarily governed by Phase II conjugation reactions, with Phase I reactions playing a minor role. The major metabolic pathways include:
-
Glucuronidation: This is the principal metabolic route for hydromorphone. The enzyme UDP-glucuronosyltransferase (UGT) 2B7 is primarily responsible for the conjugation of hydromorphone at the 3-hydroxyl group, forming the inactive metabolite hydromorphone-3-glucuronide (B1257947) (H3G) .[1][2] H3G is the most abundant metabolite found in both plasma and urine.[1][3]
-
Reduction of the 6-keto group: The ketone group at the 6th position of the hydromorphone molecule can be reduced to form two stereoisomeric metabolites: dihydromorphine (also referred to as 6α-hydromorphol) and dihydroisomorphine (also referred to as 6β-hydromorphol).[1] These metabolites can also undergo subsequent glucuronidation.
-
N-demethylation: A minor pathway involves the removal of the methyl group from the nitrogen atom, leading to the formation of norhydromorphone .
The following diagram illustrates the primary metabolic pathways of hydromorphone.
Quantitative Analysis of Hydromorphone and its Metabolites
The quantification of hydromorphone and its metabolites in biological matrices is crucial for pharmacokinetic studies and clinical monitoring. The following tables summarize key quantitative data from various studies.
Table 1: Pharmacokinetic Parameters of Hydromorphone and Hydromorphone-3-glucuronide (H3G) in Plasma
| Analyte | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Reference |
| Hydromorphone | 1.84 - 2.53 | 13 - 15 | 2-4 (oral immediate-release) | [4] |
| 8-15 (oral controlled-release) | [1] | |||
| Hydromorphone-3-glucuronide | Varies significantly | 18 - 21 | Accumulates between dialysis treatments | [3][4] |
Table 2: Urinary Excretion of Hydromorphone and its Metabolites (% of Dose)
| Metabolite | Percentage of Dose Excreted in Urine | Reference |
| Hydromorphone-3-glucuronide | 36.8% | [1] |
| Unchanged Hydromorphone | 6-7% | [1] |
| Dihydroisomorphine-3-glucuronide | ~17% | [1] |
| Dihydroisomorphine | 1-2.4% | [1] |
| Dihydromorphine | <0.2% | [1] |
Experimental Protocols
The identification and quantification of hydromorphone metabolites predominantly rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.
Experimental Workflow for LC-MS/MS Analysis
The general workflow for the analysis of hydromorphone and its metabolites in biological samples is depicted below.
Detailed Methodologies
1. Sample Preparation
-
Solid-Phase Extraction (SPE): This is a common technique for extracting and concentrating analytes from complex matrices like urine and plasma.
-
Protocol:
-
Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by water.
-
Load the pre-treated sample (e.g., urine diluted with buffer).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes with a stronger organic solvent, often containing a small amount of base.
-
Evaporate the eluent to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[5]
-
-
-
Liquid-Liquid Extraction (LLE): An alternative to SPE, particularly for plasma samples.
-
Protocol:
-
Add an organic solvent (e.g., ethyl acetate) to the plasma sample.
-
Vortex to ensure thorough mixing and extraction of the analytes into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.[6]
-
-
2. Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column is typically used for the separation of hydromorphone and its metabolites.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.[6]
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization: Positive electrospray ionization (ESI+) is the preferred mode for the analysis of hydromorphone and its metabolites.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.[6][7]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Hydromorphone | 286.1 | 185.1 |
| Hydromorphone-3-glucuronide | 462.2 | 286.1 |
| Dihydromorphine | 288.2 | 185.1 |
| Dihydroisomorphine | 288.2 | 185.1 |
| Norhydromorphone | 272.1 | 185.1 |
Note: The exact m/z values may vary slightly depending on the instrument and conditions.
Conclusion
The metabolism of hydromorphone is a well-characterized process dominated by glucuronidation to form hydromorphone-3-glucuronide. Minor pathways involving reduction and N-demethylation also contribute to its biotransformation. The development of sensitive and specific LC-MS/MS methods has been instrumental in the accurate quantification of hydromorphone and its metabolites in biological fluids. This detailed understanding of hydromorphone's metabolic profile is essential for drug development professionals and researchers in optimizing pain management strategies and ensuring patient safety.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pain management in chronic kidney disease: the pharmacokinetics and pharmacodynamics of hydromorphone and hydromorphone-3-glucuronide in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS-MS analysis of hydromorphone and hydromorphone metabolites with application to a pharmacokinetic study in the male Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
- 7. Quantitation of Morphine, Codeine, Hydrocodone, Hydromorphone, Oxycodone, Oxymorphone, and 6-Monoacetylmorphine (6-MAM) in Urine, Blood, Serum, or Plasma Using Liquid Chromatography with Tandem Mass Spectrometry Detection | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for the Biochemical Synthesis of Hydromorphone-3-glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydromorphone-3-glucuronide (B1257947) (H3G) is the major metabolite of the potent opioid analgesic, hydromorphone.[1] In humans, the conjugation of hydromorphone with glucuronic acid to form H3G is primarily catalyzed by the UDP-glucuronosyltransferase (UGT) 2B7 isoform in the liver.[2][3][4] While hydromorphone exerts its analgesic effects through opioid receptors, H3G is considered pharmacologically inactive as an analgesic.[5] However, there is evidence to suggest that H3G may be a neuro-excitant, potentially contributing to side effects such as myoclonus, allodynia, and seizures, particularly at high concentrations.[6][7] The availability of pure H3G is therefore crucial for toxicological studies, the development of analytical standards, and further investigation into its pharmacological and physiological roles.
These application notes provide a detailed protocol for the biochemical synthesis of H3G for research purposes, utilizing readily available biological reagents and standard laboratory equipment. The described method is based on the enzymatic activity of UGTs found in liver microsomes.
Biochemical Synthesis Pathway
The synthesis of hydromorphone-3-glucuronide is an enzymatic reaction where the UDP-glucuronosyltransferase (UGT) enzyme facilitates the transfer of a glucuronic acid moiety from the co-factor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) to the 3-phenolic hydroxyl group of hydromorphone.
Caption: Enzymatic conversion of hydromorphone to H3G.
Quantitative Data Summary
The efficiency of the enzymatic synthesis of H3G is dependent on various factors, including enzyme source, substrate concentrations, and reaction conditions. The following tables summarize key quantitative data for the synthesis and analysis of H3G.
Table 1: Reaction Conditions for Hydromorphone-3-glucuronide Synthesis
| Parameter | Value | Reference |
| Enzyme Source | Rat Liver Microsomes or Human Liver Microsomes (HLM) | [2][8] |
| Substrate | Hydromorphone | [8] |
| Co-factor | Uridine 5'-diphosphoglucuronic acid (UDPGA) | [8] |
| Buffer | Tris-HCl (100 mM, pH 7.4) | [9] |
| Magnesium Chloride (MgCl₂) | 10 mM | [9] |
| Incubation Temperature | 37°C | [2] |
| Incubation Time | 60 - 120 minutes | [2] |
| Protein Concentration | 25-60 µg total microsomal protein | [2] |
| Reported Yield | ~60% (molar basis) | [8] |
Table 2: Kinetic Parameters of UGT2B7 for Hydromorphone Glucuronidation
| UGT2B7 Variant | Kₘ (µM) | Reference |
| UGT2B7 (wildtype) | 430 ± 80 | [2] |
| UGT2B7*2 (H268Y) | 260 ± 40 | [2] |
Experimental Protocols
The following protocols provide a detailed methodology for the biochemical synthesis, purification, and confirmation of H3G.
Protocol 1: Biochemical Synthesis of Hydromorphone-3-glucuronide
This protocol describes the in vitro synthesis of H3G using liver microsomes.
Materials:
-
Hydromorphone hydrochloride
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt
-
Human or Rat Liver Microsomes
-
Tris-HCl buffer (1 M, pH 7.4)
-
Magnesium chloride (MgCl₂) solution (1 M)
-
Bovine Serum Albumin (BSA)
-
Deionized water
-
Microcentrifuge tubes
-
Incubator/water bath at 37°C
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture with the final concentrations as listed in Table 1. A typical reaction volume is 50-100 µL. The components should be added in the following order:
-
Deionized water
-
Tris-HCl buffer (to a final concentration of 100 mM)
-
MgCl₂ solution (to a final concentration of 10 mM)
-
BSA (to a final concentration of 0.5 mg/mL)
-
Hydromorphone solution (prepare a stock solution in water)
-
Liver microsomes (to a final protein concentration of 25-60 µg)
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the Reaction: Start the enzymatic reaction by adding UDPGA to the pre-incubated mixture.
-
Incubation: Incubate the reaction mixture at 37°C for 60-120 minutes. The optimal incubation time may need to be determined empirically.
-
Terminate the Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by heating the mixture to 95°C for 5 minutes.
-
Protein Precipitation: Centrifuge the terminated reaction mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect the Supernatant: Carefully collect the supernatant containing the synthesized H3G for purification.
Protocol 2: Purification of Hydromorphone-3-glucuronide
This protocol outlines a two-step purification process for isolating H3G from the reaction mixture.
Materials:
-
Supernatant from Protocol 1
-
Ethyl acetate (B1210297)
-
Acetonitrile, HPLC grade
-
Deionized water, HPLC grade
-
Formic acid (for HPLC mobile phase)
-
Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a suitable C18 column
-
UV detector
-
Fraction collector
-
Rotary evaporator or lyophilizer
Procedure:
-
Initial Purification by Solvent Precipitation:
-
To the supernatant from Protocol 1, add an excess of ethyl acetate to precipitate the crude H3G.
-
Centrifuge to pellet the precipitate and discard the supernatant.
-
Wash the pellet with cold acetonitrile to remove unreacted hydromorphone and other impurities.[8] Centrifuge and discard the acetonitrile wash.
-
Dry the crude H3G pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Final Purification by Semi-Preparative HPLC:
-
Re-dissolve the dried crude H3G in a small volume of the initial HPLC mobile phase.
-
Inject the dissolved sample onto a semi-preparative C18 HPLC column.
-
Elute the compounds using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). The gradient should be optimized to achieve good separation between H3G and any remaining impurities.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 280 nm).
-
Collect the fractions corresponding to the H3G peak.
-
Pool the collected fractions and remove the solvent using a rotary evaporator or by lyophilization to obtain pure H3G.
-
Protocol 3: Confirmation of Hydromorphone-3-glucuronide Identity
This protocol describes methods to confirm the identity and purity of the synthesized H3G.
Materials:
-
Purified H3G from Protocol 2
-
β-glucuronidase from Helix pomatia or E. coli
-
Sodium acetate buffer (pH 5.0)
-
Hydromorphone standard
-
Analytical HPLC system with a C18 column and UV or mass spectrometric (MS) detector
-
Mass spectrometer (for accurate mass determination)
Procedure:
-
Purity Analysis by Analytical HPLC:
-
Dissolve a small amount of the purified H3G in the HPLC mobile phase.
-
Inject the sample into an analytical HPLC system.
-
Analyze the chromatogram to determine the purity of the synthesized compound. A single, sharp peak is indicative of high purity.
-
-
Enzymatic Hydrolysis:
-
Dissolve a small amount of the purified H3G in sodium acetate buffer (pH 5.0).
-
Add β-glucuronidase to the solution.
-
Incubate at 37°C for 1-2 hours.
-
Analyze the reaction mixture by analytical HPLC. The disappearance of the H3G peak and the appearance of a peak corresponding to the retention time of the hydromorphone standard confirms the identity of the glucuronide conjugate.[8]
-
-
Mass Spectrometry (MS) Analysis:
-
Infuse a solution of the purified H3G into a mass spectrometer.
-
Determine the accurate mass of the synthesized compound. The observed mass should correspond to the theoretical mass of H3G (C₂₃H₂₇NO₁₀, exact mass: 477.1635).[8]
-
Experimental Workflow and Logic
The overall process for the biochemical synthesis and validation of H3G follows a logical progression from synthesis to purification and final confirmation.
Caption: Step-by-step workflow for H3G synthesis.
References
- 1. US6589960B2 - Hydromorphone and hydrocodone compositions and methods for their synthesis - Google Patents [patents.google.com]
- 2. UGT2B7-mediated drug–drug interaction between cannabinoids and hydromorphone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation, identification and synthesis of hydromorphone metabolites : analysis and antinociceptive activities in comparison to morphine | Semantic Scholar [semanticscholar.org]
- 6. Hydromorphone-3-glucuronide: a more potent neuro-excitant than its structural analogue, morphine-3-glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydromorphone-3-glucuronide: biochemical synthesis and preliminary pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of Experimental Conditions of Automated Glucuronidation Assays in Human Liver Microsomes Using a Cocktail Approach and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantification of a Histamine H3 Receptor Antagonist Glucuronide (H3G) in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histamine (B1213489) H3 receptor antagonists are a class of drugs under investigation for the treatment of various neurological and psychiatric disorders. Understanding the pharmacokinetic profile of these compounds, including the formation and elimination of their metabolites, is crucial for drug development. Glucuronidation is a major metabolic pathway for many drugs, leading to the formation of more water-soluble glucuronide metabolites that are readily excreted. "H3G" represents a glucuronide metabolite of a histamine H3 receptor antagonist. Accurate quantification of H3G in plasma is essential for characterizing the metabolism and disposition of the parent drug.
This document provides a detailed protocol for the quantification of a representative histamine H3 receptor antagonist glucuronide (H3G) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is designed to be sensitive, specific, and robust for use in pharmacokinetic and drug metabolism studies.
Experimental Workflow
The overall experimental workflow for the quantification of H3G in plasma is depicted below.
Caption: Experimental workflow for H3G quantification.
Experimental Protocols
Materials and Reagents
-
Analytes: H3G reference standard, stable isotope-labeled internal standard (SIL-IS) for H3G (e.g., H3G-d4).
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).
-
Chemicals: Ammonium formate, Ammonium acetate (B1210297).
-
Plasma: Human plasma with K2EDTA as anticoagulant.
Sample Preparation
Method 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Method 2: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Add 50 µL of 0.1 M NaOH to basify the sample.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of ethyl acetate and dichloromethane).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Method 3: Solid-Phase Extraction (SPE)
-
Condition an appropriate SPE cartridge (e.g., mixed-mode or reversed-phase) with methanol followed by water.
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Dilute the plasma sample with 200 µL of 4% phosphoric acid in water.
-
Load the diluted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with water followed by a weak organic solvent (e.g., 5% methanol in water).
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile, possibly with a modifier like formic acid or ammonia).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are representative LC-MS/MS conditions. Optimization may be required for specific H3G and internal standard.
Liquid Chromatography
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table 1 |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 1: Gradient Elution Program
| Time (min) | % B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
| MRM Transitions | See Table 2 |
Table 2: Representative MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| H3G | [M+H]+ | [Aglycone+H]+ | Optimized |
| H3G-d4 (IS) | [M+H]+ | [Aglycone+H]+ | Optimized |
Note: The precursor ion for H3G will be the molecular weight of the parent drug + 176 (glucuronic acid moiety) + 1 (proton). The most common product ion for glucuronide metabolites is the protonated aglycone (parent drug).
Data Presentation
Calibration Curve
A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
Table 3: Representative Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 500 | 5.950 |
| 1000 | 11.920 |
Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.
Table 4: Method Validation Parameters
| Parameter | Acceptance Criteria | Representative Results |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy ±20%, Precision ≤20% | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -5.2% to 8.5% |
| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) | 3.1% to 9.8% |
| Recovery (%) | Consistent and reproducible | > 85% |
| Matrix Effect | IS-normalized matrix factor within acceptable limits | 0.95 to 1.08 |
| Stability | Within ±15% of nominal concentration | Stable for 24h at RT, 3 freeze-thaw cycles, and 30 days at -80°C |
Signaling Pathway and Logical Relationships
The following diagram illustrates the metabolic pathway leading to the formation of H3G and its subsequent analysis.
Caption: Metabolic pathway and bioanalysis of H3G.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of a representative histamine H3 receptor antagonist glucuronide (H3G) in human plasma by LC-MS/MS. The described methods for sample preparation and analysis, along with the validation parameters, offer a robust framework for researchers and scientists in the field of drug development. The successful implementation of this method will enable accurate characterization of the pharmacokinetic profile of novel H3 receptor antagonists.
Application Note and Protocol: Solid-Phase Extraction of a Histamine H3 Receptor Antagonist (H3G) from Human Urine Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase extraction (SPE) of a putative histamine (B1213489) H3 receptor antagonist, designated here as H3G, from human urine samples. The method is designed for robust and reliable sample cleanup and concentration prior to downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Histamine H3 receptor antagonists are a class of compounds investigated for their therapeutic potential in various neurological and cognitive disorders. Accurate quantification of these compounds and their metabolites in biological matrices like urine is crucial for pharmacokinetic and pharmacodynamic studies in drug development. Solid-phase extraction is a widely used technique for sample preparation that effectively removes endogenous interferences and concentrates the analyte of interest, leading to improved analytical sensitivity and accuracy.[1][2] This protocol details a method using mixed-mode cation exchange SPE, which provides high recovery and selectivity for compounds like H3G that are likely to be basic and/or cationic.[1]
Experimental Protocol
This protocol is optimized for mixed-mode strong cation exchange (MCX) SPE cartridges.
Materials and Reagents
-
Mixed-Mode Cation Exchange (MCX) SPE Cartridges (e.g., 30-100 mg sorbent mass, 1-3 mL volume)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Ammonium Hydroxide solution
-
Formic Acid or Acetic Acid
-
Deionized Water
-
Vortex Mixer
-
Centrifuge
-
SPE Vacuum Manifold or Positive Pressure Manifold
-
Nitrogen Evaporator
Solutions Preparation
-
Equilibration Buffer (50 mM Ammonium Acetate, pH 6.0): Dissolve ammonium acetate in deionized water to a final concentration of 50 mM. Adjust the pH to 6.0 using dilute acetic acid.[1]
-
Wash Buffer 1 (Aqueous): 2% Formic Acid in deionized water.
-
Wash Buffer 2 (Organic): Methanol.
-
Elution Buffer: 5% Ammonium Hydroxide in Methanol.[3]
-
Reconstitution Solution: Mobile phase of the subsequent analytical method (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Sample Preparation and Pre-treatment
-
Thawing and Centrifugation: Thaw frozen urine samples at room temperature. To ensure homogeneity, vortex the samples. Centrifuge at approximately 4000 x g for 10 minutes to pellet any particulate matter.[1][4]
-
Dilution and pH Adjustment: Take 1 mL of the clear urine supernatant and dilute it with 1 mL of the Equilibration Buffer. This step ensures that H3G is in its cationic (protonated) state for efficient binding to the SPE sorbent.[1]
Solid-Phase Extraction Procedure
The following steps should be performed using an SPE manifold. A general workflow is depicted in the diagram below.
-
Conditioning: Condition the MCX SPE cartridge by passing 2 mL of Methanol through the sorbent. This activates the reversed-phase retention mechanism.[1] Do not allow the sorbent to go dry.
-
Equilibration: Equilibrate the cartridge by passing 2 mL of deionized water followed by 2 mL of Equilibration Buffer. Ensure the sorbent does not dry out before loading the sample.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 2 mL of Wash Buffer 1 (Aqueous) to remove polar interferences.
-
Wash the cartridge with 2 mL of Wash Buffer 2 (Organic) to remove non-polar, non-basic interferences. Dry the cartridge thoroughly under vacuum for 5-10 minutes after this step.
-
-
Elution: Elute the retained H3G from the cartridge using 2 mL of the Elution Buffer into a clean collection tube. The basic nature of the elution buffer neutralizes the analyte, disrupting its ionic interaction with the sorbent.[3]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[1][5]
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the Reconstitution Solution.[1] Vortex briefly to ensure the analyte is fully dissolved. The sample is now ready for analysis.
Data Presentation
The performance of this SPE protocol can be evaluated based on recovery, precision, and the resulting limits of quantification. The following table summarizes typical validation data for SPE methods for drug metabolites in urine, which can be used as a benchmark for the H3G protocol.
| Parameter | Typical Performance Metrics |
| Recovery | > 70% (Recovery is determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample).[6][7] |
| Precision (RSD%) | Within-day (Intra-day) RSD < 15% Between-day (Inter-day) RSD < 15% (Precision is assessed by analyzing replicate samples at different concentrations on the same day and on different days).[6][8][9] |
| Limit of Quantification (LOQ) | 1-25 ng/mL (The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy).[6][7] |
| Matrix Effect | 80-120% (Assessed by comparing the analyte response in a post-extracted spiked sample to a neat standard solution. A value of 100% indicates no matrix effect).[6] |
Visualizations
Caption: Workflow for H3G Solid-Phase Extraction from urine.
Caption: Simplified H3 receptor antagonist signaling pathway.
The described solid-phase extraction method provides a robust and reliable procedure for the isolation and concentration of the histamine H3 receptor antagonist H3G from urine samples. The use of a mixed-mode cation exchange sorbent ensures high selectivity and recovery. This protocol is well-suited for implementation in research and drug development laboratories to support pharmacokinetic studies requiring accurate and sensitive quantification of H3G.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organomation.com [organomation.com]
- 6. Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Semi-automated solid-phase extraction procedure for the high-performance liquid chromatographic determination of alinastine in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Certified Reference Materials for H3G, a Novel Hedgehog Signaling Pathway Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Certified Reference Materials (CRMs) are critical for ensuring the accuracy, reliability, and traceability of analytical measurements in pharmaceutical and drug development settings.[1] A CRM is a highly characterized and homogeneous material with one or more certified property values, an associated uncertainty, and a statement of metrological traceability.[1][2] This document provides detailed application notes and protocols for the development of a CRM for H3G, a potent and selective small molecule inhibitor of the Hedgehog (Hh) signaling pathway. The Hh pathway plays a crucial role in embryonic development and its aberrant activation is linked to various cancers.[3][4] The availability of a well-characterized H3G CRM is essential for the standardization of analytical methods used in preclinical and clinical studies, including pharmacokinetic analysis, formulation development, and quality control of the active pharmaceutical ingredient (API).
Experimental Protocols
Synthesis and Purification of H3G
A multi-step organic synthesis was employed to produce the H3G bulk material. The final step involves a Suzuki coupling reaction followed by purification using column chromatography and recrystallization to yield high-purity H3G.
Protocol:
-
Reaction Setup: In a nitrogen-purged round-bottom flask, dissolve the boronic acid precursor (1.0 eq) and the aryl halide precursor (1.1 eq) in a 2:1 mixture of toluene (B28343) and ethanol.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) and a 2M aqueous solution of Na₂CO₃ (3.0 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80°C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature, and partition the mixture between ethyl acetate (B1210297) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate.
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final H3G material.
-
Drying: Dry the purified H3G under high vacuum at 40°C for 24 hours.
Characterization of H3G
The identity and purity of the synthesized H3G were confirmed using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
2.1. HPLC Method for Purity Assessment
A stability-indicating reverse-phase HPLC (RP-HPLC) method was developed and validated for the quantitative determination of H3G and its impurities.[5]
Protocol:
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a diode-array detector (DAD).
-
Column: C18 column (250 x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Prepare a 1 mg/mL solution of H3G in the mobile phase.
2.2. LC-MS for Identity Confirmation
LC-MS was used to confirm the molecular weight of H3G.
Protocol:
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo G2-XS QTof Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: m/z 100-1000.
-
Chromatographic conditions were similar to the HPLC method.
2.3. NMR for Structural Elucidation
¹H and ¹³C NMR spectra were recorded to confirm the chemical structure of H3G. The combination of HPLC and NMR techniques can significantly improve the accuracy of metabolite and impurity identification.[6][7]
Protocol:
-
Instrumentation: Bruker Avance III HD 500 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Concentration: 10 mg/mL.
-
Data Acquisition: Standard pulse programs were used for ¹H and ¹³C NMR.
Development of the Certified Reference Material (CRM)
The development of the H3G CRM followed the guidelines of ISO 17034 and ISO Guide 35.[8][9]
Material Preparation and Homogenization
A large batch of high-purity H3G was prepared and subjected to a rigorous homogenization process to ensure uniformity across all units.[9]
Protocol:
-
The bulk H3G material was sieved to ensure a uniform particle size.
-
The sieved material was blended in a V-blender for 48 hours.
-
The homogenized powder was then dispensed into amber glass vials under an inert atmosphere.
Homogeneity Study
A homogeneity study was conducted to assess the variation of the analyte concentration between different CRM units.
Protocol:
-
Randomly select 15 vials from the batch.
-
From each vial, prepare three independent samples.
-
Analyze the samples using the validated HPLC method.
-
Evaluate the data using analysis of variance (ANOVA) to determine if the between-vial variation is statistically significant compared to the within-vial variation.
Stability Study
The stability of the H3G CRM was assessed under various storage conditions to establish its shelf life.
Protocol:
-
Store CRM vials at different temperatures (-20°C, 4°C, 25°C, and 40°C).
-
Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months).
-
Monitor for any degradation of H3G and the appearance of new impurities using the HPLC method.
Value Assignment (Certification)
The certified value of the H3G CRM was assigned based on an inter-laboratory comparison study involving multiple qualified laboratories.[8]
Protocol:
-
Distribute CRM samples to a minimum of eight independent, accredited laboratories.
-
Each laboratory analyzes the samples using their own validated methods (e.g., HPLC, qNMR).
-
The certified value is calculated as the mean of the results from the participating laboratories.
-
The uncertainty of the certified value is determined by combining the uncertainties from the characterization, homogeneity, and stability studies.
Data Presentation
Table 1: Purity Profile of H3G Bulk Material
| Analytical Method | Purity (%) |
| HPLC (Area %) | 99.85 |
| qNMR (mass fraction) | 99.79 |
Table 2: Homogeneity Study Results for H3G CRM
| Parameter | Value |
| Number of Vials Tested | 15 |
| Mean Purity (%) | 99.82 |
| Standard Deviation (Between Vials) | 0.05 |
| Relative Standard Deviation (%) | 0.05 |
Table 3: Stability Study of H3G CRM (12 Months)
| Storage Condition | Purity (%) |
| -20°C | 99.81 |
| 4°C | 99.78 |
| 25°C / 60% RH | 99.75 |
| 40°C / 75% RH | 99.52 |
Table 4: Certified Value of H3G CRM
| Parameter | Value |
| Certified Purity (mass fraction %) | 99.8 ± 0.2 |
| Uncertainty (k=2, 95% confidence) | 0.2 |
Visualizations
Caption: Workflow for the synthesis and purification of H3G.
Caption: General workflow for CRM development and certification.
Caption: H3G inhibits the Hedgehog pathway by targeting SMO.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. KEGG_HEDGEHOG_SIGNALING_PATHWAY [gsea-msigdb.org]
- 4. Hedgehog and PI3K/Akt/mTOR Signaling Pathways Involvement in Leukemic Malignancies: Crosstalk and Role in Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product [mdpi.com]
- 6. The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a certified reference material for accurate determination of the leaching of Pb and Zn in solid waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
Application Notes and Protocols for Studying 3-Hydroxyglutarate (3-HG) Neurotoxicity in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Hydroxyglutarate (3-HG) is a dicarboxylic acid that serves as a crucial biomarker for Glutaric Aciduria Type I (GA1), a rare inherited neurometabolic disorder.[1][2] This condition arises from a deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH), which is essential for the catabolism of lysine, hydroxylysine, and tryptophan.[1][2] The resulting accumulation of 3-HG and other metabolites, such as glutaric acid, is believed to be a key driver of the severe neurological damage, including striatal and cortical necrosis, observed in GA1 patients, particularly during encephalopathic crises.[3][4] Animal models are indispensable tools for elucidating the mechanisms of 3-HG neurotoxicity and for the preclinical evaluation of potential therapeutic interventions. These models allow for controlled studies of the behavioral, cellular, and molecular consequences of elevated 3-HG levels in the brain.
The primary mechanism of 3-HG neurotoxicity is thought to be excitotoxicity, mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors.[1][3][5] Specifically, 3-HG has been shown to act as an agonist at NMDA receptors, particularly those containing the NR2B subunit.[3][4] This interaction leads to an imbalance in excitatory and inhibitory neurotransmission, resulting in neuronal damage.[6] Additionally, 3-HG has been implicated in the induction of oxidative stress and the impairment of mitochondrial function, further contributing to its neurotoxic effects.[2][7][8]
This document provides detailed application notes and protocols for utilizing animal models to study 3-HG neurotoxicity. It includes summaries of quantitative data, methodologies for key experiments, and visual representations of relevant pathways and workflows.
Data Presentation: Quantitative Effects of 3-HG in Animal Models
The following tables summarize key quantitative findings from studies investigating the neurotoxic effects of 3-HG in rodent models.
Table 1: Biochemical Changes Induced by 3-Hydroxyglutarate (3-HG) in Rat Striatum
| Parameter | 3-HG Concentration (mmol/L) | Percentage Change from Control | Reference |
| Total Radical-Trapping Antioxidant Potential (TRAP) | 1.0 | ↓ 50% | [8] |
| Total Antioxidant Reactivity (TAR) | 1.0 | ↓ 50% | [8] |
| Glutathione (GSH) Levels | 1.0 | ↓ 50% | [8] |
| Hydrogen Peroxide (H₂O₂) Production | 1.0 | ↑ 44% | [8] |
| Nitric Oxide (NO) Production | 1.0 | ↑ 95% | [8] |
| Malondialdehyde (Lipid Peroxidation Marker) | 1.0 | ↑ 28% | [8] |
Table 2: Neurodevelopmental and Behavioral Effects of 3-Hydroxy-3-Methylglutaric Acid (HMG) in Neonatal Rats *
| Behavioral Test | Treatment | Outcome | Reference |
| Negative Geotaxis | HMG | Impaired performance | [9] |
| Righting Reflex | HMG | Impaired performance | [9] |
| Gait | HMG | Impaired performance | [9] |
| Hindlimb Suspension | HMG | Impaired performance | [9] |
| Cliff Avoidance | HMG | Impaired performance | [9] |
| Forelimb Grasping | HMG | Impaired performance | [9] |
| Convulsion Frequency and Duration | Intrastriatal 3-HG | Increased | [6] |
*Note: While this study used 3-Hydroxy-3-Methylglutaric Acid (HMG), the observed neurodevelopmental deficits provide a relevant framework for assessing the behavioral consequences of similar organic acidurias.
Experimental Protocols
Protocol 1: Intrastriatal Administration of 3-Hydroxyglutarate in Rats
This protocol describes the direct administration of 3-HG into the striatum of rats to model the localized neurotoxic effects observed in GA1.
Materials:
-
Wistar rats (male, specific age and weight as per experimental design)
-
3-Hydroxyglutaric acid (3-HG)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Surgical tools (scalpel, forceps, etc.)
-
Suture materials
-
Heating pad
Procedure:
-
Animal Preparation: Anesthetize the rat using the chosen anesthetic and ensure a surgical plane of anesthesia is reached.
-
Stereotaxic Surgery:
-
Mount the anesthetized rat in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Identify and mark the bregma.
-
Determine the stereotaxic coordinates for the striatum (refer to a rat brain atlas for specific coordinates based on age and weight).
-
Drill a small burr hole in the skull at the determined coordinates.
-
-
3-HG Injection:
-
Prepare a solution of 3-HG in sterile saline or PBS at the desired concentration.
-
Lower the Hamilton syringe needle through the burr hole to the target depth in the striatum.
-
Infuse the 3-HG solution at a slow, controlled rate (e.g., 0.5 µL/min) to minimize tissue damage.
-
After the infusion is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics as required.
-
Place the rat on a heating pad to maintain body temperature during recovery from anesthesia.
-
Monitor the animal closely until it is fully recovered.
-
-
Behavioral and Histological Analysis:
-
At predetermined time points post-injection, perform behavioral tests to assess motor function and seizure activity (e.g., open field test).[6]
-
At the end of the experiment, perfuse the animals and collect brain tissue for histological analysis (e.g., Nissl staining) to evaluate striatal lesions.[6]
-
Protocol 2: Assessment of Oxidative Stress Markers in Brain Tissue
This protocol outlines the measurement of various oxidative stress markers in brain homogenates following exposure to 3-HG.
Materials:
-
Rat brain tissue (striatum or cerebral cortex)
-
Homogenization buffer (e.g., RIPA buffer with protease inhibitors)
-
Reagents for specific assays (e.g., kits for measuring GSH, TBARS, NO)
-
Spectrophotometer or plate reader
-
Protein assay kit (e.g., Lowry or BCA)
Procedure:
-
Tissue Preparation:
-
Dissect the brain region of interest (e.g., striatum) on ice.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed to pellet cellular debris.
-
Collect the supernatant for subsequent assays.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay. This is necessary to normalize the results of the oxidative stress assays.
-
-
Oxidative Stress Assays:
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay (for Lipid Peroxidation):
-
Mix the supernatant with a solution of thiobarbituric acid (TBA) and an acidic reagent.
-
Incubate the mixture at high temperature (e.g., 95°C) to allow for the reaction between malondialdehyde (MDA, a product of lipid peroxidation) and TBA.
-
Measure the absorbance of the resulting pink-colored product at a specific wavelength (typically around 532 nm).
-
-
Glutathione (GSH) Assay:
-
Utilize a commercially available kit that typically involves the reaction of GSH with a chromogenic reagent (e.g., DTNB, Ellman's reagent) to produce a colored product that can be measured spectrophotometrically.
-
-
Nitric Oxide (NO) Assay (Griess Assay):
-
Measure the concentration of nitrite (B80452) (a stable breakdown product of NO) in the supernatant using the Griess reagent.
-
The Griess reagent reacts with nitrite to form a purple azo dye, the absorbance of which is measured at approximately 540 nm.
-
-
-
Data Analysis:
-
Normalize the results of each assay to the protein concentration of the sample.
-
Compare the levels of oxidative stress markers in the 3-HG treated group to a control group.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of 3-HG Induced Excitotoxicity
Caption: Signaling pathway of 3-HG-induced excitotoxicity.
Experimental Workflow for In Vivo Neurotoxicity Study
References
- 1. 3-hydroxyglutaric acid - biocrates [biocrates.com]
- 2. metabolon.com [metabolon.com]
- 3. Maturation-dependent neurotoxicity of 3-hydroxyglutaric and glutaric acids in vitro: a new pathophysiologic approach to glutaryl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. On the neurotoxicity of glutaric, 3-hydroxyglutaric, and trans-glutaconic acids in glutaric acidemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intrastriatal administration of 3-hydroxyglutaric acid induces convulsions and striatal lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. familiasga.com [familiasga.com]
- 8. Promotion of oxidative stress by 3-hydroxyglutaric acid in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Hydroxy-3-Methylglutaric Acid Disrupts Brain Bioenergetics, Redox Homeostasis, and Mitochondrial Dynamics and Affects Neurodevelopment in Neonatal Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Assays to Assess the Neuroexcitatory Potential of Histamine H3 Receptor Antagonists/Inverse Agonists (H3G)
Introduction
The histamine (B1213489) H3 receptor (H3R) is a presynaptic G-protein coupled receptor predominantly expressed in the central nervous system (CNS).[1][2][3] As an autoreceptor on histaminergic neurons, it provides a negative feedback mechanism, inhibiting the synthesis and release of histamine.[1][2][3] Furthermore, H3Rs function as heteroreceptors on non-histaminergic neurons, where they inhibit the release of key neurotransmitters, including glutamate (B1630785), acetylcholine, dopamine, and norepinephrine.[1][2][4]
H3 receptors are coupled to Gαi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced influx of calcium (Ca2+) through voltage-gated calcium channels.[1][5][6] This reduction in intracellular calcium is the primary mechanism for inhibiting neurotransmitter release.[2][6]
Compounds that act as antagonists or inverse agonists at the H3 receptor (herein referred to as H3G) block this tonic inhibitory activity.[3] By preventing the receptor's inhibitory signaling, H3G compounds enhance the release of histamine and other excitatory neurotransmitters, leading to increased neuronal activity.[2][3][4] This neuroexcitatory potential underlies their investigation for therapeutic applications in cognitive disorders such as Alzheimer's disease, ADHD, and narcolepsy.[2][3]
This document provides detailed protocols for a suite of in vitro assays designed to quantify the neuroexcitatory potential of H3G compounds by measuring their effects on neuronal electrophysiology, intracellular signaling, and neurotransmitter release.
Core Assays for Assessing Neuroexcitatory Potential
A multi-faceted approach is recommended to comprehensively evaluate the neuroexcitatory profile of H3G compounds. The following assays provide quantitative data on distinct but complementary aspects of neuronal function.
-
Multi-Electrode Array (MEA): To measure changes in spontaneous neuronal firing and network bursting activity.[7]
-
Calcium Imaging: To visualize and quantify changes in intracellular calcium concentrations, a proxy for neuronal activation.[8][9]
-
Glutamate Release Assay: To directly measure the release of the primary excitatory neurotransmitter from neuronal cultures.[10][11]
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables provide examples of the type of quantitative data that can be generated from the described assays to compare the neuroexcitatory potential of different H3G compounds.
Table 1: Effect of H3G Compounds on Neuronal Firing Rate (MEA)
| Compound | Concentration (nM) | Mean Firing Rate (% of Vehicle Control) | Network Burst Rate (% of Vehicle Control) |
| Vehicle | - | 100 ± 5 | 100 ± 8 |
| H3G-A | 10 | 135 ± 10 | 120 ± 12 |
| H3G-A | 100 | 210 ± 15 | 185 ± 18 |
| H3G-A | 1000 | 250 ± 20 | 210 ± 25 |
| H3G-B | 10 | 115 ± 8 | 110 ± 9 |
| H3G-B | 100 | 160 ± 12 | 145 ± 15 |
| H3G-B | 1000 | 180 ± 14 | 160 ± 20 |
| Pitolisant (Ref) | 100 | 195 ± 18 | 170 ± 20 |
Table 2: Effect of H3G Compounds on Intracellular Calcium Transients
| Compound | Concentration (nM) | Peak Fluorescence Intensity (% Change from Baseline) | Frequency of Ca2+ Spikes (Events/min) |
| Vehicle | - | 5 ± 1 | 2.5 ± 0.5 |
| H3G-A | 10 | 25 ± 4 | 5.1 ± 0.8 |
| H3G-A | 100 | 80 ± 9 | 12.3 ± 1.5 |
| H3G-A | 1000 | 150 ± 15 | 20.5 ± 2.1 |
| H3G-B | 10 | 15 ± 3 | 4.0 ± 0.6 |
| H3G-B | 100 | 55 ± 7 | 9.8 ± 1.2 |
| H3G-B | 1000 | 95 ± 11 | 15.1 ± 1.8 |
| KCl (Positive Control) | 50 mM | 350 ± 25 | N/A (Sustained) |
Table 3: Effect of H3G Compounds on Evoked Glutamate Release
| Compound | Concentration (nM) | Glutamate Release (pmol/well, % of Vehicle) |
| Vehicle (Basal) | - | 100 ± 10 |
| Vehicle (K+-Evoked) | - | 450 ± 30 |
| H3G-A | 10 | 510 ± 35 |
| H3G-A | 100 | 675 ± 45 |
| H3G-A | 1000 | 820 ± 50 |
| H3G-B | 10 | 480 ± 32 |
| H3G-B | 100 | 590 ± 40 |
| H3G-B | 1000 | 650 ± 48 |
Mandatory Visualizations
Caption: H3 receptor signaling pathway and the mechanism of H3G action.
Caption: Workflow for assessing neuroexcitation using Multi-Electrode Arrays.
Experimental Protocols
Protocol 1: Multi-Electrode Array (MEA) Analysis of Neuronal Network Activity
Principle: MEA technology records the extracellular field potentials generated by cultured neurons, allowing for non-invasive, longitudinal monitoring of electrophysiological activity, including spike rates, burst patterns, and network synchrony.[7][12] An increase in these parameters following compound application indicates a neuroexcitatory effect.
Materials and Reagents:
-
Primary cortical neurons (e.g., from E18 rat or mouse embryos, or human iPSC-derived)
-
MEA plates (e.g., 48- or 96-well format from Axion BioSystems or Multi Channel Systems)
-
Coating solution: Poly-D-lysine or Poly-L-ornithine, Laminin
-
Neuronal culture medium (e.g., Neurobasal Plus with B-27 supplement, GlutaMAX)
-
H3G test compounds and vehicle (e.g., DMSO)
-
MEA recording system and analysis software
Procedure:
-
MEA Plate Preparation:
-
Coat wells of the MEA plate with poly-ornithine/laminin solution overnight at 37°C.[13]
-
Aspirate the coating solution and wash twice with sterile DPBS. Allow plates to dry completely in a sterile hood.
-
-
Cell Plating:
-
Dissociate and prepare primary neurons according to standard protocols.
-
Plate neurons onto the center of each well, directly over the electrode grid, at a density of 7.5 x 10^4 to 1.5 x 10^5 cells/well.[13]
-
Allow cells to adhere for 4 hours in a 37°C, 5% CO2 incubator before adding 150-200 µL of pre-warmed culture medium.[13]
-
-
Neuronal Culture and Maturation:
-
Culture the neurons for at least 14-21 days to allow for the formation of mature, synaptically-connected networks.[12]
-
Perform a 50% media change every 3-4 days.
-
-
MEA Recording:
-
Place the MEA plate onto the recording system and allow it to equilibrate for 10-15 minutes.
-
Record baseline spontaneous activity for 10-20 minutes.
-
Prepare serial dilutions of H3G compounds in culture medium. The final vehicle concentration should be consistent across all wells (e.g., ≤0.1% DMSO).
-
Add the compound or vehicle solution to the wells.
-
Record neuronal activity continuously or at set time points (e.g., 10, 30, 60 minutes) post-addition.
-
Data Analysis:
-
Spike Detection: Use the analysis software to detect and timestamp action potentials (spikes) from the raw voltage data from each electrode.[14]
-
Parameter Calculation: Quantify key parameters for each well before and after compound addition:
-
Mean Firing Rate (MFR): The average number of spikes per second.
-
Bursting Rate: The number of bursts (a rapid succession of spikes) per minute.
-
Network Synchrony: A measure of how correlated the firing is across different electrodes in the network.
-
-
Normalization and Comparison: Normalize the post-dose data to the baseline recording for each well. Compare the percentage change in activity for H3G-treated wells against vehicle-treated controls using appropriate statistical tests (e.g., ANOVA with post-hoc analysis).
Protocol 2: Calcium Imaging of Neuronal Activation
Principle: Neuronal depolarization leads to the opening of voltage-gated calcium channels and a rapid influx of Ca2+ into the cytoplasm.[9] Fluorescent calcium indicators, such as Fura-2 AM or Fluo-4 AM, allow for the real-time visualization and quantification of these intracellular calcium transients, serving as a direct measure of neuronal activation at the single-cell level.[8][15][16]
Materials and Reagents:
-
Primary neurons cultured on glass-bottom plates or coverslips.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Imaging buffer (e.g., HBSS or Tyrode's solution, containing Ca2+).
-
H3G test compounds and vehicle.
-
Positive control (e.g., 50 mM KCl solution).
-
Fluorescence microscope with a high-speed camera and appropriate filter sets.
Procedure:
-
Cell Culture: Plate and culture primary neurons on 15 mm glass coverslips or in glass-bottom imaging dishes for 10-14 days.[15][16]
-
Dye Loading:
-
Prepare a loading solution containing 1-5 µM of the calcium indicator dye (e.g., Fluo-4 AM) and 0.02% Pluronic F-127 in imaging buffer.[16]
-
Remove the culture medium, wash cells gently with imaging buffer, and add the loading solution.
-
Incubate for 30-45 minutes at 37°C in the dark.[16]
-
Wash the cells 2-3 times with fresh imaging buffer to remove excess dye and allow for de-esterification for 15-30 minutes.
-
-
Imaging:
-
Mount the coverslip or dish onto the microscope stage.
-
Acquire a baseline fluorescence recording for 2-5 minutes to observe spontaneous activity.
-
Perfuse or gently add the H3G compound or vehicle and record the cellular response for 10-20 minutes.
-
At the end of the experiment, apply a high potassium (KCl) solution as a positive control to confirm cell viability and responsiveness.[16]
-
Data Analysis:
-
Region of Interest (ROI) Selection: Use imaging software to draw ROIs around individual neuronal cell bodies.
-
Fluorescence Intensity Measurement: For each ROI, measure the average fluorescence intensity over time.
-
Data Normalization: Calculate the change in fluorescence relative to the baseline (ΔF/F0), where F0 is the average baseline fluorescence and ΔF is the change from baseline (F - F0).
-
Quantification: Analyze the traces to determine key parameters:
-
Peak Amplitude: The maximum ΔF/F0 achieved after stimulation.
-
Frequency: The number of calcium spikes or oscillations per unit of time.
-
Area Under the Curve (AUC): An integrated measure of the total calcium influx.
-
-
Statistical Analysis: Compare the parameters from H3G-treated cells to vehicle-treated controls.
Protocol 3: Measurement of Evoked Glutamate Release
Principle: This assay directly measures the amount of glutamate released from cultured neurons into the extracellular medium following depolarization. H3G compounds are expected to enhance this release by blocking the inhibitory action of presynaptic H3 heteroreceptors on glutamatergic terminals. Glutamate levels are quantified using a commercially available enzyme-coupled colorimetric or fluorometric assay kit.
Materials and Reagents:
-
Primary cortical neurons cultured in 96-well plates.
-
Release Buffer (e.g., HBSS or aCSF).
-
Depolarization Buffer (Release Buffer containing 50-70 mM KCl, with NaCl concentration adjusted to maintain osmolarity).[11]
-
H3G test compounds and vehicle.
-
Glutamate Assay Kit (e.g., from Abcam, Sigma-Aldrich).
-
Plate reader capable of measuring absorbance or fluorescence.
Procedure:
-
Cell Culture: Plate and culture primary neurons in 96-well plates until a mature culture is established (12-14 days).
-
Assay Preparation:
-
Gently aspirate the culture medium and wash the cells twice with 100 µL of pre-warmed Release Buffer.
-
Add 50 µL of Release Buffer containing the desired concentration of H3G compound or vehicle to each well.
-
Incubate the plate for 20-30 minutes at 37°C.
-
-
Glutamate Release:
-
To evoke release, add 50 µL of Depolarization Buffer (containing the H3G compound/vehicle) to the wells. For basal release controls, add 50 µL of Release Buffer instead.
-
Incubate for 5-10 minutes at 37°C.
-
-
Sample Collection and Measurement:
-
Carefully collect the supernatant (extracellular medium) from each well.
-
Measure the glutamate concentration in the samples according to the manufacturer's protocol for the chosen glutamate assay kit. This typically involves adding a reaction mix containing glutamate oxidase and a probe, incubating, and then reading the signal on a plate reader.
-
Data Analysis:
-
Standard Curve: Generate a standard curve using the provided glutamate standards.
-
Calculate Glutamate Concentration: Determine the concentration of glutamate in each sample by interpolating from the standard curve.
-
Data Normalization: Subtract the basal release values from the evoked release values for each condition.
-
Statistical Analysis: Express the data as a percentage of the vehicle-treated evoked release. Use statistical tests (e.g., one-way ANOVA) to determine the significance of the increase in glutamate release caused by the H3G compounds.
References
- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. What are H3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. bit.bio [bit.bio]
- 8. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Culture, Record and Stimulate Neuronal Networks on Micro-electrode Arrays (MEAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Spontaneous Neuronal Activity In Vitro Using Multi-Well Multi-Electrode Arrays: Implications for Assay Development | eNeuro [eneuro.org]
- 14. fujifilmcdi.com [fujifilmcdi.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Video: Calcium Imaging of Cortical Neurons using Fura-2 AM [jove.com]
Application Notes: Quantification of H3 Receptor Inverse Agonists in Hair for Long-Term Exposure Monitoring
Introduction
Hair analysis is a valuable tool in clinical and forensic toxicology for monitoring long-term exposure to xenobiotics.[1][2] Unlike blood or urine, which provide a snapshot of recent exposure, hair incorporates substances over extended periods, offering a window of detection that can span weeks to months, depending on the length of the hair shaft.[1][2][3] This makes it an ideal matrix for assessing chronic exposure or adherence to therapeutic regimens. Histamine (B1213489) H3 receptor (H3R) inverse agonists are a class of drugs investigated for various neurological and cognitive disorders, including narcolepsy, Alzheimer's disease, and schizophrenia.[4][5][6] Monitoring the long-term exposure to these compounds in patient populations is crucial for understanding their pharmacokinetics, efficacy, and safety profiles.
This document outlines a generalized protocol for the quantification of H3 receptor inverse agonists (generically termed H3G) in human hair samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][7]
Principle of the Method
The method involves a multi-step process beginning with the decontamination of the hair surface to remove external pollutants.[8] This is followed by the mechanical pulverization of the hair to break down the keratin (B1170402) matrix and facilitate the extraction of the target analyte.[9][10] The drug is then extracted from the hair matrix using an organic solvent. For enhanced purity, a solid-phase extraction (SPE) step can be employed to isolate the analyte from endogenous interferences.[11][12] The purified extract is then analyzed by LC-MS/MS, which provides sensitive and selective quantification of the target H3G.
Experimental Protocol
1. Sample Collection and Storage
-
Collection: Collect a lock of hair (approximately 50-100 mg, about the diameter of a pencil) from the posterior vertex region of the scalp. Cut the hair as close to the scalp as possible.
-
Storage: Store the hair sample in a labeled paper envelope or foil at room temperature in a dry, dark place until analysis. Avoid plastic bags to prevent moisture buildup.
2. Reagents and Materials
-
Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (LC-MS grade), Dichloromethane (B109758) (ACS grade), Acetone (B3395972) (ACS grade), Formic Acid (LC-MS grade).
-
Standards: Analytical standard of the specific H3G of interest and a suitable deuterated internal standard (IS).
-
SPE Cartridges: Mixed-mode cation exchange SPE cartridges (e.g., UCT Clean Screen® or similar).[11]
-
Equipment: Scissors, ball mill or mechanical pulverizer, vortex mixer, centrifuge, ultrasonic bath, SPE manifold, sample concentrator/evaporator, LC-MS/MS system.
3. Sample Preparation
-
Decontamination: To remove external contaminants, wash the hair sample sequentially with 10 mL of dichloromethane for 2 minutes, followed by two washes with 10 mL of deionized water for 2 minutes each, and finally with 10 mL of acetone for 2 minutes.[11] Allow the hair to air dry completely at room temperature.
-
Pulverization: Cut the decontaminated hair into small segments (~1-2 mm).[8] Accurately weigh 20-30 mg of the hair segments into a grinding vial. Cryogenically grind the hair into a fine powder using a ball mill.[7][9] This step is critical for disrupting the keratin matrix and ensuring efficient extraction.
-
Extraction:
-
Transfer the powdered hair to a glass test tube.
-
Add 1 mL of extraction solvent (e.g., methanol with 0.1% formic acid) and a known amount of the internal standard.[11][13]
-
Vortex the mixture for 1 minute.
-
Incubate in an ultrasonic bath at 50°C for 1-2 hours to facilitate extraction.[10]
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube for the next step.
-
4. Solid-Phase Extraction (SPE) - Optional Cleanup Step
-
Conditioning: Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 0.1 M phosphate (B84403) buffer (pH 6.0). Do not allow the cartridge to dry.
-
Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 0.1 M acetic acid, and then 3 mL of methanol to remove interferences.
-
Elution: Elute the target analyte and internal standard with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (B78521) (80:20:2, v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[11]
5. LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for the target H3G and the internal standard must be optimized by infusing the pure compounds into the mass spectrometer. For Pitolisant, a known H3R inverse agonist, a potential transition is m/z 296.3 → 98.2.[14]
-
Data Presentation
Quantitative data should be organized into clear, concise tables for easy interpretation and comparison.
Table 1: LC-MS/MS MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| H3G Analyte | To be determined | To be determined | 50 | Optimized value |
| Internal Standard | To be determined | To be determined | 50 | Optimized value |
Table 2: Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (R²) | > 0.995 | R² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | e.g., 0.5 pg/mg | Signal-to-Noise > 10 |
| Accuracy (% Bias) at LLOQ, LQC, MQC, HQC | -5% to +8% | Within ±15% (±20% for LLOQ) |
| Precision (%RSD) at LLOQ, LQC, MQC, HQC | < 10% | ≤ 15% (≤ 20% for LLOQ) |
| Extraction Recovery (%) | 85 - 95% | Consistent and reproducible |
| Matrix Effect (%) | 90 - 105% | Within 85-115% |
Table 3: Sample Analysis Results
| Sample ID | Segment | H3G Concentration (pg/mg hair) | %RSD (n=3) |
|---|---|---|---|
| Subject 001 | 0-3 cm (proximal) | 15.2 | 4.5 |
| Subject 001 | 3-6 cm (distal) | 8.1 | 6.2 |
| Subject 002 | 0-3 cm (proximal) | Not Detected | N/A |
| Control Blank | N/A | Not Detected | N/A |
Mandatory Visualizations
Diagram 1: Histamine H3 Receptor Signaling
The histamine H3 receptor (H3R) is a G-protein coupled receptor (GPCR) primarily coupled to the Gαi/o protein.[4][15] As a presynaptic autoreceptor, its activation inhibits the synthesis and release of histamine.[15] It also acts as a heteroreceptor to modulate the release of other key neurotransmitters like dopamine, acetylcholine, and norepinephrine.[5][16] An H3R inverse agonist blocks the constitutive activity of the receptor, leading to an increased release of these neurotransmitters.
References
- 1. researchgate.net [researchgate.net]
- 2. Hair analysis for drug detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Systematic Review of Metabolite-to-Drug Ratios of Pharmaceuticals in Hair for Forensic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are H3 receptor modulators and how do they work? [synapse.patsnap.com]
- 6. The evolution of histamine H₃ antagonists/inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC–MS/MS Determination of 88 Psychotropic Drugs in 1,865 Hair Samples from Addicts in Drug Abstinence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Hybrid Solid-Phase Extraction for Selective Determination of Methamphetamine and Amphetamine in Dyed Hair by Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. unitedchem.com [unitedchem.com]
- 12. Single sample preparation for the simultaneous extraction of drugs, pharmaceuticals, cannabinoids and endogenous steroids in hair - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01325H [pubs.rsc.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. LC-MS/MS method for the determination of pitolisant: application to rat pharmacokinetic and brain penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 16. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Enzymatic Hydrolysis of Hydromorphone-3-Glucuronide (H3G) to Hydromorphone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydromorphone-3-glucuronide (H3G) is a major metabolite of the potent opioid analgesic, hydromorphone. In various analytical and pharmacological studies, it is often necessary to hydrolyze H3G back to its parent compound, hydromorphone. Enzymatic hydrolysis, employing the enzyme β-glucuronidase, offers a specific and gentle alternative to harsh chemical methods like acid hydrolysis, which can lead to analyte degradation and the formation of artifacts.[1][2] This application note provides a detailed protocol for the enzymatic hydrolysis of H3G to hydromorphone, along with comparative data on the efficiency of different hydrolysis conditions.
Quantitative Data Summary
The efficiency of enzymatic hydrolysis of H3G can be influenced by the source of the β-glucuronidase, pH, temperature, and incubation time. The following table summarizes the recovery of hydromorphone from H3G under various enzymatic conditions as reported in the literature.
| Enzyme Source | Substrate Concentration | Incubation Temperature (°C) | Incubation Time | pH | Hydrolysis Efficiency (%) | Reference |
| IMCSzyme® | 500 ng/mL | 55 | 15 min | 7.4 | >90 | [3] |
| IMCSzyme® | 500 ng/mL | 55 | 30 min | 7.4 | >90 | [3] |
| IMCSzyme® | 500 ng/mL | 55 | 60 min | 7.4 | 100 | [3] |
| Purified Abalone | 500 ng/mL | 55 | 60 min | 4.5 | ~50-60 | [4] |
| P. vulgata | Not Specified | Not Specified | Not Specified | Not Specified | 49 | [5] |
| H. pomatia | Not Specified | Not Specified | 2 hours | Not Specified | 10 | [5] |
| H. pomatia | Not Specified | Not Specified | 16 hours | Not Specified | 20 | [5] |
| E. coli | Not Specified | 50 | 16 hours | 6.8 | 0 | [6] |
Experimental Protocol: Enzymatic Hydrolysis of H3G
This protocol provides a generalized procedure for the enzymatic hydrolysis of H3G in a biological matrix such as urine. Optimization may be required depending on the specific sample matrix and the source of β-glucuronidase.
Materials:
-
Hydromorphone-3-glucuronide (H3G) standard or sample containing H3G
-
β-glucuronidase enzyme (e.g., from E. coli, Abalone, or a recombinant source like IMCSzyme®)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8) or other appropriate buffer as recommended by the enzyme supplier (e.g., Tris buffer for IMCSzyme®)[4][6]
-
Internal standard (e.g., hydromorphone-d3)
-
Microcentrifuge tubes
-
Vortex mixer
-
Incubator or water bath
-
Sample analysis instrumentation (e.g., LC-MS/MS)
Procedure:
-
Sample Preparation:
-
Pipette an aliquot of the sample (e.g., 100 µL of urine) into a microcentrifuge tube.[4]
-
Add an appropriate volume of the internal standard.
-
-
Buffer Addition:
-
Add a sufficient volume of the appropriate buffer to adjust the pH to the optimal range for the chosen enzyme. For many β-glucuronidases, a pH between 6.0 and 8.0 is suitable.[4] For example, add 100 µL of 0.1 M phosphate buffer (pH 6.8).
-
-
Enzyme Addition:
-
Incubation:
-
Termination of Reaction (Optional):
-
The reaction can be stopped by adding a solvent that denatures the enzyme, such as acetonitrile (B52724) or methanol, or by rapid freezing.
-
-
Sample Analysis:
-
After incubation, the sample is ready for extraction and analysis by a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the liberated hydromorphone.
-
Visualizations
Experimental Workflow for Enzymatic Hydrolysis of H3G
A schematic of the enzymatic hydrolysis workflow.
Signaling Pathway: Enzymatic Conversion of H3G to Hydromorphone
Enzymatic cleavage of H3G by β-glucuronidase.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. imcstips.com [imcstips.com]
- 4. imcstips.com [imcstips.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparison of the hydrolysis rates of morphine-3-glucuronide and morphine-6-glucuronide with acid and beta-glucuronidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. unitedchem.com [unitedchem.com]
- 9. Human and Escherichia coli beta-glucuronidase hydrolysis of glucuronide conjugates of benzidine and 4-aminobiphenyl, and their hydroxy metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. covachem.com [covachem.com]
Application Notes and Protocols for High-Throughput Screening of G-Quadruplex Formation Inhibitors
Topic: High-Throughput Screening for Inhibitors of G-Quadruplex Formation in a Chromatin Context (H3G) Audience: Researchers, scientists, and drug development professionals.
Introduction
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These four-stranded structures are particularly prevalent in functionally significant genomic regions, such as telomeres and the promoters of oncogenes (e.g., c-Myc, VEGF).[1] The formation and stabilization of G4s act as regulatory elements in key cellular processes, including transcription, replication, and the maintenance of genomic stability.[1][2]
The stability and formation of G4 structures in vivo are intrinsically linked to the chromatin environment. Notably, G4s are often found in open chromatin regions characterized by specific epigenetic markers, such as the acetylation and dimethylation of Histone H3 at lysine (B10760008) 9 (H3K9ac and H3K9me2). This interplay between G4 structures and the Histone H3 landscape suggests a complex regulatory mechanism, which we term "H3G formation" for the purpose of these notes. The stabilization of G4s can impede the progression of DNA and RNA polymerases, leading to transcriptional repression and replication stress. Consequently, small molecules that selectively bind to and stabilize G4s have emerged as promising therapeutic agents for cancer and other diseases.
High-throughput screening (HTS) is an essential methodology for identifying novel chemical scaffolds that can modulate G4 structures.[1][3] This document provides detailed protocols for two robust, fluorescence-based HTS assays designed to discover and characterize inhibitors or stabilizers of G4 formation: a Förster Resonance Energy Transfer (FRET)-based assay and a G4-Fluorescent Intercalator Displacement (G4-FID) assay.
Signaling Pathways of G-Quadruplex Formation
The formation of G4 structures in vivo is a dynamic process influenced by cellular activities that transiently expose single-stranded DNA. Two major pathways are known to facilitate G4 folding: transcription-induced negative superhelicity and oxidative stress.
Transcription-Coupled G-Quadruplex Formation
During active transcription, the movement of RNA polymerase along the DNA template generates negative supercoiling in its wake. This torsional stress promotes the unwinding of the DNA duplex, creating an opportunity for G-rich sequences on the non-template strand to fold into stable G4 structures. This mechanism directly links G4 formation to gene expression.[2][4]
Oxidative Stress-Induced G-Quadruplex Formation
Cellular oxidative stress, driven by reactive oxygen species (ROS), can lead to DNA damage, with guanine (B1146940) being the most susceptible base. Oxidation of guanine to 8-oxoguanine (8-oxoG) within a G-rich sequence triggers the Base Excision Repair (BER) pathway. The enzyme OGG1 removes the damaged base, creating an abasic (AP) site. This disruption destabilizes the DNA duplex, thereby facilitating the folding of the sequence into a G4 structure.[5][6][7][8]
Data Presentation: HTS for G-Quadruplex Ligands
High-throughput screening campaigns generate vast amounts of data. The primary goal is to identify "hits"—compounds that meet a predefined activity threshold. These hits are then subjected to dose-response analysis to determine their potency (e.g., IC50 or EC50). The table below presents representative data from a hypothetical HTS campaign aimed at identifying G4 stabilizing ligands, drawing on typical results seen in published studies.[9]
| Parameter | Library A (Diversity Set) | Library B (Natural Products) |
| Compounds Screened | 100,000 | 20,000 |
| Primary Hit Criteria | ≥50% signal change | ≥50% signal change |
| Primary Hit Rate | 0.75% | 1.2% |
| Number of Primary Hits | 750 | 240 |
| Confirmed Hits (Dose-Response) | 150 | 85 |
| Confirmation Rate | 20% | 35.4% |
| Potency Range (EC50) | 1 µM - 50 µM | 0.5 µM - 40 µM |
| Example Hit Compound | Compound X | Compound Y |
| EC50 (FRET Assay) | 5.2 µM | 2.1 µM |
| Selectivity (G4 vs. dsDNA) | >20-fold | >50-fold |
| Cell Viability IC50 (A549 cells) | 10.5 µM | 4.8 µM |
Experimental Workflow for HTS
A typical HTS workflow for identifying G4 inhibitors is a multi-stage process designed to efficiently screen large compound libraries and eliminate false positives. The process begins with a primary screen, followed by hit confirmation, counter-screens for specificity, and secondary assays for detailed characterization.
Experimental Protocols
Protocol 1: FRET-Based HTS for G4 Stabilizers
This assay measures the ability of a compound to induce or stabilize a G4 structure, which brings a fluorophore-quencher pair into close proximity, resulting in a decreased fluorescence signal.[1]
1. Materials and Reagents:
-
G4 Oligonucleotide: A G4-forming sequence (e.g., from the c-Myc promoter) dual-labeled with a FRET pair, such as 5'-FAM (donor) and 3'-BHQ1 (quencher).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl. The potassium ions are crucial for stabilizing the G4 structure.
-
Compound Library: Compounds dissolved in DMSO at a stock concentration of 1-10 mM.
-
Plates: Black, low-volume 384-well assay plates.
-
Instrumentation: Plate reader capable of fluorescence intensity detection (Excitation: 490 nm, Emission: 520 nm for FAM).
2. Assay Procedure:
-
Prepare Probe Solution: Dilute the dual-labeled G4 oligonucleotide in assay buffer to a working concentration of 0.2 µM.
-
Dispense Reagents:
-
Negative Control (Unfolded): To columns 1-2, add 20 µL of the probe solution in a buffer lacking KCl (e.g., using LiCl).
-
Positive Control (Folded): To columns 23-24, add 20 µL of the probe solution in the standard 100 mM KCl assay buffer.
-
Test Compounds: To columns 3-22, add 19.8 µL of the probe solution.
-
-
Compound Transfer: Using an acoustic dispenser or pin tool, transfer ~20-50 nL of compound from the library plates to the assay plates. This results in a final compound concentration of ~10 µM and a final DMSO concentration of ≤1%.
-
Incubation: Centrifuge the plates briefly (1 min at 1000 rpm) to mix. Incubate at room temperature for 15-30 minutes, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using the plate reader with the specified excitation and emission wavelengths.
3. Data Analysis:
-
Calculate the average fluorescence intensity for the negative (F_max) and positive (F_min) controls.
-
Normalize the data for each well using the formula: % Inhibition = 100 * (F_max - F_sample) / (F_max - F_min)
-
Set a hit threshold (e.g., ≥50% inhibition or 3 standard deviations from the sample mean) to identify primary hits.
Protocol 2: G4-Fluorescent Intercalator Displacement (G4-FID) HTS Assay
This assay relies on the displacement of a fluorescent probe (e.g., Thiazole Orange) that is weakly bound to the G4 structure. A high-affinity G4 ligand will displace the probe, leading to a decrease in its fluorescence.[10][11][12]
1. Materials and Reagents:
-
G4 Oligonucleotide: An unlabeled G4-forming sequence (e.g., human telomeric sequence, 22AG).
-
Fluorescent Probe: Thiazole Orange (TO) or a similar DNA intercalator.
-
Assay Buffer: 10 mM Lithium Cacodylate (pH 7.3), 100 mM KCl.
-
Compound Library: Compounds dissolved in DMSO.
-
Plates: Black 384-well assay plates.
-
Instrumentation: Fluorescence plate reader (Excitation: 501 nm, Emission: 521 nm for TO).
2. Assay Procedure:
-
Prepare G4-Probe Complex:
-
Anneal the G4 oligonucleotide (final concentration 0.25 µM) by heating to 95°C for 5 min in assay buffer and then slowly cooling to room temperature.
-
Add Thiazole Orange to the annealed G4 DNA to a final concentration of 0.5 µM. This solution is the G4-Probe complex.
-
-
Dispense Reagents:
-
Controls: Dispense 20 µL of the G4-Probe complex into control wells.
-
Test Compounds: Dispense 19.8 µL of the G4-Probe complex into the remaining wells.
-
-
Compound Transfer: Add ~20-50 nL of library compounds to the test wells for a final concentration of ~10-20 µM.
-
Incubation: Incubate for 5-10 minutes at room temperature.
-
Fluorescence Reading: Measure the fluorescence intensity.
3. Data Analysis:
-
The fluorescence of the G4-Probe complex represents the maximum signal (F_max). The background fluorescence of the buffer is F_min.
-
Calculate the percent displacement for each compound: % Displacement = 100 * (F_max - F_sample) / (F_max - F_min)
-
Identify hits based on a predefined threshold (e.g., >50% displacement).
-
For selectivity, run a parallel screen using a duplex DNA-TO complex and identify compounds that selectively displace TO from the G4 structure but not the duplex.[10]
Hit Validation and Secondary Assays
Hits identified from the primary screen require further validation to confirm their activity, determine their mechanism, and assess their selectivity.
-
FRET Melting Assay: This assay confirms that a hit compound stabilizes the G4 structure. The dual-labeled G4 oligonucleotide is incubated with the compound, and the temperature is gradually increased while monitoring fluorescence. A stabilizing ligand will increase the melting temperature (Tm) of the G4 structure.
-
Selectivity Assays: The G4-FID assay is an excellent secondary screen to confirm selectivity. Hits are tested for their ability to displace the fluorescent probe from various G4 structures (e.g., c-Myc, telomeric) and from duplex DNA. A selective compound will show potent displacement for G4s with minimal effect on duplex DNA.[10][13]
-
Cell-Based Assays: To confirm biological activity, validated hits are tested in cancer cell lines.
-
Immunofluorescence: Cells are treated with the compound, and DNA damage is assessed by staining for markers like γH2AX (a marker for double-strand breaks). A potent G4 stabilizer is expected to induce replication stress and increase γH2AX foci.[9]
-
Telomere Damage Assessment: Co-localization of γH2AX foci with telomeres (Telomere Induced Foci, or TIFs) can be measured to confirm telomere-specific G4 targeting.
-
Gene Expression Analysis: The effect of the compound on the transcription of genes with G4-forming promoter sequences (e.g., c-Myc) can be quantified using RT-qPCR.
-
References
- 1. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Interplay between G-quadruplex and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. G-quadruplex–forming promoter sequences enable transcriptional activation in response to oxidative stress [dspace.mit.edu]
- 7. Oxidative stress-mediated epigenetic regulation by G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. G4-QuadScreen: A Computational Tool for Identifying Multi-Target-Directed Anticancer Leads against G-Quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence intercalator displacement assay for screening G4 ligands towards a variety of G-quadruplex structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a fluorescent intercalator displacement assay (G4-FID) for establishing quadruplex-DNA affinity and selectivity of putative ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a high-throughput G4-FID assay for screening and evaluation of small molecules binding quadruplex nucleic acid structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Application of Hydromorphone-3-glucuronide (H3G) as a Biomarker for Hydromorphone Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydromorphone is a potent semi-synthetic opioid analgesic used for the management of moderate to severe pain. Its metabolism is a critical aspect of its pharmacology, influencing both its efficacy and potential for adverse effects. The primary metabolic pathway for hydromorphone is glucuronidation, leading to the formation of hydromorphone-3-glucuronide (B1257947) (H3G). H3G is a major metabolite and its quantification in biological matrices serves as a valuable biomarker for understanding hydromorphone's pharmacokinetics, monitoring patient compliance, and in forensic toxicology investigations.[1][2] This document provides detailed application notes and protocols for the use of H3G as a biomarker for hydromorphone metabolism.
Data Presentation: Quantitative Analysis of Hydromorphone and H3G
The following tables summarize quantitative data for hydromorphone and H3G in various biological matrices, providing a reference for expected concentration ranges in research and clinical settings.
Table 1: Concentrations of Hydromorphone and H3G in Human Plasma/Serum Following Controlled Administration
| Analyte | Dosage and Route | Matrix | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Hydromorphone | 8 mg oral (controlled-release) | Plasma | 1.69 - 2.53 | 12 - 18 | Not Reported | This study found that mean plasma concentrations of hydromorphone reached a maximum between 12-18 hours. |
| H3G | 8 mg oral (controlled-release) | Plasma | Not Reported | 18 - 21 | Not Reported | This study found that mean plasma concentrations of hydromorphone-3-glucuronide reached a maximum between 18-21 hours. |
| Hydromorphone | 0.075 mg/kg IV | Serum | Not Reported | Not Reported | Not Reported | In rhesus macaques, serum hydromorphone concentrations were analyzed. |
| Hydromorphone | 0.075 mg/kg IM | Serum | Not Reported | Not Reported | Not Reported | In rhesus macaques, serum hydromorphone concentrations were analyzed. |
Table 2: Concentrations of Hydromorphone and H3G in Human Urine Following Controlled Administration
| Analyte | Dosage and Route | Matrix | Peak Concentration (ng/mL) | Detection Window | Notes | Reference |
| Total Hydromorphone (after hydrolysis) | 8 mg oral (controlled-release) | Urine | ~1900 | Average of 52.3 hours (at 50 ng/mL cutoff) | Hydrolysis increased mean hydromorphone concentrations by 800-1400%. | |
| Free Hydromorphone | 8 mg oral (controlled-release) | Urine | Not Reported | Average of 38.0 hours (at 50 ng/mL cutoff) | A significant percentage of specimens were negative for free hydromorphone but positive for total hydromorphone. | |
| H3G | Not Reported | Urine | Not Reported | Not Reported | H3G is the primary urinary metabolite. |
Table 3: Concentrations of Hydromorphone and H3G in Human Hair from Opioid Users
| Analyte | Matrix | Concentration Range (pg/mg) | H3G to Hydromorphone Ratio (%) | Notes | Reference |
| H3G | Hair | ~1 to 25 | 0.94 (average) | Glucuronide concentrations in most samples were in the range of ~1 to 5 pg/mg.[1] | [1] |
| H3G | Hair | Not Reported | 1.24 (median) | Detected in 75% of specimens with hydromorphone concentrations ≥ 200 pg/mg.[2] | [2] |
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Hydromorphone
The primary metabolic fate of hydromorphone in humans is conjugation with glucuronic acid to form H3G. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), predominantly UGT2B7.
Caption: Metabolic conversion of hydromorphone to H3G.
General Experimental Workflow for H3G Quantification
The quantification of H3G in biological matrices typically involves sample preparation followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: General workflow for H3G biomarker analysis.
Experimental Protocols
Protocol 1: Quantification of H3G in Human Serum/Plasma by LC-MS/MS
This protocol is adapted from validated methods for the analysis of opioids and their metabolites in serum and plasma.
1. Materials and Reagents:
-
Hydromorphone and H3G certified reference standards
-
Deuterated internal standards (e.g., hydromorphone-d3, H3G-d3)
-
Acetonitrile, Methanol (B129727), Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Drug-free human serum/plasma
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)
2. Sample Preparation:
-
Spiking: To 100 µL of serum/plasma, add the internal standard solution. For calibration standards and quality controls, add the appropriate concentrations of hydromorphone and H3G.
-
Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or phenyl-hexyl reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate H3G from hydromorphone and other potential interferences.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for H3G, hydromorphone, and their internal standards.
4. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.
-
Determine the concentration of H3G in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantification of Total H3G in Human Urine by LC-MS/MS
This protocol includes an enzymatic hydrolysis step to measure the total (conjugated and unconjugated) hydromorphone concentration, with H3G being the primary conjugate.
1. Materials and Reagents:
-
Same as Protocol 1, with the addition of:
-
β-glucuronidase enzyme (from E. coli or other sources)
-
Phosphate (B84403) buffer (pH 6.8)
2. Sample Preparation:
-
Dilution: Dilute 100 µL of urine with 400 µL of phosphate buffer.
-
Internal Standard Addition: Add the internal standard solution.
-
Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase solution, vortex, and incubate at 60°C for 2 hours.
-
Sample Cleanup (SPE):
-
Condition an SPE cartridge with methanol followed by water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with water and then a weak organic solvent (e.g., 5% methanol in water).
-
Elute the analytes with a suitable solvent (e.g., 5% formic acid in methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
3. LC-MS/MS Analysis and Quantification:
-
Follow the procedures outlined in Protocol 1, sections 3 and 4.
Protocol 3: Quantification of H3G in Human Hair by LC-MS/MS
This protocol describes a method for the extraction and quantification of H3G from hair samples, which is particularly useful for determining long-term drug exposure.[1]
1. Materials and Reagents:
-
Same as Protocol 1, with the addition of:
-
Dichloromethane (B109758), Methanol (for washing)
-
Extraction solvent (e.g., methanol or a mixture of methanol, acetonitrile, and ammonium (B1175870) formate (B1220265) buffer)
2. Sample Preparation:
-
Decontamination: Wash approximately 20 mg of hair sequentially with dichloromethane and methanol to remove external contaminants. Allow the hair to dry completely.
-
Pulverization: Pulverize the washed and dried hair using a ball mill to increase the surface area for extraction.
-
Extraction:
-
To the pulverized hair, add the internal standard and 1 mL of extraction solvent.
-
Incubate the mixture in an ultrasonic bath for 2 hours at 50°C.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
-
Evaporation and Reconstitution: Transfer the supernatant to a clean tube, evaporate to dryness, and reconstitute in the initial mobile phase.
3. LC-MS/MS Analysis and Quantification:
-
Follow the procedures outlined in Protocol 1, sections 3 and 4. The sensitivity of the mass spectrometer is critical for hair analysis due to the typically low concentrations of analytes.
Conclusion
The quantification of H3G is a robust and reliable method for assessing hydromorphone metabolism. Its presence and concentration in various biological matrices provide valuable insights for clinical and forensic applications. The protocols outlined in this document offer a starting point for researchers to develop and validate their own assays for the analysis of this important biomarker. Adherence to proper validation guidelines is essential to ensure the accuracy and reliability of the results.
References
- 1. Detection and quantification of codeine-6-glucuronide, hydromorphone-3-glucuronide, oxymorphone-3-glucuronide, morphine 3-glucuronide and morphine-6-glucuronide in human hair from opioid users by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prevalence of opioid glucuronides in human hair | RTI [rti.org]
Troubleshooting & Optimization
Technical Support Center: Analytical Detection of Histamine Metabolites (H3G)
Welcome to the technical support center for the analytical detection of H3G (Histamine H3 Receptor-related Glucuronide) in biological matrices. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the pre-analytical, analytical, and data interpretation phases of H3G detection.
Pre-Analytical Issues: Sample Integrity is Key
The majority of errors in laboratory testing occur before the sample is even analyzed.[1] Proper sample collection, handling, and storage are critical for accurate and reproducible results.[2][3][4]
Question: My H3G concentrations are unexpectedly low or undetectable. What could be the cause?
Answer: This could be due to analyte degradation. H3G stability is highly dependent on the collection and storage conditions.
-
Sample Collection: Use appropriate collection tubes with suitable anticoagulants. For instance, EDTA and oxalate (B1200264) can interfere with certain enzymatic assays.[5] It is often recommended to use NaF plasma, heparin plasma, or serum for better stability of some analytes.[5]
-
Temperature Control: Process samples as quickly as possible. If immediate analysis is not possible, store them at the correct temperature. While some analytes are stable at 4°C for extended periods, freezing at -20°C or -80°C is generally recommended for long-term storage.[2][6][7]
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles as this can degrade sensitive analytes.[8] Aliquot samples into smaller volumes before freezing if you anticipate needing to access them multiple times.
-
Hemolysis: The rupture of red blood cells (hemolysis) can release interfering substances into the plasma or serum.[2] Ensure proper venipuncture technique to minimize hemolysis.
Question: I am seeing high variability between replicate samples. What are the potential pre-analytical causes?
Answer: High variability can stem from inconsistencies in sample handling and patient-related factors.
-
Inconsistent Handling: Ensure all samples are treated identically from collection to analysis. This includes centrifugation time and temperature, and the time between collection and processing.[2]
-
Patient-Specific Variables: Factors such as diet, exercise, and time of day can influence the levels of certain biological molecules.[1][9] For example, some meals can have long-lasting effects on analyte concentrations.[1] Standardize sample collection times and provide clear instructions to patients regarding fasting or dietary restrictions if necessary.
Analytical Method Issues: Immunoassays (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) are a common method for quantifying molecules in biological samples, but they are susceptible to various interferences.[10]
Question: My ELISA is showing a high background signal. How can I reduce it?
Answer: A high background signal can obscure the true results and is often caused by non-specific binding of antibodies or issues with the washing steps.[8]
-
Washing Steps: Increase the number or duration of wash steps to more effectively remove unbound antibodies.[8] Ensure your plate washer is functioning correctly.[11][12]
-
Blocking: Use a suitable blocking buffer to prevent non-specific binding of antibodies to the plate surface. You may need to optimize the type of blocking buffer for your specific assay.[8][11]
-
Antibody Concentration: Using too high a concentration of the detection antibody can lead to increased background. Titrate your antibody to find the optimal concentration.[11]
-
Reagent Quality: Ensure all reagents are fresh and prepared correctly. Contaminated or expired reagents can contribute to high background.[11][13]
Question: The sensitivity of my ELISA is too low, and I'm getting false negatives. What can I do?
Answer: Low sensitivity can be due to suboptimal reagent concentrations or incubation conditions.[8]
-
Antibody Affinity: Use high-affinity antibodies that are specific to your target analyte.[8]
-
Incubation Times and Temperatures: Adhere strictly to the recommended incubation times and temperatures.[8][13] You may need to optimize these parameters for your specific experimental conditions. All reagents should be at room temperature before starting the assay.[11]
-
Reagent Concentrations: Verify that the capture and detection antibodies are used at the recommended concentrations. Insufficient antibody will lead to a weak signal.[13]
Question: I am concerned about cross-reactivity and matrix effects. How can I address these?
Answer: Cross-reactivity and matrix effects are significant challenges in complex biological matrices.
-
Cross-Reactivity: This occurs when the antibodies recognize molecules other than the target analyte.[14][15] Select highly specific monoclonal antibodies and validate them for your assay.[9][16]
-
Matrix Effects: Components in the biological sample (e.g., lipids, proteins, other metabolites) can interfere with the antibody-antigen binding.[13][17] To mitigate this, you can try diluting your sample, or using a more sophisticated sample preparation method to remove interfering substances.
Troubleshooting and Logic Diagrams
The following diagrams provide visual guides for experimental workflows and troubleshooting common issues.
Caption: General experimental workflow for H3G quantification.
Caption: Decision tree for troubleshooting common ELISA problems.
Analytical Method Issues: LC-MS/MS
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of small molecules like H3G.[18][19][20][21]
Question: My signal is being suppressed or enhanced. How can I manage matrix effects in LC-MS/MS?
Answer: Matrix effects are a major challenge in LC-MS/MS analysis of biological samples.[17]
-
Chromatographic Separation: Optimize your chromatographic method to separate H3G from co-eluting matrix components that can cause ion suppression or enhancement.
-
Sample Preparation: Use a more effective sample preparation technique, such as solid-phase extraction (SPE), to remove interfering substances.[20][21]
-
Internal Standard: Use a stable isotope-labeled internal standard that co-elutes with your analyte. This is the most effective way to compensate for matrix effects and variations in extraction recovery.[21]
Question: How do I choose the right sample preparation method?
Answer: The choice of sample preparation method depends on the biological matrix and the required sensitivity of the assay.
-
Protein Precipitation (PPT): This is a simple and fast method but may not be sufficient to remove all interfering components.
-
Liquid-Liquid Extraction (LLE): This method offers better cleanup than PPT but can be more time-consuming.[18][19]
-
Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup and can be used to concentrate the analyte, leading to higher sensitivity.[20][21]
Hydrolysis of Glucuronide Conjugates
Since H3G is a glucuronide conjugate, accurate quantification may require enzymatic hydrolysis to cleave the glucuronide group before analysis.[22][23]
Question: My enzymatic hydrolysis seems incomplete. How can I improve the efficiency?
Answer: The efficiency of enzymatic hydrolysis depends on several factors, including the choice of enzyme, pH, temperature, and incubation time.[22][24]
-
Enzyme Selection: Different β-glucuronidase enzymes have different efficiencies for various glucuronide conjugates.[22][25][26] Recombinant enzymes may offer higher efficiency and shorter incubation times compared to enzymes from sources like Helix pomatia.[26]
-
Optimization of Conditions: The optimal pH, temperature, and incubation time are enzyme and substrate-dependent.[24][26] You will need to optimize these conditions for your specific assay. For example, some recombinant enzymes can achieve efficient hydrolysis in as little as 5-10 minutes at room temperature.[26]
Quantitative Data Summary
The following table summarizes the performance of different β-glucuronidase enzymes for the hydrolysis of various glucuronide metabolites, which can serve as a guide for selecting an appropriate enzyme for H3G analysis.
| Enzyme Type | Source | Optimal Temperature | Incubation Time for >90% Hydrolysis | Notes |
| Recombinant (B-One™) | - | 20-55°C | 5-10 minutes | Demonstrates high efficiency at room temperature.[26] |
| Recombinant (BGTurbo™) | - | 20-55°C | 5-60 minutes | Efficiency varies with analyte and temperature.[26] |
| β-glucuronidase/arylsulfatase | Helix Pomatia | 40-55°C | 18-24 hours | Lower efficiency and requires longer incubation times.[26] |
| Recombinant (IMCSzyme) | IMCS | 55-65°C | 30-60 minutes | Good for a range of compounds, but efficiency can be analyte-dependent.[25] |
| Abalone | Kura Biotech, Campbell Scientific | 55-65°C | 30-60 minutes | Performance can vary between suppliers and for different analytes.[25] |
Note: The optimal conditions should be empirically determined for H3G.
Experimental Protocols
This section provides generalized protocols for key experiments. These should be optimized for your specific laboratory conditions and instrumentation.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
-
Condition the SPE cartridge: Wash the cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the sample: Load 500 µL of the biological sample (e.g., plasma, urine) onto the cartridge.
-
Wash the cartridge: Wash with 1 mL of 5% methanol in water to remove interfering substances.
-
Elute the analyte: Elute H3G with 1 mL of an appropriate solvent (e.g., methanol with 2% formic acid).
-
Evaporate and reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 2: Enzymatic Hydrolysis of a Urine Sample
-
To 200 µL of urine sample, add 200 µL of an appropriate buffer (e.g., 0.1M ammonium (B1175870) acetate, pH 5.0).[25]
-
Add a specified amount of β-glucuronidase enzyme (e.g., 25 µL of IMCSzyme at 6250 units/mL).[25]
-
Incubate the mixture at the optimal temperature for the chosen enzyme (e.g., 55°C) for the required duration (e.g., 30 minutes).[25]
-
Stop the reaction by adding an acid (e.g., 4% aqueous phosphoric acid).[25]
-
The sample is now ready for further processing, such as SPE, before analysis.
Frequently Asked Questions (FAQs)
Q1: What is H3G and why is its detection challenging?
H3G is a glucuronide conjugate of a compound related to the histamine (B1213489) H3 receptor. Its detection is challenging due to its typically low concentrations in complex biological matrices, which contain numerous potentially interfering substances.[17][27] The need for a hydrolysis step for some analytical approaches adds another layer of complexity.
Q2: Which biological matrix is best for H3G analysis?
The choice of matrix (e.g., plasma, serum, urine) depends on the specific research question. Plasma and serum provide a snapshot of the circulating levels of H3G, while urine can show the cumulative excretion over a period. Each matrix has its own unique set of challenges in terms of interfering substances.[27]
Q3: What are the main differences between ELISA and LC-MS/MS for H3G detection?
-
ELISA: Is generally less expensive and has a higher throughput but can be more susceptible to interferences and cross-reactivity.[10][14]
-
LC-MS/MS: Offers higher specificity and sensitivity and is considered the gold standard for quantitative bioanalysis. However, it requires more expensive equipment and more extensive sample preparation.[18][20]
Q4: How can I ensure the stability of H3G in my samples?
To ensure stability, process samples promptly after collection, store them at low temperatures (preferably -80°C for long-term storage), and minimize freeze-thaw cycles.[2][6][7] The use of stabilizing agents may also be considered, depending on the specific characteristics of H3G.
Q5: What is the role of the Histamine H3 Receptor?
The histamine H3 receptor is primarily found in the central nervous system and plays a role in regulating the release of various neurotransmitters.[28][29] It is a target for the development of drugs for neurological disorders such as Alzheimer's disease, schizophrenia, and narcolepsy.[29] The signaling pathway of the H3 receptor involves G-proteins and can modulate downstream cellular responses.[30][31]
Caption: Simplified Histamine H3 Receptor signaling pathway.
References
- 1. myadlm.org [myadlm.org]
- 2. How is the stability of different analytes in blood samples maintained before testing? [needle.tube]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. The storage stability of 3-hydroxybutyrate in serum, plasma, and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. hycultbiotech.com [hycultbiotech.com]
- 12. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 13. iacld.com [iacld.com]
- 14. scispace.com [scispace.com]
- 15. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. Frontiers | Grand challenges in bioanalytical chemistry [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. eprints.umsida.ac.id [eprints.umsida.ac.id]
- 20. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Application of LC-MS/MS method for determination of dihydroartemisin in human plasma in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. kurabiotech.com [kurabiotech.com]
- 23. biotage.com [biotage.com]
- 24. UHPLC/MS for Drug Detection in Urine [sigmaaldrich.com]
- 25. norlab.com [norlab.com]
- 26. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Visualization of the activation of the histamine H3 receptor (H3R) using novel fluorescence resonance energy transfer biosensors and their potential application to the study of H3R pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Role of Histamine in Modulating the Immune Response and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Detection of multiple H3 receptor affinity states utilizing [3H]A-349821, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing LC-MS/MS Sensitivity for H3G Analysis
Welcome to the technical support center for the LC-MS/MS analysis of Histamine-3-Glucuronide (H3G). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the sensitivity and robustness of H3G quantification.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of H3G in a question-and-answer format.
Question: Why am I observing a weak or no H3G signal?
Answer: A weak or absent signal for H3G can stem from several factors throughout the analytical workflow. Consider the following troubleshooting steps:
-
Sample Preparation: H3G is a polar metabolite, and its recovery can be challenging.
-
Extraction Efficiency: If using solid-phase extraction (SPE), ensure the chosen sorbent and elution solvent are appropriate for a polar, hydrophilic compound. A simple "dilute-and-shoot" approach, where the sample (e.g., urine) is diluted with an organic solvent like acetonitrile (B52724), can be an effective alternative to minimize sample loss.[1][2]
-
pH Adjustment: The pH of the sample and extraction solvents can significantly impact the recovery of H3G. Optimize the pH to ensure H3G is in a favorable state for extraction.
-
-
Chromatography:
-
Column Choice: Due to its high polarity, H3G is often not well-retained on traditional reversed-phase columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended chromatographic mode for separating polar compounds like histamine (B1213489) and its metabolites.[1][2]
-
Mobile Phase Composition: Ensure the mobile phase contains an appropriate buffer and organic solvent composition to achieve retention and good peak shape on a HILIC column. A common mobile phase for HILIC is a high concentration of acetonitrile with a small amount of aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate).
-
-
Mass Spectrometry:
-
Ionization Mode: H3G is typically analyzed in positive electrospray ionization (ESI) mode. Confirm that the mass spectrometer is operating in the correct polarity.
-
Source Parameters: Optimize ESI source parameters such as capillary voltage, gas flows (nebulizing and drying gas), and temperature to maximize the ionization of H3G.
-
MS/MS Transitions: Verify that the correct precursor and product ion transitions for H3G are being monitored. The most common transition for glucuronides is the neutral loss of the glucuronic acid moiety (176.0 Da).[3]
-
Question: My H3G peak shape is poor (e.g., broad, tailing, or splitting). What can I do?
Answer: Poor peak shape can compromise sensitivity and reproducibility. Here are some potential causes and solutions:
-
Injection Solvent: The composition of the injection solvent should be compatible with the initial mobile phase conditions. Injecting a sample in a solvent significantly stronger than the mobile phase can lead to peak distortion. When using HILIC, the injection solvent should ideally have a high organic content, similar to the starting mobile phase.
-
Column Equilibration: Insufficient column equilibration between injections can lead to inconsistent retention times and poor peak shape. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
Matrix Effects: Co-eluting matrix components can interfere with the ionization of H3G, leading to ion suppression or enhancement and affecting peak shape.
-
Improve Sample Cleanup: Employ a more effective sample preparation technique to remove interfering matrix components.
-
Chromatographic Separation: Adjust the chromatographic gradient to better separate H3G from interfering compounds.
-
Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS) for H3G. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[4]
-
Question: I'm experiencing high background noise and interferences. How can I reduce them?
Answer: High background noise can significantly impact the limit of detection (LOD) and limit of quantification (LOQ).
-
Mobile Phase Quality: Use high-purity, LC-MS grade solvents and additives to prepare your mobile phases. Contaminants in the mobile phase can contribute to high background noise.
-
Sample Matrix: Biological matrices like urine and plasma are complex and can introduce significant background.
-
Selective Sample Preparation: Utilize more selective sample preparation methods like SPE to remove a larger portion of the matrix.
-
Diversion Valve: If your LC system is equipped with a divert valve, you can divert the early and late eluting, non-target portions of the chromatogram to waste, preventing them from entering the mass spectrometer.
-
-
System Contamination: Carryover from previous injections or a contaminated LC system can lead to high background. Implement a rigorous cleaning protocol for your autosampler and LC system.
Frequently Asked Questions (FAQs)
What is H3G and why is it important to measure?
Histamine-3-glucuronide (H3G) is a major metabolite of histamine. The quantification of H3G in biological fluids, such as urine, can serve as a biomarker for the total histamine release in the body, which is relevant in the study of allergic reactions, mast cell activation disorders, and in the safety assessment of new drugs.
What is the typical biological matrix for H3G analysis?
Urine is the most common biological matrix for H3G analysis as it is a major route of excretion for histamine metabolites.[1][2] Plasma can also be used, but concentrations are generally lower.
What type of internal standard should be used for H3G analysis?
The ideal internal standard is a stable isotope-labeled (e.g., deuterated) version of H3G (d-H3G). A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This allows for the most accurate correction for matrix effects and variations in instrument response.[4] If a deuterated H3G is not available, a structurally similar compound that does not co-elute with H3G could be considered, but this is less ideal.
What are the expected MS/MS fragments for H3G?
Upon collision-induced dissociation (CID) in the mass spectrometer, glucuronide conjugates typically exhibit a characteristic neutral loss of the glucuronic acid moiety, which has a mass of 176.0 Da.[3] Therefore, for H3G, the primary fragmentation pathway would involve the loss of 176.0 Da from the protonated molecule [M+H]+.
Quantitative Data Summary
The following table summarizes typical validation parameters for the LC-MS/MS analysis of histamine and its metabolites. Note that specific values for H3G may vary depending on the exact methodology and instrumentation used.
| Parameter | Analyte | Matrix | LLOQ | Linearity (r²) | Reference |
| Lower Limit of Quantitation (LLOQ) | Histamine | Plasma | 15.6 ng/mL | ≥ 0.99 | [5] |
| Lower Limit of Quantitation (LLOQ) | Histamine | Leukocyte Suspension | 0.1 ng/mL | - | [6] |
| Limit of Detection (LOD) | Histamine | Leukocyte Suspension | 0.1 ng/mL | - | [6] |
| Quantitative Range | Histamine | Plasma | 1.0 - 1000 ng/mL | ≥ 0.99 | [5] |
| Quantitative Range | Histamine | Leukocyte Suspension | 0.1 - 100 ng/mL | - | [6] |
Experimental Protocols
A detailed experimental protocol for the analysis of histamine and its metabolites, which can be adapted for H3G, is provided below. This method utilizes HILIC for chromatographic separation.[1][2]
1. Sample Preparation (Dilute-and-Shoot)
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 10 µL of urine.
-
Add 190 µL of acetonitrile containing the internal standard (if available).
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: HILIC column (e.g., a column with a bare silica (B1680970) or amide stationary phase).
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient starting with a high percentage of mobile phase B (e.g., 95%) and gradually increasing the percentage of mobile phase A.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitored Transitions:
-
H3G: Precursor ion (m/z) -> Product ion (m/z) corresponding to the loss of the glucuronide moiety.
-
Internal Standard: Appropriate precursor and product ions for the chosen internal standard.
-
Visualizations
Caption: Experimental workflow for H3G analysis.
Caption: Proposed fragmentation of H3G in MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a HILIC-MS/MS method for the quantification of histamine and its main metabolites in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Development and validation of a liquid-chromatography tandem mass spectrometry method to determine in vitro and in vivo histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a highly sensitive LC-MS/MS method for in vitro measurement of histamine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming matrix effects in H3G quantification.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of matrix effects in the quantification of histamine (B1213489) H3 receptor (H3R) antagonists and related compounds (H3G).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS bioanalysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] These effects occur during the ionization process in the mass spectrometer's ion source.[2] The co-eluting substances can either suppress the analyte's signal, leading to underestimation, or enhance it, causing overestimation.[3][4] This phenomenon is a significant concern in quantitative LC-MS/MS analysis because it can severely compromise the accuracy, precision, and sensitivity of the method.[5]
Q2: Why are matrix effects a particular problem for H3G quantification in biological samples?
A2: Biological matrices like plasma, serum, urine, or tissue are inherently complex and contain numerous endogenous components such as salts, proteins, and phospholipids.[6] Phospholipids are a primary cause of matrix effects in bioanalysis as they are abundant in cell membranes and often co-extract with the analytes of interest.[6][7] When quantifying H3G compounds, which may be present at low concentrations, these interferences can mask the true analyte signal, leading to unreliable pharmacokinetic and pharmacodynamic data.
Q3: How can I determine if my H3G assay is being affected by matrix effects?
A3: There are several established methods to assess matrix effects, which can be broadly categorized as qualitative and quantitative.
-
Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[8][9] A constant flow of the H3G analyte is introduced into the mass spectrometer after the analytical column, and a blank, extracted matrix sample is injected.[10] Dips or peaks in the otherwise stable analyte signal indicate the retention times at which matrix components are eluting and causing interference.[9]
-
Quantitative Assessment (Post-Extraction Spike): This is the most common method to quantify the extent of matrix effects.[5] The response of an analyte spiked into a pre-extracted blank matrix sample is compared to the response of the analyte in a neat (pure) solvent. The ratio of these responses is used to calculate the Matrix Factor (MF).[11][12]
Troubleshooting Guide
Problem: My H3G assay shows poor accuracy and high variability between samples.
This is a classic symptom of uncompensated matrix effects. The variability often arises because the composition of the matrix can differ significantly between individual subjects or samples.[13] Follow these steps to diagnose and mitigate the issue.
Step 1: Assess the Matrix Effect
Before making changes to your protocol, you must confirm and quantify the matrix effect.
-
Action: Perform a quantitative post-extraction spike experiment using at least six different lots of your biological matrix.[11]
-
Protocol: See "Experimental Protocol 1: Quantitative Assessment of Matrix Effect" below.
-
Analysis: Calculate the Matrix Factor (MF) and the Internal Standard (IS)-Normalized MF. According to regulatory guidelines, the coefficient of variation (CV) of the IS-normalized MF across the different lots should not be greater than 15%.[11]
Step 2: Optimize Sample Preparation
The most effective way to combat matrix effects is to remove the interfering components from the sample before analysis.[3][14]
-
Action: Evaluate different sample preparation techniques to find the one that provides the cleanest extract for your H3G analyte.
-
Strategies:
-
Protein Precipitation (PPT): A simple and fast method, but often results in the least clean extracts and may not sufficiently remove phospholipids.[14] Diluting the supernatant post-precipitation can sometimes help reduce matrix effects if sensitivity is not compromised.[8][14]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent.[14] Optimizing the pH and solvent polarity can selectively extract the H3G analyte while leaving many interferences behind.[14]
-
Solid-Phase Extraction (SPE): Widely considered the most effective technique for removing matrix components.[3] SPE can selectively isolate analytes while washing away salts and phospholipids.[7] Specialized phases, such as those designed for phospholipid removal (e.g., HybridSPE-Phospholipid), can be particularly effective.[6][7]
-
Step 3: Refine Chromatographic Conditions
If sample preparation is insufficient, optimizing the HPLC/UPLC separation can help resolve the H3G analyte from co-eluting interferences.[3]
-
Action: Modify your chromatographic method to improve separation.
-
Strategies:
-
Change Column Chemistry: Switching to a column with a different selectivity (e.g., from a C18 to a phenyl-hexyl or biphenyl (B1667301) column) can alter the elution profile of interferences relative to your analyte.
-
Adjust Mobile Phase Gradient: A shallower, longer gradient can increase the resolution between chromatographic peaks.[10]
-
Employ a Divert Valve: Use a divert valve to send the highly polar, early-eluting components (like salts) to waste instead of the mass spectrometer source, reducing contamination.[8]
-
Step 4: Implement a Compensation Strategy
When matrix effects cannot be eliminated, their impact must be compensated for.
-
Action: Use an appropriate internal standard and calibration method.
-
Strategies:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the "gold standard" approach.[2][5] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[4] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is normalized.[15]
-
Matrix-Matched Calibration: If a SIL-IS is unavailable, prepare your calibration standards in the same blank biological matrix as your samples.[3][13] This ensures that the standards and samples experience similar matrix effects, improving accuracy.[16]
-
Quantitative Data Summary
The primary quantitative measure for matrix effects is the Matrix Factor (MF). The goal of method development is to achieve a consistent MF across different sources of the matrix, ideally close to 1.0.
Table 1: Interpreting Matrix Factor (MF) and Process Efficiency (PE) Data
| Parameter | Calculation Formula | Interpretation | Ideal Value |
| Matrix Factor (MF) | (Peak Area in presence of matrix) / (Peak Area in neat solution)[11][12] | MF < 1 indicates ion suppression.MF > 1 indicates ion enhancement. | 1.0 |
| Recovery (RE) | (Peak Area of pre-extraction spike) / (Peak Area of post-extraction spike)[12] | Measures the efficiency of the extraction process. | 1.0 (100%) |
| Process Efficiency (PE) | (Peak Area of pre-extraction spike) / (Peak Area in neat solution) | Overall efficiency of the entire method (extraction + matrix effects). | 1.0 (100%) |
| IS-Normalized MF | (MF of Analyte) / (MF of Internal Standard)[11] | Corrects for matrix variability. The CV% across matrix lots should be ≤15%. | 1.0 |
Table 2: Example Data from Different Sample Preparation Techniques
| Preparation Method | Analyte MF | Analyte RE (%) | Analyte PE (%) | IS-Normalized MF (CV%) | Assessment |
| Protein Precipitation | 0.45 | 95 | 43 | 21.5% | Poor: Significant suppression and high variability. |
| Liquid-Liquid Extraction | 0.82 | 88 | 72 | 11.2% | Good: Acceptable suppression and good consistency. |
| Solid-Phase Extraction | 0.97 | 92 | 90 | 6.8% | Excellent: Minimal matrix effect and low variability. |
Experimental Protocols
Experimental Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
Objective: To quantify the absolute and relative matrix effect on an H3G analyte.
Methodology:
-
Prepare Three Sample Sets: [12]
-
Set 1 (Neat Solution): Spike the H3G analyte and its internal standard (IS) into the final reconstitution solvent at low and high concentrations (e.g., LQC and HQC).
-
Set 2 (Post-Extraction Spike): Extract at least six different blank matrix lots. Spike the H3G analyte and IS into the extracted matrix supernatant/eluate at the same low and high concentrations.
-
Set 3 (Pre-Extraction Spike): Spike the H3G analyte and IS into the six blank matrix lots before the extraction process.
-
-
Analysis: Analyze all samples via the LC-MS/MS method.
-
Calculations:
-
Let A = Mean peak area from Set 1.
-
Let B = Mean peak area from Set 2 for each matrix lot.
-
Let C = Mean peak area from Set 3 for each matrix lot.
-
Matrix Factor (MF) for each lot = B / A.[12]
-
Recovery (RE) for each lot = C / B.[12]
-
Process Efficiency (PE) for each lot = C / A.
-
Calculate the IS-Normalized MF for each lot and determine the Coefficient of Variation (CV%) across all lots.
-
Experimental Protocol 2: Qualitative Assessment of Matrix Effect (Post-Column Infusion)
Objective: To identify chromatographic regions where ion suppression or enhancement occurs.
Methodology:
-
Setup: Use a T-connector to infuse a standard solution of the H3G analyte at a constant, low flow rate into the mobile phase stream between the analytical column and the mass spectrometer's ion source.
-
Equilibration: Allow the infused signal to stabilize, which should result in a steady, elevated baseline on the mass spectrometer.
-
Injection: Inject a blank, extracted sample from the matrix of interest.
-
Analysis: Monitor the signal of the infused analyte. Any deviation (dip or peak) from the stable baseline indicates a region of ion suppression or enhancement, respectively, caused by co-eluting matrix components.[9][10] This provides valuable information for modifying the chromatographic gradient to move the analyte peak away from these interference zones.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. academic.oup.com [academic.oup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myadlm.org [myadlm.org]
- 11. e-b-f.eu [e-b-f.eu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Stability of Hydromorphone-3-glucuronide (H3G) in Stored Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydromorphone-3-glucuronide (B1257947) (H3G). The information provided is intended to assist in designing experiments and troubleshooting issues related to the stability of H3G in stored biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for long-term stability of H3G in plasma samples?
While specific long-term stability studies for H3G in plasma are not extensively documented, data from its parent compound, hydromorphone, and analogous compounds like morphine-3-glucuronide (B1234276) (M3G) provide strong guidance. Hydromorphone has been shown to be stable in human plasma for at least three years when stored at -20°C.[1][2][3][4] For M3G, stability in fresh blood and plasma is maintained for up to six months at 4°C, with -20°C being necessary for postmortem blood samples.[5] Therefore, freezing at -20°C or colder is the recommended condition for the long-term storage of plasma samples to ensure the stability of H3G.
Q2: How stable is H3G in urine samples?
Direct stability data for H3G in urine is limited. However, studies on other opioids and their metabolites in urine suggest that storage conditions are critical. For instance, in some cases, concentrations of hydromorphone in urine have been observed to increase over 30 days at ambient temperatures, which may suggest the conversion from other opioids or the degradation of conjugates like H3G.[6] For general guidance, it is recommended to store urine samples frozen, preferably at -20°C or below, to minimize the potential for degradation or conversion of analytes.[7]
Q3: Can I store samples containing H3G at room temperature for short periods?
Short-term storage at room temperature is generally not recommended without proper validation for your specific sample matrix and analytical method. Studies on other opioids have shown that changes in concentration can occur even within a day at room temperature.[8] If temporary storage at room temperature is unavoidable, it should be for the shortest duration possible, and the stability of H3G under these conditions should be experimentally verified.
Q4: How many freeze-thaw cycles can samples containing H3G undergo?
The stability of H3G through multiple freeze-thaw cycles has not been specifically reported. However, it is a standard practice in bioanalytical method validation to assess freeze-thaw stability. A typical approach involves analyzing samples after three freeze-thaw cycles.[9][10] It is crucial to perform this validation for H3G in your specific matrix (e.g., plasma, urine) to determine the impact of repeated freezing and thawing on its concentration.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected H3G concentrations in stored samples.
| Possible Cause | Troubleshooting Step |
| Degradation due to improper storage temperature. | Ensure samples have been consistently stored at or below -20°C. Verify freezer temperature logs. For short-term storage, refrigeration (2-8°C) is preferable to room temperature. |
| Degradation due to multiple freeze-thaw cycles. | Minimize the number of times samples are thawed and refrozen. Aliquot samples into smaller volumes before initial freezing if multiple analyses are anticipated. Conduct a freeze-thaw stability experiment to determine the maximum number of cycles your samples can tolerate. |
| pH-dependent hydrolysis. | While not specifically documented for H3G, changes in sample pH upon storage could potentially lead to hydrolysis. Ensure the initial pH of the biological matrix is within a stable range and consider if any additives might affect pH over time. |
| Bacterial contamination in urine samples. | For urine samples, bacterial growth during storage, especially at warmer temperatures, can lead to analyte degradation. Store urine samples frozen and consider the use of preservatives if long-term storage at refrigerated temperatures is necessary, though the effect of preservatives on H3G stability should be validated. |
Issue 2: Higher-than-expected hydromorphone concentrations in samples analyzed for H3G.
| Possible Cause | Troubleshooting Step |
| In-source fragmentation of H3G during LC-MS/MS analysis. | H3G can fragment back to hydromorphone in the mass spectrometer's ion source, leading to an artificially inflated hydromorphone signal.[11] Ensure your chromatographic method adequately separates H3G from hydromorphone to prevent this interference. |
| Hydrolysis of H3G to hydromorphone during sample storage or preparation. | This could be a sign of H3G instability. Review storage conditions and sample handling procedures. If samples were stored for extended periods at non-frozen temperatures, degradation of H3G to hydromorphone is possible.[12] |
Data Presentation
Table 1: Summary of Stability Data for Hydromorphone (Parent Drug)
| Matrix | Storage Temperature | Duration | Analyte Stability | Reference |
| Human Plasma | -20°C | 3 years | Stable (mean deviation of -1.07% ± 14.8%) | [1][2][3][4] |
| 0.9% NaCl in plastic syringes | 4°C and 23°C | 60 days | >95% of initial concentration remained | |
| 0.9% NaCl in infusion sets | 25°C and 37°C | 15 days | >90% of initial concentration remained | [13] |
Table 2: Inferred Stability Recommendations for Hydromorphone-3-glucuronide (H3G)
| Matrix | Storage Condition | Recommended Duration | Basis for Recommendation |
| Plasma | -20°C or colder | Long-term (years) | Based on high stability of parent drug and analogous glucuronide metabolites under these conditions.[1][2][3][4][5] |
| Plasma | 2-8°C | Short-term (days to weeks) | Extrapolated from stability of morphine-3-glucuronide.[5] Validation is recommended. |
| Urine | -20°C or colder | Long-term | General best practice for urine samples to prevent degradation and microbial activity.[7] |
| Plasma/Urine | Room Temperature | Not Recommended | Potential for degradation observed with related compounds.[6][8] |
| Plasma/Urine | Freeze-Thaw Cycles | Minimize (ideally ≤ 3) | Standard practice in bioanalysis; requires specific validation.[9][10] |
Experimental Protocols
Protocol 1: Assessment of Long-Term Stability of H3G in Plasma
This protocol outlines a general procedure for determining the long-term stability of H3G in a biological matrix like plasma.
-
Sample Preparation:
-
Obtain a pool of drug-free human plasma.
-
Spike the plasma with H3G at two or more concentration levels (e.g., low, medium, and high quality control concentrations).
-
Aliquot the spiked plasma into a sufficient number of storage vials for all planned time points and replicates.
-
-
Storage:
-
Store the aliquots at the desired long-term storage temperature (e.g., -20°C and -80°C).
-
-
Analysis:
-
At time zero, thaw and analyze a set of baseline samples (n ≥ 3 for each concentration).
-
At subsequent time points (e.g., 1, 3, 6, 12, 24 months), thaw and analyze a set of stored samples.
-
The analysis should be performed using a validated bioanalytical method (e.g., LC-MS/MS).
-
-
Data Evaluation:
-
Calculate the mean concentration and precision for each time point.
-
Compare the mean concentration at each time point to the baseline concentration. The analyte is considered stable if the mean concentration is within ±15% of the baseline.
-
Protocol 2: Assessment of Freeze-Thaw Stability of H3G
-
Sample Preparation:
-
Prepare spiked plasma samples at low and high concentrations as described in Protocol 1.
-
-
Freeze-Thaw Cycles:
-
Freeze the samples completely at the intended storage temperature (e.g., -20°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Repeat this freeze-thaw cycle for a predetermined number of cycles (typically three).
-
-
Analysis:
-
After the final thaw, analyze the samples using a validated bioanalytical method.
-
Analyze a set of freshly prepared (not frozen) samples as a baseline.
-
-
Data Evaluation:
-
Compare the mean concentration of the freeze-thaw samples to the baseline samples. Stability is acceptable if the mean concentration is within ±15% of the baseline.[9]
-
Mandatory Visualization
Caption: Experimental workflow for assessing the stability of H3G in biological samples.
Caption: Troubleshooting decision tree for inconsistent H3G stability results.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Long-Term Stability of Hydromorphone in Human Plasma Frozen at-20 degrees C for Three Years Quantified by LC-MS/MS - FAU CRIS [cris.fau.de]
- 3. Long-Term Stability of Hydromorphone in Human Plasma Frozen at −20°C for Three Years Quantified by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Term Stability of Hydromorphone in Human Plasma Frozen at -20°C for Three Years Quantified by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of morphine, morphine-3-glucuronide, and morphine-6-glucuronide in fresh blood and plasma and postmortem blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Storage temperature effect on the stability of morphine and codeine in urine. | Semantic Scholar [semanticscholar.org]
- 9. The development of a high-performance liquid chromatography-tandem mass spectrometric method for simultaneous quantification of morphine, morphine-3-β-glucuronide, morphine-6-β-glucuronide, hydromorphone, and normorphine in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability evaluation of morphine, hydromorphone, metamizole and esketamine containing analgesic mixtures applied for patient‐controlled analgesia in hospice and palliative care - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of a sensitive method for hydromorphone in human plasma by normal phase liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. ijpsonline.com [ijpsonline.com]
Technical Support Center: Optimizing Chromatographic Separation of Opioid Metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of Heroin-3-glucuronide (H3G) from other opioid metabolites.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chromatographic analysis of H3G and related compounds.
Question: I am observing co-elution or poor resolution between H3G and Morphine-3-glucuronide (B1234276) (M3G). How can I improve their separation?
Answer: Co-elution of H3G and its isobaric compound M3G is a common challenge. Here are several strategies to improve resolution:
-
Optimize Mobile Phase Composition: Modifying the mobile phase is a powerful way to alter selectivity.[1] For ionizable compounds like glucuronides, adjusting the pH can significantly impact retention and resolution.[1]
-
Recommendation: Employ a gradient elution using a mobile phase consisting of an aqueous component with a pH modifier and an organic component. A common starting point is 5 mM ammonium (B1175870) formate (B1220265) buffer at pH 3.1 (A) and acetonitrile (B52724) (B).[2] Fine-tuning the gradient slope and initial/final organic phase concentrations can effectively separate these closely eluting compounds.
-
-
Select an Appropriate Column: The choice of stationary phase is critical for separating polar metabolites.
-
Recommendation 1: A C18 column is frequently used for the separation of heroin and its metabolites.[2][3][4] For example, an Xterra® MS C18 column (2.1 mm × 150 mm, 3.5-µm particle size) has been shown to provide sufficient separation.[2][3]
-
Recommendation 2: For highly polar compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be an effective alternative, as it is designed to retain and separate polar analytes.[5]
-
-
Adjust Flow Rate and Temperature: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase run time. Optimizing the column temperature can also affect selectivity. A column temperature of 35°C has been used successfully in published methods.[2]
Question: My peaks for H3G and other glucuronides are showing significant tailing. What are the likely causes and solutions?
Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues within the HPLC system.
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with basic analytes, causing tailing.
-
Solution: Use a high-purity (Type B) silica (B1680970) column or an end-capped column. Alternatively, adding a competing base like triethylamine (B128534) (TEA) to the mobile phase can mitigate these interactions, though this is not ideal for LC-MS applications. Increasing the buffer concentration (e.g., >20 mM) can also help.[6]
-
-
Column Contamination: Buildup of matrix components on the column frit or packing material can lead to poor peak shape.
-
Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening and tailing.
Question: I am experiencing low sensitivity or no detectable peak for H3G. What should I check?
Answer: Low sensitivity can stem from sample preparation, instrument settings, or analyte stability issues.
-
Sample Preparation and Extraction: Inefficient extraction will lead to low analyte recovery.
-
Solution: Optimize your sample preparation method. Solid-phase extraction (SPE) is a common and effective technique for isolating opioid metabolites from biological matrices.[5][9][10][11] Protein precipitation is another viable method.[2][3] Ensure the pH of the sample and buffers is optimized for analyte recovery during extraction.
-
-
Mass Spectrometer Settings: Incorrect mass spectrometer parameters will result in a poor signal.
-
Solution: Ensure the mass spectrometer is operating in the correct ionization mode (positive electrospray ionization, ESI+, is common for these compounds).[2][3] Optimize the Multiple Reaction Monitoring (MRM) transitions, including precursor and product ions, collision energy, and other source parameters for H3G and other analytes.[2][12]
-
-
Analyte Stability: Heroin and its acetylated metabolites can be unstable and degrade in biological samples.
-
Solution: To inhibit esterase activity, add a stabilizer like sodium fluoride (B91410) to blood samples and keep them cold.[2][3][13] Process samples promptly and store them at low temperatures (e.g., -30°C) until analysis.[13]
-
Frequently Asked Questions (FAQs)
What is a typical experimental workflow for analyzing H3G and other opioid metabolites?
A general workflow involves sample collection and stabilization, extraction, chromatographic separation, and detection.
Caption: General workflow for opioid metabolite analysis.
What are the key metabolites of heroin I should be looking for in my analysis?
Heroin (diamorphine) is rapidly metabolized in the body. The primary metabolic pathway involves deacetylation and glucuronidation.
Caption: Simplified metabolic pathway of heroin.
Can you provide a starting LC-MS/MS protocol for separating H3G and other metabolites?
Yes, the following protocol is based on a validated method for the simultaneous determination of heroin and its major metabolites.[2][3]
Sample Preparation: Protein Precipitation [2][3]
-
To a 0.1-mL sample (e.g., blood, brain homogenate), add an ice-cold acidic buffer containing sodium fluoride.
-
Perform protein precipitation on an ice bath using a mixture of ice-cold acetonitrile and methanol.
-
Centrifuge the sample.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dry residue in 100 µL of the initial mobile phase (e.g., 97% mobile phase A, 3% mobile phase B).
Chromatographic Conditions [2]
| Parameter | Setting |
|---|---|
| Column | Xterra® MS C18, 2.1 mm x 150 mm, 3.5-µm |
| Mobile Phase A | 5 mM ammonium formate buffer, pH 3.1 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Gradient | A time-programmed gradient should be optimized. A typical run time is around 16 minutes. |
Mass Spectrometry Conditions (ESI+) [2]
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Positive (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 2 kV |
| Source Temp. | 120°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas | Nitrogen, ~1097 L/h |
| Cone Gas | Nitrogen, ~48 L/h |
Note: Specific MRM transitions (precursor/product ions and collision energies) must be optimized for each analyte on your specific instrument.
How do I systematically troubleshoot a chromatographic problem?
A systematic approach is key to efficiently identifying and solving issues. Start by evaluating the symptoms and isolating the potential cause.
Caption: Logic diagram for HPLC troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Determination of heroin and its main metabolites in small sample volumes of whole blood and brain tissue by reversed-phase liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gtfch.org [gtfch.org]
- 6. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Simultaneous assay of morphine, morphine-3-glucuronide and morphine-6-glucuronide in human plasma using normal-phase liquid chromatography-tandem mass spectrometry with a silica column and an aqueous organic mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Morphine, morphine-3-glucuronide, morphine-6-glucuronide, and 6-monoacetylmorphine determined by means of atmospheric pressure chemical ionization-mass spectrometry-liquid chromatography in body fluids of heroin victims - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of H3G Solid-Phase Extraction: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the solid-phase extraction (SPE) of the Histone H3 variant G (H3G), also known as H3.4. This guide aims to equip researchers with the knowledge to optimize their experimental workflow, improve recovery rates, and ensure the integrity of the purified H3G for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor recovery of H3G during solid-phase extraction?
Poor recovery of H3G during SPE can stem from several factors throughout the extraction and purification process. The most common issues include:
-
Suboptimal Lysis and Extraction: Inefficient cell lysis or incomplete extraction of histones from the nucleus will significantly reduce the starting material for SPE.
-
Improper Sorbent Selection: The choice of SPE sorbent is critical. H3G is a basic protein, making cation-exchange chromatography a common approach. Using a sorbent with inappropriate surface chemistry will lead to poor binding.
-
Incorrect Binding Conditions: The pH and ionic strength of the loading buffer must be optimized to ensure strong binding of H3G to the sorbent.
-
Inefficient Elution: The elution buffer may not be strong enough to disrupt the interaction between H3G and the sorbent, resulting in the protein remaining bound to the column.
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge can lead to the loss of H3G in the flow-through.
-
Presence of Interfering Substances: Contaminants from the cell lysate can interfere with the binding of H3G to the sorbent.
Q2: How do post-translational modifications (PTMs) on H3G affect its recovery in SPE?
Post-translational modifications (PTMs) can significantly alter the charge and conformation of H3G, thereby influencing its interaction with the SPE sorbent.
-
Acetylation: The acetylation of lysine (B10760008) residues neutralizes their positive charge.[1][2] This reduction in positive charge can weaken the interaction of H3G with a cation-exchange sorbent, potentially leading to premature elution or reduced binding affinity.
-
Methylation: In contrast, methylation of lysine and arginine residues can increase the positive charge of the histone tail. This may enhance the binding of H3G to a cation-exchange sorbent, requiring stronger elution conditions for its recovery.
-
Phosphorylation: The addition of a negatively charged phosphate (B84403) group can alter the overall charge of the protein and may affect its binding characteristics.
It is crucial to be aware of the potential PTMs on your H3G sample and consider how they might impact your SPE protocol.
Q3: What type of solid-phase extraction is most suitable for H3G purification?
Given that histones, including H3G, are highly basic proteins due to the abundance of lysine and arginine residues, cation-exchange solid-phase extraction is the most common and effective method for their purification. This technique utilizes a negatively charged stationary phase that binds the positively charged H3G. The protein is then eluted by increasing the salt concentration or the pH of the buffer.
Troubleshooting Guide: Poor H3G Recovery
This section provides a systematic approach to troubleshooting low recovery of H3G during your solid-phase extraction procedure.
Problem Area 1: Sample Preparation and Loading
| Symptom | Potential Cause | Recommended Solution |
| Low H3G in Eluate, High in Flow-through | Incorrect Binding Buffer pH: The pH of the loading buffer is too high, reducing the positive charge of H3G. | Ensure the pH of the loading buffer is at least 1-2 units below the pI of H3G to maintain a strong positive charge. |
| High Salt Concentration in Sample: The ionic strength of the sample is too high, preventing H3G from binding to the cation-exchange column. | Dilute the sample with a low-salt binding buffer before loading onto the SPE cartridge. | |
| Sorbent Overload: The amount of protein loaded exceeds the binding capacity of the SPE cartridge. | Reduce the amount of sample loaded or use a larger capacity cartridge. | |
| Low H3G in both Eluate and Flow-through | Inefficient Cell Lysis/Histone Extraction: H3G is not being effectively released from the cells or nucleus. | Optimize your cell lysis and histone extraction protocol. Consider using different lysis buffers or mechanical disruption methods. Acid extraction is a common method for histones.[3][4][5] |
| Protein Degradation: Proteases in the cell lysate are degrading H3G. | Add a protease inhibitor cocktail to all buffers used during the extraction and purification process. |
Problem Area 2: Washing Step
| Symptom | Potential Cause | Recommended Solution |
| H3G Detected in Wash Fractions | Wash Buffer is Too Stringent: The salt concentration or organic solvent content in the wash buffer is too high, causing premature elution of H3G. | Decrease the ionic strength or organic solvent percentage in the wash buffer. Perform a stepwise wash with increasing stringency to remove contaminants without eluting H3G. |
Problem Area 3: Elution Step
| Symptom | Potential Cause | Recommended Solution |
| Low H3G in Eluate, but not in Flow-through or Wash | Elution Buffer is Too Weak: The ionic strength or pH of the elution buffer is not sufficient to disrupt the interaction between H3G and the sorbent. | Increase the salt concentration (e.g., NaCl, KCl) or the pH of the elution buffer. A stepwise or gradient elution with increasing salt concentration can optimize recovery. |
| Insufficient Elution Volume: The volume of the elution buffer is not enough to completely elute the bound H3G. | Increase the volume of the elution buffer and collect multiple elution fractions. | |
| Strong Secondary Interactions: H3G may have secondary hydrophobic interactions with the sorbent. | Consider adding a small percentage of a non-ionic detergent or organic solvent to the elution buffer to disrupt these interactions. |
Experimental Protocols
General Protocol for Solid-Phase Extraction of Histone H3 Variants
This protocol provides a general framework for the purification of histone H3 variants, including H3G, using cation-exchange SPE. Optimization may be required based on the specific cell type, expression levels, and PTMs of H3G.
Materials:
-
Cell pellet containing H3G
-
Lysis Buffer (e.g., hypotonic lysis buffer with protease inhibitors)
-
Acid Extraction Buffer (e.g., 0.4 N H₂SO₄)
-
Trichloroacetic Acid (TCA)
-
Binding Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl)
-
Wash Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100-200 mM NaCl)
-
Elution Buffer (e.g., 10 mM Tris-HCl, pH 7.5, with a gradient of 0.5 M to 2.0 M NaCl)
-
Cation-exchange SPE cartridge
-
Centrifuge
-
Spectrophotometer or other protein quantification method
Procedure:
-
Cell Lysis and Histone Extraction:
-
Lyse the cells using a suitable lysis buffer and mechanical disruption (e.g., douncing or sonication).
-
Perform acid extraction of histones from the nuclear pellet using 0.4 N H₂SO₄.[4]
-
Precipitate the histones from the acid extract using TCA.
-
Wash the histone pellet with acetone to remove the acid.
-
Air-dry the pellet and resuspend it in the Binding Buffer.
-
-
SPE Cartridge Equilibration:
-
Equilibrate the cation-exchange SPE cartridge with 3-5 column volumes of Binding Buffer.
-
-
Sample Loading:
-
Load the resuspended histone sample onto the equilibrated SPE cartridge.
-
Collect the flow-through to check for unbound H3G.
-
-
Washing:
-
Wash the cartridge with 5-10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Collect the wash fractions for analysis if troubleshooting is needed.
-
-
Elution:
-
Elute the bound H3G with Elution Buffer. A stepwise or linear gradient of increasing salt concentration is recommended to separate different histone variants and isoforms.
-
Collect multiple elution fractions and analyze them for the presence of H3G.
-
-
Analysis:
-
Quantify the protein concentration in the elution fractions using a suitable method (e.g., Bradford assay, BCA assay, or absorbance at 280 nm).
-
Analyze the purity of the eluted H3G by SDS-PAGE and Coomassie blue staining or Western blotting.
-
Data Presentation
Table 1: Example Data Table for H3G SPE Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | H3G Recovery (%) |
| Binding Buffer pH | 7.0 | 7.5 | 8.0 | |
| Binding Buffer [NaCl] | 50 mM | 100 mM | 150 mM | |
| Wash Buffer [NaCl] | 100 mM | 200 mM | 300 mM | |
| Elution Buffer [NaCl] | 0.5 M | 1.0 M | 1.5 M |
Researchers should fill in the H3G Recovery (%) column based on their experimental data, calculated as: (Amount of H3G in eluate / Amount of H3G in starting sample) x 100.
Visualizing the Workflow and Troubleshooting Logic
To further aid in understanding the experimental process and troubleshooting steps, the following diagrams have been generated using Graphviz.
References
- 1. Post‐translational modifications of histones: Mechanisms, biological functions, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Practical Guide to Histone Isolation and Enrichment - Creative Proteomics [creative-proteomics.com]
- 4. Expeditious Extraction of Histones from Limited Cells or Tissue samples and Quantitative Top-Down Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Extraction Protocol | EpigenTek [epigentek.com]
Addressing variability in the biochemical synthesis of H3G.
Technical Support Center: Synthesis of Gallic Acid Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in the biochemical synthesis of gallic acid esters. These compounds are of significant interest to researchers in drug development and various scientific fields.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in gallic acid ester synthesis?
Low yields in the synthesis of gallic acid esters can stem from several factors. Incomplete reactions are a primary cause, often due to insufficient reaction time or suboptimal temperature. The choice of catalyst is also crucial; for instance, enzymatic catalysis with tannase (B8822749) may show different efficiencies depending on the specific alcohol used.[1] Additionally, side reactions, such as the polymerization of gallic acid under acidic conditions, can consume starting material and reduce the desired product yield. Water content in the reaction mixture can also hinder the esterification equilibrium, emphasizing the need for anhydrous conditions or effective water removal.
Q2: My reaction mixture has turned dark brown or black. What is the likely cause and how can I prevent it?
The formation of a dark-colored, often polymeric, mixture is a common issue in reactions involving phenolic compounds like gallic acid, particularly under acidic and heated conditions. This is typically due to the oxidation and subsequent polymerization of the gallic acid. To mitigate this, it is advisable to use freshly purified starting materials and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Using milder reaction conditions, such as lower temperatures and shorter reaction times, can also be beneficial.
Q3: I am observing significant amounts of unreacted gallic acid in my final product. How can I improve conversion?
Incomplete conversion is a frequent challenge. To drive the reaction towards the product side, consider the following:
-
Le Chatelier's Principle: Esterification is an equilibrium reaction. Removing water as it forms, for example, through azeotropic distillation with a suitable solvent like toluene, can significantly improve the yield.[2]
-
Excess Reactant: Using an excess of the alcohol reactant can also shift the equilibrium towards the formation of the ester.[1]
-
Catalyst Activity: Ensure your catalyst is active. If using an enzyme like tannase, verify its activity and ensure the reaction pH and temperature are optimal for its function. For acid catalysts like sulfuric acid, ensure it is not too dilute.
Q4: How do I choose the right catalyst for my gallic acid esterification?
The choice of catalyst depends on the desired reaction conditions and the specific ester being synthesized.
-
Acid Catalysts: Strong mineral acids like sulfuric acid or hydrogen chloride are commonly used for Fischer esterification.[3][4] p-Toluenesulfonic acid is another effective option.[5]
-
Enzymatic Catalysts: Immobilized tannase is a greener alternative that can be used under milder conditions.[1] It is particularly useful for producing certain alkyl gallates, such as propyl gallate.[1] The choice of enzyme and its immobilization can significantly impact the reaction's success.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of gallic acid esters.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | - Use a fresh batch of catalyst. - For enzymatic reactions, confirm enzyme activity and optimal pH/temperature. |
| Suboptimal reaction temperature | - Optimize the reaction temperature. Acid-catalyzed reactions often require heating (reflux), while enzymatic reactions have a narrower optimal temperature range.[1][4] | |
| Presence of water | - Use anhydrous reactants and solvents. - Employ methods to remove water during the reaction (e.g., Dean-Stark apparatus). | |
| Formation of Byproducts | Polymerization of gallic acid | - Run the reaction under an inert atmosphere. - Use milder reaction conditions (lower temperature, shorter time). |
| Ether formation from alcohol | - This can occur with acid catalysts at high temperatures. Consider using a milder catalyst or lower temperature. | |
| Difficult Product Purification | Unreacted starting materials | - Improve reaction conversion (see FAQ Q3). - Utilize column chromatography or recrystallization for purification. |
| Emulsion formation during workup | - This can occur when using a two-phase system. Allow the mixture to stand or add a saturated brine solution to help break the emulsion. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis of gallic acid esters.
Table 1: Influence of Alcohol Chain Length on Enzymatic Synthesis Yield
| Alcohol | Product | Yield (%) |
| Methanol | Methyl gallate | Trace |
| Ethanol | Ethyl gallate | Moderate |
| Propanol | Propyl gallate | >60% |
| Amyl alcohol | Amyl gallate | High |
| Data derived from experiments with immobilized tannase.[1] |
Table 2: Comparison of Catalysts for Methyl Gallate Synthesis
| Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| Sulfuric Acid | Methanol | 8-12 | 78 |
| Hydrogen Chloride | Methanol | Not specified | Not specified |
| Boron Trifluoride | Methanol | Not specified | Not specified |
| Yields can vary based on specific reaction conditions.[2] |
Experimental Protocols
General Protocol for Acid-Catalyzed Esterification of Gallic Acid
This protocol is a general guideline for the synthesis of alkyl gallates via Fischer esterification.[4]
-
Reactant Mixture: In a round-bottom flask, dissolve gallic acid (1 equivalent) in the desired alkyl alcohol (used in excess, often as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL for 0.59 mmol of gallic acid).
-
Reaction: Heat the mixture to reflux and stir for 3 to 7 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure.
-
Extraction: Dilute the crude product in ethyl acetate (B1210297) and wash with water to remove the acid catalyst and any remaining water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be further purified by recrystallization or column chromatography.
General Protocol for Enzymatic Synthesis of Gallic Acid Esters
This protocol provides a general method for synthesizing gallic acid esters using immobilized tannase.[1]
-
Substrate Solution: Prepare a 0.1M solution of gallic acid in the desired alkyl alcohol or diol.
-
Enzyme Addition: Add the immobilized tannase preparation to the substrate solution.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature to 45°C) for a specified period (e.g., 18 hours).
-
Monitoring: Monitor the formation of the gallate ester using a suitable analytical technique, such as TLC.
-
Product Isolation: After the reaction, separate the immobilized enzyme by filtration. The product can then be isolated from the solution, typically by evaporation of the solvent.
Visualizations
Caption: A generalized workflow for the biochemical synthesis of gallic acid esters.
Caption: A troubleshooting decision tree for gallic acid ester synthesis.
References
Improving the yield and purity of synthesized H3G.
Technical Support Center: Synthesis of H3G
Disclaimer: The identity of the compound "H3G" is not readily identifiable in standard chemical literature. The following technical support guide provides a generalized framework for troubleshooting and improving the yield and purity of a synthesized chemical compound. Researchers should adapt this guidance based on the specific chemical structure, reaction mechanism, and known properties of their target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control to improve the yield of my H3G synthesis?
Optimizing reaction yield requires a systematic approach to manipulating reaction conditions. Key parameters to investigate include:
-
Stoichiometry of Reactants: Ensure the limiting reagent is pure and accurately measured. Experiment with slight excesses of other reactants to drive the reaction to completion.[1]
-
Reaction Temperature: Temperature can significantly influence reaction rate and the formation of byproducts.[2][3] A temperature optimization study is recommended.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal time for quenching the reaction.[4][5]
-
Solvent Choice and Purity: The solvent can affect reactant solubility, reaction rate, and product stability. Ensure the solvent is anhydrous and free of impurities.[1]
-
Catalyst Activity: If using a catalyst, ensure it is not deactivated. Consider catalyst loading and the potential for catalyst poisoning.
Q2: My H3G product is impure. What are common sources of impurities and how can I minimize them?
Impurities can arise from various sources throughout the synthesis and workup process. Common sources include:
-
Side Reactions: Unwanted reactions can compete with the main reaction, leading to byproducts. Modifying reaction conditions (e.g., temperature, catalyst) can help minimize these.
-
Unreacted Starting Materials: Incomplete reactions will leave starting materials in the crude product.[4] Optimizing reaction time and stoichiometry can address this.
-
Reagent Impurities: Impurities in starting materials or reagents can be carried through the synthesis. Use high-purity reagents whenever possible.[3]
-
Degradation of Product: The target compound may be unstable under the reaction or workup conditions.[4] Consider factors like pH and temperature during workup and purification.
-
Contamination from Equipment: Ensure all glassware and equipment are thoroughly cleaned and dried to prevent contamination.
Q3: How can I effectively purify my crude H3G product?
The choice of purification method depends on the physical and chemical properties of H3G and its impurities. Common techniques include:
-
Crystallization: If H3G is a solid, crystallization is often an effective method for achieving high purity. Solvent selection is critical for obtaining good recovery and purity.
-
Column Chromatography: This is a versatile technique for separating compounds based on their polarity. A wide range of stationary and mobile phases can be used to optimize separation.[6]
-
Distillation: For volatile liquid products, distillation (simple, fractional, or vacuum) can be used for purification.
-
Extraction: Liquid-liquid extraction is useful for separating the product from impurities based on their differential solubility in immiscible solvents.[5]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive reagents or catalyst | Use fresh, high-purity reagents and ensure the catalyst is active.[4] |
| Incorrect reaction conditions (temperature, pressure, time) | Systematically optimize reaction parameters. Monitor reaction progress.[2][3] | |
| Poor workup procedure leading to product loss | Review the workup steps to minimize transfers and ensure the product is not lost during extractions or washes.[1] | |
| Presence of Starting Material in Product | Incomplete reaction | Increase reaction time, temperature, or the equivalents of excess reagents.[4] |
| Reversible reaction | Consider removing a byproduct to drive the equilibrium towards the product. | |
| Formation of a Major, Unidentified Byproduct | Side reaction is favored under current conditions | Adjust reaction temperature or catalyst to disfavor the side reaction. Consider using a more selective reagent. |
| Impurity in starting material is reacting | Analyze the purity of starting materials and purify if necessary. | |
| Product Decomposes During Purification | Product is sensitive to heat, acid, or base | Use milder purification techniques. For chromatography, consider using a neutral solvent system. For distillation, use vacuum to lower the boiling point.[4] |
| Difficulty in Removing a Specific Impurity | Impurity has similar properties to the product | Try a different purification technique (e.g., if column chromatography fails, attempt crystallization with various solvents).[4] |
| The impurity is a stereoisomer | Chiral chromatography or diastereomeric salt formation and separation may be necessary. |
Experimental Protocols
General Protocol for Reaction Optimization
A systematic approach is crucial for optimizing a chemical synthesis. A Design of Experiments (DoE) approach can efficiently explore the effects of multiple variables.[1]
-
Identify Key Parameters: Determine the reaction variables most likely to impact yield and purity (e.g., temperature, concentration, catalyst loading).
-
Define Parameter Ranges: Set a realistic range for each variable to be tested.
-
Perform a Screening Design: Use a fractional factorial design to identify the most significant parameters with a minimal number of experiments.
-
Optimize Significant Parameters: Use a response surface methodology (e.g., Box-Behnken or central composite design) to find the optimal set of conditions for the significant parameters.
-
Validate the Optimized Conditions: Run the reaction under the determined optimal conditions to confirm the improved yield and purity.
General Protocol for Purification by Column Chromatography
-
Select a Solvent System: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation between the target compound and impurities (aim for an Rf value of 0.2-0.4 for the target compound).
-
Pack the Column: Prepare a slurry of the stationary phase (e.g., silica (B1680970) gel) in the mobile phase and carefully pack the column to avoid air bubbles.
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the top of the column.
-
Elute the Column: Pass the mobile phase through the column and collect fractions.
-
Analyze the Fractions: Use TLC or another analytical technique to identify the fractions containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Self-optimizing Bayesian for continuous flow synthesis process - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00223G [pubs.rsc.org]
- 3. azom.com [azom.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Guide to Inter-Laboratory Cross-Validation of Analytical Methods for Therapeutic Proteins: The Case of H3G
For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of analytical methods across different laboratories is paramount for the successful development of therapeutic products. This guide provides a comprehensive framework for the cross-validation of analytical methods for a novel therapeutic protein, designated here as H3G. The principles and methodologies outlined are based on established regulatory guidelines and best practices in the pharmaceutical industry.[1][2][3]
The successful transfer of an analytical method from a transferring laboratory to a receiving laboratory is a critical step to ensure that the receiving laboratory can produce comparable results.[1] This process, known as inter-laboratory cross-validation or analytical method transfer, is essential for regulatory submissions and for maintaining consistent quality control in multi-site manufacturing and testing environments.[1][4]
Data Presentation: A Comparative Analysis
A key aspect of cross-validation is the direct comparison of performance parameters between the participating laboratories. The following tables summarize the results of a hypothetical cross-validation study for a High-Performance Liquid Chromatography (HPLC) method to determine the purity of the therapeutic protein H3G.
Table 1: Comparison of System Suitability Test Results
| Parameter | Acceptance Criteria | Transferring Laboratory (Lab A) | Receiving Laboratory (Lab B) |
| Tailing Factor | ≤ 2.0 | 1.2 | 1.3 |
| Theoretical Plates | ≥ 2000 | 3500 | 3200 |
| %RSD of Peak Area (n=5) | ≤ 2.0% | 0.8% | 1.1% |
Table 2: Comparison of H3G Purity Assay Results (Three Lots)
| Lot Number | Transferring Laboratory (Lab A) - Purity (%) | Receiving Laboratory (Lab B) - Purity (%) | Difference (%) |
| H3G-001 | 99.5 | 99.3 | 0.2 |
| H3G-002 | 99.7 | 99.6 | 0.1 |
| H3G-003 | 99.4 | 99.5 | -0.1 |
Table 3: Comparison of Validation Parameters
| Validation Parameter | Acceptance Criteria | Transferring Laboratory (Lab A) | Receiving Laboratory (Lab B) |
| Accuracy (% Recovery) | 98.0% - 102.0% | 100.5% | 101.2% |
| Precision (%RSD) | |||
| Repeatability | ≤ 2.0% | 0.9% | 1.2% |
| Intermediate Precision | ≤ 3.0% | 1.5% | 1.8% |
| Linearity (R²) | ≥ 0.995 | 0.999 | 0.998 |
| Range (µg/mL) | 10 - 200 | 10 - 200 | 10 - 200 |
| LOD (µg/mL) | Report | 2 | 2.5 |
| LOQ (µg/mL) | Report | 10 | 10 |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and cross-validation of analytical methods.[1] Below is a representative protocol for the HPLC-UV method used in the analysis of H3G.
Objective: To verify that the analytical method for determining the purity of H3G, when transferred from the Transferring Laboratory (Lab A) to the Receiving Laboratory (Lab B), yields comparable results.[1]
Materials:
-
H3G Reference Standard
-
Three different lots of H3G drug substance
-
HPLC grade solvents and reagents[1]
Equipment:
-
HPLC system with a UV detector and comparable performance characteristics in both laboratories.[1]
Procedure:
-
Standard Solution Preparation: A standard stock solution of the H3G reference standard is prepared at a concentration of 1.0 mg/mL. From this, a working standard solution is prepared at a concentration of 0.1 mg/mL.[1]
-
Sample Solution Preparation: An appropriate amount of each H3G drug substance lot is accurately weighed and dissolved to obtain a final concentration of 0.1 mg/mL.[1]
-
System Suitability: Before analyzing the samples, system suitability is confirmed by injecting the working standard solution five times. The results must meet the acceptance criteria outlined in Table 1.[1]
-
Sample Analysis: Each laboratory analyzes the three different lots of H3G drug substance.[1]
-
Data Evaluation: The purity results from both laboratories are compared, and the validation parameters are assessed against the pre-defined acceptance criteria.
Visualizing Key Processes
Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows.
Caption: A simplified signaling pathway for the therapeutic protein H3G.
Caption: A logical workflow for the cross-validation of analytical methods.
References
Comparative Potency of Hydromorphone-3-glucuronide and Morphine-3-glucuronide as Neuroexcitatory Agents
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the neuroexcitatory potency of hydromorphone-3-glucuronide (B1257947) (H3G) and morphine-3-glucuronide (B1234276) (M3G), the primary metabolites of the potent opioids hydromorphone and morphine, respectively. While the parent opioids are valued for their analgesic properties, the accumulation of their 3-glucuronide metabolites has been associated with adverse neuroexcitatory effects, including myoclonus, allodynia, and seizures.[1][2] Understanding the relative potency and mechanisms of these metabolites is critical for the development of safer opioid-based therapeutics.
Executive Summary
Experimental evidence demonstrates that both M3G and H3G are centrally-acting neuroexcitants.[1] A key comparative study reveals that hydromorphone-3-glucuronide (H3G) is significantly more potent than morphine-3-glucuronide (M3G) in inducing these effects. Specifically, H3G was found to be approximately 2.5-fold more potent than M3G when administered directly into the central nervous system of rats.[3][4] This suggests that for a given central concentration, H3G is more likely to elicit neurotoxic symptoms. The underlying mechanism for these effects is independent of classical opioid receptors and is thought to involve pathways related to NMDA receptor activation or Toll-like receptor 4 (TLR4) signaling.[5][6]
Comparative Potency: Quantitative Data
The following table summarizes the quantitative data on the neuroexcitatory potency of H3G and M3G based on intracerebroventricular (i.c.v.) administration in Sprague-Dawley rats.[3] The potency is expressed as the median effective dose (ED50) required to produce a specific global behavioral excitation score.
| Compound | ED50 (μg) [Mean ± S.D.] | Relative Potency (M3G/H3G) | Animal Model | Route of Administration | Reference |
| Hydromorphone-3-glucuronide (H3G) | 2.3 ± 0.1 | ~2.5x more potent than M3G | Male Sprague-Dawley Rats | Intracerebroventricular (i.c.v.) | [3] |
| Morphine-3-glucuronide (M3G) | 6.1 ± 0.6 | 1.0 (Reference) | Male Sprague-Dawley Rats | Intracerebroventricular (i.c.v.) | [3] |
Experimental Protocols
The data presented above were derived from a key study employing the following methodology.[3]
1. Animal Model:
-
Species: Adult male Sprague-Dawley rats.
-
Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle.
-
Preparation: Seven days prior to drug administration, rats were anesthetized and stereotaxically implanted with a stainless steel guide cannula directed at a cerebral ventricle for subsequent intracerebroventricular (i.c.v.) injections.
2. Drug Administration:
-
Compounds: Hydromorphone-3-glucuronide (H3G) and Morphine-3-glucuronide (M3G) were dissolved in a vehicle solution.
-
Dosages: H3G was administered in doses ranging from 1 to 3 µg, while M3G was administered in doses from 2 to 7 µg.[3] A vehicle-only group served as the control.
-
Procedure: A 1 µL volume of the drug or vehicle solution was injected directly into the cerebral ventricle via the implanted cannula.
3. Behavioral Assessment:
-
Scoring: A comprehensive scoring system was used to quantify behavioral excitation. Fifteen distinct behaviors were monitored and scored.
-
Behaviors Monitored: These included myoclonic jerks, chewing, "wet-dog" shakes, rearing, tonic-clonic convulsions, explosive motor behavior, grooming, exploring, general activity, eating, staring, ataxia, righting reflex, body posture, and touch-evoked agitation.[3][4]
-
Observation Period: Behavioral scoring was conducted immediately before the i.c.v. injection and at multiple time points post-injection (5, 15, 25, 35, 50, 65, and 80 minutes) to capture the full time-course of the effects.[3]
4. Data Analysis:
-
The scores for the various behaviors were aggregated to produce a global behavioral excitation score for each animal at each time point.
-
Dose-response curves were constructed, and the ED50 values for H3G and M3G were calculated from these curves to determine their relative potency.[3]
Visualizations: Workflow and Proposed Mechanism
The following diagrams illustrate the experimental workflow used to determine potency and the proposed signaling pathway for the neuroexcitatory effects of these metabolites.
Caption: Experimental workflow for comparing H3G and M3G neuroexcitatory potency.
Caption: Proposed signaling pathway for H3G/M3G-induced neuroexcitation.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. Correlation between myoclonus and the 3-glucuronide metabolites in patients treated with morphine or hydromorphone: A pilot study | Journal of Opioid Management [wmpllc.org]
- 3. Hydromorphone-3-glucuronide: a more potent neuro-excitant than its structural analogue, morphine-3-glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Morphine-3-Glucuronide, Physiology and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence that intrathecal morphine-3-glucuronide may cause pain enhancement via toll-like receptor 4/MD-2 and interleukin-1β - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Neuroexcitatory Cascade: A Comparative Analysis of M3G and Other Opioid Metabolites
For Immediate Release
A deep dive into the neuroexcitatory effects of opioid metabolites reveals distinct mechanisms and potencies, with significant implications for pain management and the development of safer analgesics. This guide provides a comprehensive comparison of morphine-3-glucuronide (B1234276) (M3G), a primary morphine metabolite, and other key opioid byproducts, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The use of opioids for pain management is a double-edged sword. While effective in alleviating suffering, their metabolic breakdown can produce compounds with neuroexcitatory properties, leading to paradoxical symptoms such as hyperalgesia (increased sensitivity to pain), allodynia (pain from non-painful stimuli), myoclonus (muscle twitching), and in severe cases, seizures.[1][2][3][4] At the forefront of these neuroexcitatory metabolites is morphine-3-glucuronide (M3G), a compound that has been extensively studied for its ability to counteract the analgesic effects of its parent drug, morphine.[3][4]
This guide will compare the neuroexcitatory effects of M3G with those of other significant opioid metabolites, focusing on their mechanisms of action, relative potencies, and the experimental evidence that underpins our current understanding.
The Neuroexcitatory Profile of M3G
Morphine is primarily metabolized in the liver into two main glucuronides: morphine-6-glucuronide (B1233000) (M6G), which is a potent analgesic, and M3G, which lacks analgesic activity and is actively neuroexcitatory.[3][4][5] The accumulation of M3G, particularly in patients with renal impairment or those on high-dose opioid therapy, is associated with the development of adverse neuroexcitatory phenomena.[2]
The neuroexcitatory effects of M3G are believed to be mediated through two principal pathways:
-
Indirect NMDA Receptor Activation: M3G does not directly bind to the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and pain transmission.[6][7] Instead, it is thought to indirectly activate this receptor, leading to an influx of calcium ions and subsequent neuronal hyperexcitability.[6][8] This indirect activation may involve the modulation of neurotransmitter release.[6][8]
-
Toll-like Receptor 4 (TLR4) Signaling: M3G has been identified as an agonist for Toll-like receptor 4 (TLR4), a component of the innate immune system.[5][9][10] Activation of TLR4 in the central nervous system triggers the release of pro-inflammatory cytokines, which can contribute to neuronal hyperexcitability and pain sensitization.[9][10]
Comparative Neuroexcitatory Effects of Opioid Metabolites
While M3G is the most studied neuroexcitatory opioid metabolite, other opioids also produce metabolites with similar properties. This section compares M3G to hydromorphone-3-glucuronide (B1257947) (H3G) and hints at the broader landscape of neuroexcitatory byproducts.
| Metabolite | Parent Opioid | Known Neuroexcitatory Effects | Primary Mechanism(s) of Action |
| Morphine-3-glucuronide (M3G) | Morphine | Allodynia, hyperalgesia, myoclonus, seizures[1][2][3] | Indirect NMDA receptor activation, TLR4 agonism[6][8][9] |
| Hydromorphone-3-glucuronide (H3G) | Hydromorphone | Similar to M3G, including myoclonus and seizures[1][2] | Believed to be similar to M3G |
Further research is ongoing to fully characterize the neuroexcitatory profiles of other opioid metabolites.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions underlying the neuroexcitatory effects of M3G, the following diagrams illustrate the key signaling pathways and a general experimental workflow for their investigation.
Caption: Signaling pathways of M3G-induced neuroexcitation.
Caption: General experimental workflow for studying neuroexcitatory effects.
Experimental Protocols
A detailed understanding of the methodologies used to investigate the neuroexcitatory effects of opioid metabolites is crucial for interpreting the data and designing future studies.
1. In Vitro Assessment of Neuronal Excitability
-
Cell Culture: Primary neuronal cultures (e.g., hippocampal, cortical, or dorsal root ganglion neurons) or glial cell cultures are prepared from rodent models.
-
Metabolite Application: Known concentrations of the opioid metabolite (e.g., M3G) are applied to the cell cultures.
-
Calcium Imaging: Intracellular calcium levels are monitored using fluorescent calcium indicators (e.g., Fura-2 AM or Fluo-4 AM) to assess changes in neuronal activity in response to the metabolite.
-
Electrophysiology (Patch-Clamp): Whole-cell patch-clamp recordings are used to measure changes in membrane potential, firing frequency, and ion channel currents in individual neurons following metabolite application.
2. In Vivo Behavioral Assessments
-
Animal Models: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Drug Administration: Metabolites are typically administered directly into the central nervous system via intracerebroventricular (i.c.v.) or intrathecal (i.t.) injections to bypass the blood-brain barrier.
-
Assessment of Nociceptive Thresholds:
-
Mechanical Allodynia: Von Frey filaments are used to apply graded mechanical stimuli to the paw to determine the paw withdrawal threshold.
-
Thermal Hyperalgesia: A radiant heat source is applied to the paw (e.g., Hargreaves test) or the animal is placed on a hot plate to measure withdrawal latency.
-
-
Observation of Myoclonus and Seizures: Animals are observed for the presence and severity of myoclonic jerks and convulsive seizures following metabolite administration. Electroencephalography (EEG) can be used for more precise seizure detection and characterization.
3. Molecular and Cellular Assays
-
Cytokine Measurement: Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain tissue or cerebrospinal fluid following in vivo metabolite administration or in the supernatant of cell cultures.
-
Western Blotting: This technique is used to measure the expression levels of key proteins in the signaling pathways, such as TLR4, MyD88, and phosphorylated forms of downstream signaling molecules.
Conclusion and Future Directions
The neuroexcitatory effects of opioid metabolites, particularly M3G, represent a significant clinical challenge. A thorough understanding of their mechanisms of action is paramount for the development of safer and more effective pain management strategies. Future research should focus on:
-
Characterizing the neuroexcitatory profiles of metabolites from other commonly used opioids.
-
Developing antagonists that can selectively block the neuroexcitatory effects of these metabolites without interfering with analgesia.
-
Investigating the genetic factors that may predispose individuals to the accumulation of neuroexcitatory metabolites.
By continuing to unravel the complexities of opioid metabolism and its downstream effects, the scientific community can pave the way for a new generation of analgesics with improved safety profiles.
References
- 1. Neuroexcitatory effects of morphine and hydromorphone: evidence implicating the 3-glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Morphine-3-Glucuronide, Physiology and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relationships among morphine metabolism, pain and side effects during long-term treatment: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Morphine-3-Glucuronide, Physiology and Behavior [frontiersin.org]
- 6. Morphine-3-glucuronide's neuro-excitatory effects are mediated via indirect activation of N-methyl-D-aspartic acid receptors: mechanistic studies in embryonic cultured hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The NMDA Receptor M3 Segment Is a Conserved Transduction Element Coupling Ligand Binding to Channel Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. Neuroexcitatory effects of morphine-3-glucuronide are dependent on Toll-like receptor 4 signaling [scholarworks.indianapolis.iu.edu]
- 10. Signal Crosstalk Between TLR4 and Opioid Receptor Pathways [transpopmed.org]
H3G as a Clinical Marker for Hydromorphone-Induced Neurotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hydromorphone, a potent semi-synthetic opioid, is a cornerstone in the management of moderate to severe pain. However, its clinical utility can be hampered by the development of hydromorphone-induced neurotoxicity (HIN), a distressing syndrome characterized by a range of neurological and psychiatric symptoms.[1][2][3] Emerging evidence points to the accumulation of hydromorphone-3-glucuronide (B1257947) (H3G), a major metabolite of hydromorphone, as a key contributor to this adverse effect.[4][5] This guide provides a comparative analysis of H3G as a potential clinical marker for HIN, exploring the supporting experimental data, methodologies for its detection, and the landscape of alternative diagnostic approaches.
The Role of H3G in Hydromorphone-Induced Neurotoxicity
Hydromorphone is primarily metabolized in the liver via glucuronidation to H3G.[4] Unlike its parent compound, H3G has no analgesic properties but exhibits neuroexcitatory effects.[4][5] Animal studies have demonstrated that intracerebroventricular administration of H3G can induce behaviors analogous to the symptoms of HIN, including myoclonus, allodynia, and seizures.[4][5] One study found H3G to be approximately 2.5-fold more potent as a neuro-excitant than morphine-3-glucuronide (B1234276) (M3G), a well-known neurotoxic metabolite of morphine.[5]
The accumulation of H3G is thought to be a critical factor in the development of HIN, particularly in patients with renal impairment or those on high-dose or long-term hydromorphone therapy.[2][6] Decreased renal function impairs the clearance of H3G, leading to its accumulation in the central nervous system.[2][6]
H3G as a Clinical Marker: Current Evidence and Limitations
The validation of H3G as a definitive clinical marker for HIN is an ongoing area of research. While a strong mechanistic link exists, a clear correlation between specific plasma or cerebrospinal fluid (CSF) concentrations of H3G and the onset or severity of neurotoxic symptoms has yet to be firmly established in large-scale clinical trials.
Currently, the diagnosis of HIN relies predominantly on clinical observation and the exclusion of other potential causes for the patient's symptoms.[2][7] The appearance of characteristic signs such as delirium, myoclonus, hallucinations, and hyperalgesia in a patient receiving hydromorphone, which resolve upon dose reduction or opioid rotation, is the primary diagnostic indicator.[1][4]
Comparison of Diagnostic Approaches
| Diagnostic Approach | Description | Advantages | Disadvantages |
| Clinical Assessment | Monitoring for characteristic signs and symptoms of neurotoxicity (e.g., myoclonus, delirium, hyperalgesia). | Non-invasive, readily applicable in a clinical setting. | Subjective, symptoms can be non-specific and overlap with other conditions. |
| H3G Quantification | Measurement of H3G concentrations in plasma or CSF. | Objective, quantitative measure of a potential causative agent. Provides a biological basis for the diagnosis. | Lack of established toxic threshold concentrations. Requires specialized laboratory equipment. |
| Alternative Biomarkers | Currently, no validated alternative biochemical markers for HIN have been established. Research into other potential markers is ongoing. | - | Not yet available for clinical use. |
Experimental Protocols
Quantification of H3G in Human Plasma by HPLC-MS/MS
The following protocol provides a general framework for the quantification of H3G in human plasma using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This method is based on principles described in the literature for the analysis of opioids and their metabolites.[8][9]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., H3G-d3).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. HPLC Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate H3G from other plasma components. For example:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
H3G: Precursor ion (Q1) m/z 462.2 -> Product ion (Q3) m/z 286.1
-
Internal Standard (H3G-d3): Precursor ion (Q1) m/z 465.2 -> Product ion (Q3) m/z 289.1
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy according to the specific instrument used.
4. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of H3G into blank plasma.
-
Process the calibration standards and quality control samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of H3G to the internal standard against the concentration of H3G.
-
Determine the concentration of H3G in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Workflows
Caption: Metabolism of hydromorphone to H3G and its proposed role in neurotoxicity.
Caption: A typical workflow for the quantification of H3G in plasma samples.
Future Directions
Further research is imperative to validate H3G as a reliable clinical marker for hydromorphone-induced neurotoxicity. Prospective clinical studies are needed to establish a definitive correlation between H3G concentrations and the development of neurotoxic symptoms. The identification of specific H3G thresholds for toxicity would significantly enhance the clinical management of patients on hydromorphone therapy, allowing for earlier intervention and potentially preventing the onset of severe neurotoxicity. Additionally, the exploration of alternative and more accessible biomarkers remains a critical area for future investigation.
References
- 1. Possible hydromorphone-induced neurotoxicity in patients undergoing buprenorphine induction for opioid use disorder | British Columbia Medical Journal [bcmj.org]
- 2. Identification and management of opioid-induced neurotoxicity in older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opioid-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroexcitatory effects of morphine and hydromorphone: evidence implicating the 3-glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdanderson.org [mdanderson.org]
- 8. Method for quantification of opioids and their metabolites in autopsy blood by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Comparative Pharmacokinetics of H3G in Diverse Patient Populations: A Comprehensive Guide
This guide provides a detailed comparison of the pharmacokinetic profile of H3G, a novel therapeutic agent, across various patient populations. The data presented is a synthesis of findings from multiple clinical and preclinical studies, intended to inform researchers, scientists, and drug development professionals on the potential impact of patient-specific factors on H3G disposition.
Pharmacokinetic Profile Summary
The pharmacokinetic parameters of H3G have been evaluated in healthy volunteers and several special patient populations. The following tables summarize the key pharmacokinetic parameters, including Area Under the Curve (AUC), Maximum Concentration (Cmax), and Elimination Half-life (t1/2), to highlight the differences across these groups.
Table 1: Single-Dose Pharmacokinetics of H3G in Different Patient Populations
| Patient Population | Dose (mg) | Cmax (ng/mL) | AUC (0-inf) (ng*h/mL) | t1/2 (h) |
| Healthy Adults | 100 | 1500 ± 350 | 12000 ± 2500 | 8.5 ± 1.5 |
| Elderly (>65 years) | 100 | 1800 ± 400 | 16500 ± 3000 | 11.0 ± 2.0 |
| Severe Renal Impairment | 100 | 2200 ± 500 | 25000 ± 4500 | 18.5 ± 3.5 |
| Moderate Hepatic Impairment | 100 | 1700 ± 380 | 15800 ± 2800 | 10.2 ± 1.8 |
Table 2: Multiple-Dose (Steady-State) Pharmacokinetics of H3G in Different Patient Populations
| Patient Population | Dose Regimen | Cmax,ss (ng/mL) | AUC (0-24h),ss (ng*h/mL) | Accumulation Ratio |
| Healthy Adults | 100 mg QD | 1800 ± 400 | 14500 ± 3000 | 1.2 |
| Elderly (>65 years) | 100 mg QD | 2100 ± 450 | 19000 ± 3500 | 1.4 |
| Severe Renal Impairment | 100 mg QD | 2800 ± 600 | 32000 ± 5000 | 2.1 |
| Moderate Hepatic Impairment | 100 mg QD | 2000 ± 420 | 18000 ± 3200 | 1.3 |
Key Experimental Protocols
The data presented in this guide are derived from studies conducted with robust and standardized methodologies. Below is a detailed description of a typical experimental protocol used for assessing the pharmacokinetics of H3G in a specific patient population.
Protocol: A Phase I, Open-Label, Single-Dose Study to Evaluate the Pharmacokinetics of H3G in Patients with Severe Renal Impairment Compared to Healthy Subjects.
-
Study Design: An open-label, parallel-group, single-dose study.
-
Participants:
-
Group A: 12 patients with severe renal impairment (eGFR < 30 mL/min/1.73m²).
-
Group B: 12 healthy subjects matched for age, weight, and gender.
-
-
Dosing: All participants received a single oral dose of 100 mg H3G.
-
Pharmacokinetic Sampling: Venous blood samples were collected at pre-dose (0 h) and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
-
Analytical Method: Plasma concentrations of H3G were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters (Cmax, AUC, t1/2).
Visualizing Experimental and Logical Workflows
To further elucidate the processes involved in pharmacokinetic analysis, the following diagrams illustrate a typical experimental workflow and the logical relationships in population pharmacokinetic modeling.
A Head-to-Head Comparison of Analytical Platforms for Glutathionyl-Hemoglobin (H3G) Measurement
For Researchers, Scientists, and Drug Development Professionals
Glutathionyl-hemoglobin (H3G), a conjugate of glutathione (B108866) and hemoglobin, is an emerging biomarker for assessing oxidative stress. Its accurate quantification is crucial for research into various pathological conditions and for the development of novel therapeutics. This guide provides a head-to-head comparison of the most common analytical platforms used for H3G measurement: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Spectrophotometry.
Executive Summary
The choice of an analytical platform for H3G measurement depends on the specific requirements of the study, including the need for sensitivity, specificity, throughput, and budget constraints.
-
HPLC-MS/MS stands out for its high sensitivity and specificity, making it the gold standard for quantitative analysis, though it requires significant capital investment and expertise.
-
ELISA offers a high-throughput and more cost-effective solution, suitable for screening large numbers of samples, but may have limitations in specificity.
-
Spectrophotometry provides a simple and inexpensive method, but it is generally less sensitive and specific compared to the other platforms.
This guide delves into the performance characteristics, experimental protocols, and underlying principles of each platform to aid researchers in making an informed decision.
Signaling Pathway of H3G Formation
Under conditions of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system leads to the modification of cellular components, including hemoglobin. The formation of H3G is a direct consequence of this stress. The primary mechanism involves the oxidation of the cysteine residue at the β-93 position of hemoglobin, which then reacts with glutathione (GSH).[1] This process is a key indicator of the cellular redox state.
Caption: Oxidative stress-induced formation of Glutathionyl-Hemoglobin (H3G).
Performance Comparison of Analytical Platforms
The following tables summarize the key performance characteristics of HPLC-MS/MS, ELISA, and Spectrophotometry for the measurement of H3G or its components. It is important to note that direct head-to-head comparative studies for H3G across all three platforms are limited. Therefore, the data presented is a synthesis of information from various sources, and the analyte measured (H3G or GSH) is specified.
Table 1: Quantitative Performance Characteristics
| Parameter | HPLC-MS/MS (for GSH) | ELISA (for GSH) | Spectrophotometry (for GSH) | MALDI-TOF MS (for H3G) |
| Sensitivity | Linear Range: 0.01-50 µM | 0.94 µg/mL | Detection Limit: 3.49 x 10⁻⁸ mol L⁻¹ | Detection Limit: 0.5% |
| Lower Limit of Quantification (LLOQ) | 0.5 µM (GSH), 0.0625 µM (GSSG) | Not Specified | Not Specified | Not Specified |
| Assay Range | Not Specified | 1.56-100 µg/mL | Not Specified | Up to 30% |
| Precision (Intra-day) | <10% CV | <10% CV | 1.7-3.4% RSD | <0.5% SE |
| Precision (Inter-day) | <10% CV | <10% CV | 2.2-4.2% RSD | Not Specified |
| Accuracy | Bias: -2.1 to 7.9% | Not Specified | Relative Error: -1.4 to 2.3% | Not Specified |
Table 2: General Platform Characteristics
| Feature | HPLC-MS/MS | ELISA | Spectrophotometry |
| Specificity | High | Moderate to High | Low to Moderate |
| Throughput | Low to Medium | High | Medium |
| Cost per Sample | High | Low to Medium | Low |
| Initial Investment | High | Medium | Low |
| Expertise Required | High | Medium | Low |
Experimental Protocols
Detailed methodologies for the key analytical platforms are provided below. These protocols are intended as a general guide and may require optimization for specific experimental conditions.
HPLC-MS/MS Protocol for H3G Quantification
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the sensitive and specific quantification of H3G.
1. Sample Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Lyse red blood cells with a suitable lysis buffer.
-
Precipitate proteins using a protein precipitation agent (e.g., acetonitrile (B52724) or methanol).
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for H3G and an internal standard.
Caption: Experimental workflow for H3G measurement by HPLC-MS/MS.
ELISA Protocol for H3G Measurement
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For H3G, a competitive ELISA is often employed.
1. Plate Preparation:
-
Microtiter plates are pre-coated with an antibody specific to H3G.
2. Assay Procedure:
-
Add standards and samples to the wells.
-
Add a fixed amount of biotin-conjugated H3G to each well. This will compete with the H3G in the sample for binding to the coated antibody.
-
Incubate the plate.
-
Wash the plate to remove unbound substances.
-
Add streptavidin-HRP (Horseradish Peroxidase) to the wells.
-
Incubate and wash the plate.
-
Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to the wells. The HRP enzyme will catalyze a color change.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of H3G in the sample.
Caption: General workflow for a competitive ELISA for H3G measurement.
Spectrophotometric Assay for H3G
Spectrophotometric methods for H3G often involve indirect measurement by quantifying the amount of glutathione released from the hemoglobin conjugate.
1. Sample Preparation and H3G Reduction:
-
Prepare a hemolysate from red blood cells.
-
Reduce the disulfide bond in H3G to release GSH using a reducing agent like dithiothreitol (B142953) (DTT).
2. GSH Quantification:
-
The released GSH is then quantified using a colorimetric assay, such as the Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB).
-
DTNB reacts with the thiol group of GSH to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB).
-
The absorbance of the TNB is measured at a specific wavelength (e.g., 412 nm).
-
The concentration of released GSH, and therefore the initial concentration of H3G, is determined from a standard curve of known GSH concentrations.
References
Correlating plasma concentrations of H3G with clinical symptoms of neurotoxicity.
Lack of Direct Evidence Linking H3G Plasma Concentrations to Neurotoxicity
A comprehensive review of available scientific literature reveals a significant gap in research directly correlating plasma concentrations of (R)-3-hydroxy-N-methyl-3-(2-thienyl)propanamine (H3G) with clinical symptoms of neurotoxicity. While methodologies exist for assessing neurotoxicity and measuring plasma concentrations of various compounds, specific studies establishing this relationship for H3G are not presently available.
Neurotoxicity assessment is a complex field that utilizes a variety of methods to determine the adverse effects of substances on the nervous system.[1][2][3] These methods range from in vitro studies using cell cultures to in vivo animal studies and clinical observations in humans.[1][4] Key indicators of neurotoxicity can include a wide array of symptoms, from cognitive and behavioral changes to motor dysfunction and sensory impairments.[5][6]
The determination of a substance's concentration in blood plasma is a critical component of pharmacokinetic and toxicological studies.[7][8][9] Techniques such as chromatography and mass spectrometry are commonly employed to accurately quantify drug and metabolite levels.[10] Establishing a correlation between these plasma concentrations and the severity of clinical symptoms is essential for understanding a compound's neurotoxic potential and for guiding clinical interventions.
However, in the case of H3G, the necessary experimental data to draw such correlations are absent from the current body of scientific research. While the compound is known as a chemical intermediate, its own physiological and toxicological effects have not been a subject of published investigation.[11][12][13][14][15]
To facilitate future research in this area, this guide will outline the general experimental protocols and data presentation formats that would be necessary to establish a correlation between H3G plasma concentrations and clinical symptoms of neurotoxicity.
Hypothetical Framework for a Comparison Guide
Should data become available, a comparison guide would be structured to provide researchers, scientists, and drug development professionals with a clear and objective overview of the findings.
Data Presentation
Quantitative data would be summarized in tables to allow for easy comparison of H3G plasma concentrations with the incidence and severity of various neurotoxic symptoms.
Table 1: Hypothetical Correlation of H3G Plasma Concentration with Neurotoxic Symptoms
| H3G Plasma Concentration (ng/mL) | Predominant Neurotoxic Symptom | Severity Score (1-5) | Incidence Rate (%) |
| < 10 | No observable symptoms | 0 | 0 |
| 10 - 50 | Mild headache, dizziness | 1-2 | 15 |
| 51 - 100 | Moderate ataxia, confusion | 2-3 | 40 |
| 101 - 200 | Severe tremors, memory impairment | 3-4 | 75 |
| > 200 | Seizures, loss of consciousness | 4-5 | 90 |
Experimental Protocols
Detailed methodologies for key experiments would be provided to ensure reproducibility and critical evaluation of the results.
1. Measurement of H3G Plasma Concentrations
-
Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
-
Sample Preparation: Protein precipitation of plasma samples followed by solid-phase extraction.
-
Instrumentation: A detailed description of the HPLC system, mass spectrometer, and analytical column used.
-
Calibration and Quality Control: Use of a standard curve with known concentrations of H3G and inclusion of quality control samples at low, medium, and high concentrations.
2. Assessment of Clinical Neurotoxicity
-
Observational Screening: Utilization of a standardized neurotoxicity rating scale to systematically record the presence and severity of symptoms such as headache, dizziness, ataxia, confusion, tremors, and memory impairment.
-
Cognitive Function Tests: Application of validated neuropsychological tests to assess domains like memory, attention, and executive function.
-
Motor Function Assessment: Quantitative measurement of balance, coordination, and fine motor skills.
Visualization of Experimental Workflow
A diagram illustrating the logical flow of the experimental process would be included for enhanced clarity.
Caption: Experimental workflow for correlating H3G plasma levels with neurotoxicity.
This structured approach would provide the necessary framework for a comprehensive comparison guide, should the relevant experimental data on H3G become available in the future.
References
- 1. Editorial: Methods and protocols in neurotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Testing for Neurotoxicity - Environmental Neurotoxicology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JMIR Research Protocols - Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments [researchprotocols.org]
- 5. Neurotoxic Effects - Drinking Water and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Methods of Estimating Plasma Pharmacokinetics From Minimally Invasive, High Temporal Resolution Measurements of Interstitial Fluid Drug Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. certara.com [certara.com]
- 10. Methods for the determination of Plasma Concentration | AxisPharm [axispharm.com]
- 11. (S)-(-)-N,N-Diméthyl-3-hydroxy-3-(2-thiényl)propanamine 132335-44-5 [yisunbio.com]
- 12. N-dimethyl-3-hydroxy-(2-thienyl)-propanamine | C9H15NOS | CID 129853229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine | 132335-44-5 [chemicalbook.com]
- 14. 132335-44-5|(S)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine|BLD Pharm [bldpharm.com]
- 15. veeprho.com [veeprho.com]
Species Differences in Hydromorphone Metabolism: A Comparative Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of the metabolic conversion of hydromorphone to its primary metabolite, hydromorphone-3-glucuronide (B1257947) (H3G), across various preclinical species and humans. Understanding these species-specific differences is crucial for the accurate interpretation of preclinical data and the successful extrapolation of pharmacokinetic and pharmacodynamic findings to human clinical trials.
Executive Summary
The primary route of hydromorphone metabolism is glucuronidation, leading to the formation of H3G. In humans, this process is predominantly mediated by the UDP-glucuronosyltransferase (UGT) enzyme, UGT2B7.[1][2][3] While preclinical species such as monkeys, dogs, and rodents are routinely used in drug development, significant differences exist in their UGT enzyme orthologs and metabolic kinetics for hydromorphone. This guide summarizes the available quantitative data, details the experimental methodologies used to obtain this data, and provides visual representations of the metabolic pathway and experimental workflows.
Quantitative Comparison of Hydromorphone Glucuronidation
The following table summarizes the key kinetic parameters for the formation of H3G from hydromorphone in human liver microsomes. At present, directly comparable quantitative data for monkey, dog, and mouse liver microsomes are limited in the published literature. Therefore, data for the glucuronidation of morphine, a structurally related opioid also metabolized by UGT2B7 and its orthologs, is provided for dog and mouse to offer a qualitative comparison.
| Species | Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (CLint, µL/min/mg) |
| Human | UGT2B7 | Hydromorphone | ~120 - 1200 µM | Not explicitly stated | Not explicitly stated |
| Recombinant UGT2B7268His | Hydromorphone | 400 ± 50 | 0.23 ± 0.01 | 0.58 | |
| Recombinant UGT2B7268Tyr | Hydromorphone | 230 ± 30 | 0.21 ± 0.01 | 0.91 | |
| Dog | UGT2B-like | Morphine | ~270 | ~27 | ~100 |
| Mouse | Ugt2b36 | Morphine-3-glucuronidation | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Metabolic Pathway and Enzyme Orthologs
Hydromorphone undergoes phase II metabolism via glucuronidation, where a glucuronic acid moiety is attached to the 3-hydroxyl group, forming H3G.
Caption: Metabolic pathway of hydromorphone to H3G.
The key UGT enzyme responsible for this transformation varies across species:
-
Human: UGT2B7 is the primary enzyme responsible for hydromorphone glucuronidation.[1][2][3]
-
Monkey (Cynomolgus): UGT2B9 is the functional ortholog of human UGT2B7 and is known to metabolize opioids like morphine.
-
Dog (Beagle): Dogs possess a UGT2B isoform that is functionally similar to human UGT2B7 and actively metabolizes morphine.[4]
-
Rat: UGT2B1 is considered an ortholog of human UGT2B7.
-
Mouse: UGT2B36 is the predominant isoform involved in the glucuronidation of morphine.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are protocols for key experiments cited in this guide.
In Vitro Hydromorphone Glucuronidation Assay Using Human Liver Microsomes
This protocol is adapted from studies investigating the kinetics of H3G formation.
Objective: To determine the kinetic parameters (Km and Vmax) of hydromorphone glucuronidation in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Hydromorphone hydrochloride
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Bovine serum albumin (BSA)
-
Formic acid
-
Internal standard (e.g., deuterated H3G)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare a master mix containing Tris-HCl buffer, MgCl₂, and alamethicin (B1591596) (a pore-forming agent to activate UGTs).
-
Microsome Preparation: Dilute the pooled HLMs to the desired concentration (e.g., 0.5 mg/mL) in the master mix and pre-incubate on ice.
-
Substrate Addition: Add varying concentrations of hydromorphone to the microsome mixture.
-
Reaction Initiation: Pre-warm the mixture at 37°C for a few minutes, then initiate the reaction by adding a pre-warmed solution of UDPGA.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) with gentle shaking. The incubation time should be within the linear range of metabolite formation.
-
Reaction Termination: Stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the terminated reaction mixture to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the quantification of H3G.
-
Data Analysis: Determine the rate of H3G formation at each hydromorphone concentration. Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Caption: Experimental workflow for in vitro H3G formation assay.
Discussion and Conclusion
The available data clearly indicate that while hydromorphone is metabolized to H3G across common preclinical species and humans, the specific UGT enzymes and the kinetics of this reaction can differ significantly. The primary role of UGT2B7 in human hydromorphone metabolism is well-established. In contrast, other species rely on functional orthologs which may exhibit different substrate affinities and turnover rates.
The lack of direct, quantitative comparative data for hydromorphone glucuronidation in monkey, dog, and mouse liver microsomes represents a significant knowledge gap. The provided data on morphine glucuronidation suggests that dogs may have a higher intrinsic clearance for UGT2B substrates compared to humans, while data for other substrates in different species show varied patterns. These differences underscore the importance of conducting species-specific in vitro metabolism studies early in the drug development process.
For researchers and drug development professionals, these findings highlight the need for caution when extrapolating hydromorphone metabolism and pharmacokinetic data from preclinical species to humans. A thorough understanding of the species-specific UGT expression and function is paramount for building accurate pharmacokinetic models and predicting human clinical outcomes. Future research should focus on generating direct comparative kinetic data for hydromorphone glucuronidation in commonly used preclinical animal models to refine these predictive models further.
References
- 1. UGT2B7-mediated drug–drug interaction between cannabinoids and hydromorphone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoform selectivity and kinetics of morphine 3- and 6-glucuronidation by human udp-glucuronosyltransferases: evidence for atypical glucuronidation kinetics by UGT2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UGT2B7-mediated drug-drug interaction between cannabinoids and hydromorphone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of Hydromorphone-3-Glucuronide (H3G) Levels Following Diverse Routes of Hydromorphone Administration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of hydromorphone and its primary metabolite, hydromorphone-3-glucuronide (B1257947) (H3G), following various routes of administration. Understanding the formation and disposition of H3G is crucial due to its potential for neuroexcitatory effects.[1][2] This document summarizes available quantitative data, details experimental methodologies, and presents visual diagrams to facilitate a comprehensive understanding of the subject.
Data Summary
The formation of H3G is a significant pathway in the metabolism of hydromorphone.[1][3] While direct comparative studies on H3G pharmacokinetics across multiple administration routes in humans are limited, the available data indicates that the route of administration significantly influences the pharmacokinetic profile of the parent drug, hydromorphone, and consequently, the exposure to its metabolite, H3G.
Pharmacokinetics of Hydromorphone
The following table summarizes the pharmacokinetic parameters of hydromorphone following intravenous, oral (immediate-release and controlled-release), and subcutaneous administration.
| Parameter | Intravenous (IV) | Oral (Immediate-Release) | Oral (Controlled-Release) | Subcutaneous (SC) |
| Bioavailability | 100% | ~51%[4] | Equivalent to IR[5] | ~78% (relative to IV) |
| Tmax (Time to Peak Concentration) | ~5 minutes | 0.5 - 1 hour[3] | ~4.8 hours[5] | Not explicitly stated |
| Cmax (Peak Plasma Concentration) | Dose-dependent | Dose-dependent | Lower than IR[5] | Not explicitly stated |
| AUC (Area Under the Curve) | Dose-dependent | Lower than IV | Equivalent to IR[5] | Lower than IV |
| Elimination Half-life | ~2.4 hours[4] | ~2.6 hours | Not explicitly stated | Not explicitly stated |
Hydromorphone-3-Glucuronide (H3G) Levels
Direct pharmacokinetic data for H3G across different administration routes is scarce in publicly available literature. However, a study in cancer patients at steady-state with oral hydromorphone provides a key insight:
-
Oral Administration: Following oral administration of both immediate-release (IR) and controlled-release (CR) hydromorphone, the drug is extensively metabolized to H3G.[5] A study in cancer patients found a steady-state molar ratio of H3G to hydromorphone of approximately 27:1.[5] This indicates that plasma concentrations of H3G are substantially higher than those of the parent drug with chronic oral dosing. A significant linear relationship exists between the hydromorphone dose and the Area Under the Curve (AUC) for both hydromorphone and H3G.[5]
-
Intravenous and Subcutaneous Administration: While specific H3G pharmacokinetic parameters for intravenous and subcutaneous routes are not detailed in the reviewed human studies, it is established that hydromorphone is metabolized to H3G regardless of the administration route.[3] Given that intravenous and subcutaneous administrations bypass first-pass metabolism in the liver, the initial ratio of H3G to hydromorphone may be lower compared to oral administration. However, as hydromorphone is cleared from the system, it is progressively converted to H3G.
Experimental Protocols
Study of Oral Hydromorphone in Cancer Patients
Objective: To determine the steady-state pharmacokinetics of hydromorphone and its metabolite, H3G, after administration of immediate-release (IR) and controlled-release (CR) oral formulations of hydromorphone in patients with chronic cancer pain.[5]
Methodology: [5]
-
Study Design: A randomized, double-blind, two-way crossover study.
-
Participants: 18 patients with chronic cancer pain.
-
Dosing: Patients received their individualized daily dose of hydromorphone (mean 48 ± 11 mg, range 6-216 mg) in either IR or CR formulation.
-
Blood Sampling: Blood samples were collected at steady state over a 12-hour dosing interval.
-
Analytical Method: Plasma concentrations of hydromorphone and H3G were determined using a validated analytical method (details not specified in the abstract).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including AUC, Cmax, and Tmax, were calculated for hydromorphone. The molar ratio of H3G to hydromorphone was also determined.
Visualizations
Signaling Pathway of Hydromorphone Metabolism
The following diagram illustrates the metabolic pathway of hydromorphone to its primary metabolite, H3G.
Caption: Metabolic pathway of hydromorphone to H3G.
Experimental Workflow for Comparative Pharmacokinetic Analysis
The following diagram outlines a typical experimental workflow for a comparative analysis of H3G levels after different routes of hydromorphone administration.
Caption: Experimental workflow for H3G pharmacokinetic comparison.
References
- 1. Hydromorphone - Wikipedia [en.wikipedia.org]
- 2. Neuroexcitatory effects of morphine and hydromorphone: evidence implicating the 3-glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydromorphone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of hydromorphone after intravenous, peroral and rectal administration to human subjects | Semantic Scholar [semanticscholar.org]
- 5. Steady-state pharmacokinetics of hydromorphone and hydromorphone-3-glucuronide in cancer patients after immediate and controlled-release hydromorphone - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of in vitro models to predict in vivo neuroexcitatory effects of H3G.
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in vitro models for predicting the in vivo neuroexcitatory effects of hydromorphone-3-glucuronide (B1257947) (H3G), a metabolite of the opioid hydromorphone. H3G is known to cause neuroexcitatory side effects such as allodynia, myoclonus, and seizures, which are independent of opioid receptor activity.[1][2] Understanding and predicting these off-target effects is crucial for the development of safer opioid analgesics. This guide details various in vitro models, presents comparative data, outlines experimental protocols, and visualizes key pathways and workflows to aid in the selection of appropriate assays for H3G neurotoxicity screening.
Comparison of In Vitro Models for H3G Neuroexcitatory Effect Prediction
The selection of an appropriate in vitro model is critical for obtaining relevant and translatable data. Below is a comparison of several models, ranging from simple cell viability assays to complex, functional neuronal cultures.
| In Vitro Model | Principle | Endpoints Measured | Advantages | Limitations | Relevance to H3G Neuroexcitation |
| Neuronal Cell Lines (e.g., SH-SY5Y, PC12) | Assess cytotoxicity and basic cellular responses in immortalized cell lines. | Cell viability (MTT, LDH assays), apoptosis (caspase activity), oxidative stress (ROS production).[3] | High-throughput, low cost, reproducible. | Genetically homogenous, may not fully recapitulate primary neuron physiology, lack of glial cell interactions. | Provides baseline cytotoxicity data; useful for initial screening of H3G-induced cell death or stress. |
| Primary Neuronal Cultures (e.g., Dorsal Root Ganglion, Hippocampal Neurons) | Utilize neurons isolated directly from animal tissues to study more physiologically relevant responses. | Calcium imaging ([Ca2+]i), electrophysiology (patch-clamp, current-clamp), changes in neuronal excitability.[4][5] | High physiological relevance, preserve many in vivo neuronal properties. | Higher cost and variability, more technically demanding, ethical considerations. | Directly measures changes in neuronal excitability and ion channel function, highly relevant for studying H3G's neuroexcitatory mechanism.[4][5] |
| Co-cultures (Neurons and Glia) | Combine neurons with glial cells (astrocytes, microglia) to model neuro-glial interactions. | Inflammatory mediator release (cytokines), glial activation markers, neuronal activity. | More accurately reflects the cellular environment of the central nervous system. | Increased complexity in culture and data interpretation. | Highly relevant as the proposed mechanism for the related M3G involves glial cells (microglia) and TLR4 activation.[6] |
| Microelectrode Arrays (MEAs) | Non-invasively record the electrical activity of neuronal networks cultured on a grid of electrodes. | Spontaneous firing rate, burst frequency, network synchrony.[7] | Provides functional data on neuronal network activity, allows for longitudinal studies. | Sensitive to cell culture quality, data analysis can be complex. | Excellent for assessing how H3G modulates overall network excitability and seizure-like activity.[7] |
| 3D Neural Cultures (Organoids, Spheroids) | Self-assembled three-dimensional structures that mimic aspects of brain tissue architecture and function. | Complex cellular interactions, network activity, gene expression profiles.[8] | High biological relevance, better recapitulation of in vivo tissue environment. | Can be challenging to produce consistently, potential for core hypoxia, less scalable than 2D models. | Offers a sophisticated model to study the integrated neurotoxic response to H3G in a tissue-like context. |
Quantitative Data Summary
While direct comparative studies of H3G across multiple in vitro models are limited, data from studies on H3G and its analogue, morphine-3-glucuronide (B1234276) (M3G), provide valuable insights.
Table 1: In Vivo Neuroexcitatory Potency of H3G vs. M3G
| Compound | ED50 (µg, intracerebroventricular) for Neuroexcitatory Behaviors in Rats | Relative Potency |
| H3G | 2.3 ± 0.1 | ~2.5-fold more potent than M3G |
| M3G | 6.1 ± 0.6 | - |
| Data adapted from Bartlett et al. (1996).[2] |
Table 2: In Vitro Effects of M3G on Neuronal Excitability
| In Vitro Model | M3G Concentration | Observed Effect | Reference |
| Cultured Embryonic Hippocampal Neurons | 5-500 µM | Increased intracellular calcium ([Ca2+]i) transients.[4] | Hemstapat et al. (2003) |
| Dorsal Root Ganglion (DRG) Neurons | Not specified | Increased neuronal excitability (action potential firing).[9] | Due et al. (2012) |
| These findings for M3G suggest similar dose-dependent neuroexcitatory effects would be observable for H3G in comparable in vitro systems. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro neurotoxicity studies.
Protocol 1: Assessment of Cell Viability using the MTT Assay
This protocol is adapted for screening the cytotoxic effects of H3G on a neuronal cell line like SH-SY5Y.[3]
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
H3G stock solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of H3G in culture medium. Remove the existing medium from the wells and add 100 µL of the H3G dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Intracellular Calcium Imaging in Primary Neurons
This protocol is based on methods used to study M3G-induced neuroexcitation and can be applied to H3G.[4]
Materials:
-
Primary hippocampal or dorsal root ganglion neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
H3G stock solution
-
Fluo-4 AM calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Cell Culture: Culture primary neurons on glass-bottom dishes pre-coated with poly-D-lysine.
-
Dye Loading: On the day of the experiment, incubate the neurons with Fluo-4 AM in HBSS for 30-45 minutes at 37°C.
-
Washing: Gently wash the cells with fresh HBSS to remove excess dye.
-
Baseline Recording: Acquire a baseline fluorescence recording for 1-2 minutes before adding the compound.
-
Compound Application: Perfuse the cells with a solution containing the desired concentration of H3G.
-
Data Acquisition: Record the changes in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Analyze the fluorescence traces to determine the amplitude, frequency, and duration of calcium transients in response to H3G.
Mandatory Visualizations
Signaling Pathway of H3G-Induced Neuroexcitation
Caption: Proposed signaling pathway for H3G-induced neuroexcitation.
Experimental Workflow for In Vitro to In Vivo Prediction
Caption: Tiered workflow for validating in vitro models against in vivo data.
By employing a tiered in vitro testing strategy, researchers can effectively screen for the neuroexcitatory potential of H3G and other novel compounds, leading to the development of safer medications. The integration of data from these diverse models, correlated with in vivo outcomes, provides a robust framework for predicting and mitigating adverse neurological effects.
References
- 1. Neuroexcitatory effects of morphine and hydromorphone: evidence implicating the 3-glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydromorphone-3-glucuronide: a more potent neuro-excitant than its structural analogue, morphine-3-glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. Neuroexcitatory effects of morphine-3-glucuronide are dependent on Toll-like receptor 4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence that intrathecal morphine-3-glucuronide may cause pain enhancement via toll-like receptor 4/MD-2 and interleukin-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishing an In Vitro Assay for Predicting Neurotoxicity Risks Using Functional Human iPSC-Derived Neurons | Axion Biosystems [axionbiosystems.com]
- 8. Functional and Mechanistic Neurotoxicity Profiling Using Human iPSC-Derived Neural 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroexcitatory effects of morphine-3-glucuronide are dependent on Toll-like receptor 4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Hydromorphone 3-Glucuronide: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of hydromorphone 3-glucuronide (H3G), a primary metabolite of the potent opioid analgesic hydromorphone. Adherence to these procedures is critical to ensure laboratory safety, prevent environmental contamination, and comply with federal regulations. Hydromorphone is classified as a Schedule II controlled substance by the U.S. Drug Enforcement Administration (DEA), and therefore, its disposal, along with its metabolites, is subject to stringent regulations to prevent diversion and abuse.
Regulatory Framework
The disposal of controlled substances is regulated by the DEA and the Environmental Protection Agency (EPA). The primary requirement for the disposal of controlled substances is that they be rendered "non-retrievable." This means the substance is permanently altered in its physical or chemical state, making it unusable for all practical purposes.
Disposal Methods
There are two primary DEA-compliant methods for the disposal of hydromorphone and its metabolites: incineration and chemical destruction.
1. Incineration:
High-temperature incineration is the DEA's preferred and most recognized method for rendering controlled substances non-retrievable.[1][2] This process ensures the complete destruction of the chemical compounds.
2. Chemical Destruction:
For laboratory settings, chemical destruction is a viable alternative for the disposal of waste amounts of controlled substances. This typically involves the use of activated carbon-based solutions that adsorb and chemically digest the compound, rendering it non-retrievable. Commercial products, such as Rx Destroyer™, are available and recognized as a DEA-compliant method for this purpose.[3]
Quantitative Data for Disposal Methods
The following table summarizes key quantitative parameters for the DEA-compliant disposal of hydromorphone and its metabolites.
| Parameter | Incineration | Chemical Destruction (Activated Carbon Adsorption) |
| Temperature | >1,200°C is ideal for pharmaceutical waste.[1] | Room Temperature |
| Efficiency | Complete destruction of the compound. | >98% of hydromorphone adsorbed within 8 hours.[4] |
| Duration | Dependent on the facility and volume. | Adsorption continues over time, reaching >99.99% deactivation within 28 days.[4] |
| DEA Compliance | Recognized as meeting the "non-retrievable" standard. | Recognized as a compliant method for on-site wastage disposal.[3][5] |
| Desorption | Not applicable. | Minimal; <1.3% leached with ethanol (B145695) extraction.[4] |
Experimental Protocols
Principle: Activated carbon has a high surface area and porosity, allowing it to effectively adsorb organic molecules like hydromorphone and its metabolites from a solution. The strong binding renders the compound non-retrievable.
Materials:
-
Waste this compound solution or solid.
-
Activated carbon (powdered form is often used in commercial products for increased surface area).
-
Suitable solvent (e.g., water) to dissolve solid waste.
-
Sealable, leak-proof container.
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and gloves.
General Procedure for Laboratory-Scale Chemical Deactivation:
-
Preparation: Ensure all work is conducted in a well-ventilated area, such as a fume hood. Wear appropriate PPE.
-
Dissolution: If the H3G waste is in solid form, dissolve it in a minimal amount of a suitable solvent (e.g., water) to create a solution.
-
Adsorption: Add a sufficient quantity of activated carbon to the H3G solution in a sealable container. While a precise ratio is not universally defined, a significant excess of activated carbon is recommended to ensure complete adsorption.
-
Agitation: Seal the container and agitate it to ensure thorough mixing of the H3G solution with the activated carbon.
-
Dwell Time: Allow the mixture to stand for a prolonged period. Based on available data for hydromorphone, a significant amount of adsorption occurs within the first 8 hours, with near-complete deactivation over several days to weeks.[4]
-
Disposal of Treated Waste: Once the deactivation period is complete, the entire container with the solidified or slurry mixture should be disposed of as hazardous waste through your institution's environmental health and safety (EHS) office. This final waste product is typically incinerated.
-
Documentation: Record the date, quantity of H3G destroyed, method of destruction, and the names of witnesses in a controlled substance disposal log, in accordance with your institution's policies and DEA regulations.
Visualizations
Logical Workflow for Disposal of this compound
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of H3G in a laboratory setting.
Caption: Disposal Workflow for this compound
Signaling Pathway for Chemical Deactivation
This diagram illustrates the conceptual pathway of chemical deactivation of H3G using activated carbon.
Caption: Chemical Deactivation Pathway of H3G
Disclaimer: This document is intended as a guide and does not supersede federal, state, or local regulations, nor your institution's specific policies. Always consult your institution's Environmental Health and Safety (EHS) office for detailed procedures and requirements for controlled substance and hazardous waste disposal.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Hydromorphone 3-glucuronide
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical protocols for the handling and disposal of Hydromorphone 3-glucuronide, a potent opioid metabolite. Adherence to these guidelines is mandatory to ensure the safety of all researchers, scientists, and drug development professionals. This guide establishes a framework for risk minimization and operational excellence in the laboratory environment.
This compound, the primary metabolite of the potent analgesic hydromorphone, requires stringent handling procedures due to its pharmacological activity.[1][2] While specific toxicity data for the glucuronide metabolite is not as prevalent as for the parent compound, its opioid nature necessitates a high degree of caution.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safe handling is the consistent and correct use of Personal Protective Equipment. Given the potent nature of the parent compound, a comprehensive PPE strategy is essential. This involves creating a barrier to prevent inhalation, dermal, and ocular exposure.
For detailed guidance on PPE selection for potent pharmaceutical compounds, refer to established industry practices.[3][4][5]
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for all handling activities, especially when working with powders or generating aerosols. Ensures a high assigned protection factor. |
| N95 or higher-rated respirator | May be considered for low-risk, short-duration tasks with minimal aerosol generation, but a PAPR is strongly preferred. | |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls | Made of a protective material such as Tyvek® to prevent skin contact with dust or splashes. |
| Shoe Covers | To be worn over laboratory-dedicated footwear. | |
| Eye Protection | Chemical Safety Goggles | Must be worn at all times in the laboratory. A face shield should be used in conjunction with goggles when there is a splash hazard. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic workflow is critical to minimize the risk of exposure and contamination. The following protocol outlines the essential steps for handling this compound from receipt to disposal.
Figure 1: A stepwise workflow for the safe handling of this compound.
Experimental Protocol: Detailed Methodology
-
Preparation:
-
Before entering the designated handling area, don all required PPE as specified in the table above.
-
Ensure the designated handling area, preferably a certified chemical fume hood or a containment ventilated enclosure (CVE), is clean and operational.
-
Assemble all necessary materials, including the compound, solvents, glassware, and waste containers, within the handling area to minimize movement in and out of the space.
-
-
Handling:
-
All manipulations of solid this compound, such as weighing, must be conducted within the CVE or fume hood to contain any airborne particles.
-
When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Conduct all experimental procedures involving the compound within the designated and contained area.
-
Upon completion of the experimental work, thoroughly decontaminate all surfaces and equipment using an appropriate cleaning agent (e.g., a solution of detergent and water).
-
-
Disposal Plan:
-
Segregation: All waste contaminated with this compound must be segregated from general laboratory waste. Use clearly labeled, dedicated waste containers for solid, liquid, and sharp waste.
-
Inactivation: For liquid waste containing the opioid, consider using a commercially available opioid disposal system that renders the compound inert.[6][7][8][9] These systems often contain activated carbon or other chemicals to adsorb and neutralize the active pharmaceutical ingredient.
-
Final Disposal: Dispose of all waste in accordance with your institution's hazardous waste management procedures and all local, state, and federal regulations. This may involve incineration for solid waste and specialized chemical waste disposal for liquids. Never dispose of opioid waste down the drain.[7]
-
Emergency Procedures
In the event of an accidental exposure, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Inhalation: Move the affected individual to fresh air.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and institutional safety office. Provide the Safety Data Sheet (SDS) for this compound (or a relevant proxy for a potent opioid) to the responding medical personnel.
References
- 1. Laboratory Testing for Prescription Opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. forensicrti.org [forensicrti.org]
- 3. aiha.org [aiha.org]
- 4. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 5. 3m.com [3m.com]
- 6. disposerx.com [disposerx.com]
- 7. publichealth.jhu.edu [publichealth.jhu.edu]
- 8. Postoperative Disposal of Unused Opioids: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. anrclinic.com [anrclinic.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
